Pentaerythritol tetrakis(2-bromoisobutyrate)
Description
The exact mass of the compound Pentaerythritol tetrakis(2-bromoisobutyrate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentaerythritol tetrakis(2-bromoisobutyrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tetrakis(2-bromoisobutyrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFCIQDWYULRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40Br4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747920 | |
| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243991-62-0 | |
| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243991-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentaerythritol Tetrakis(2-bromoisobutyrate): A Core Molecule for Advanced Macromolecular Architectures
An In-depth Technical Guide for Researchers in Polymer Chemistry and Drug Development
Introduction: The Architectural Advantage of a Tetrafunctional Core
In the pursuit of advanced polymeric materials, control over macromolecular architecture is paramount. Star polymers, with their unique three-dimensional structure comprising multiple linear arms radiating from a central core, exhibit distinct properties compared to their linear analogues, including lower solution viscosity, higher functionality, and unique rheological behavior.[1] At the heart of many well-defined star polymers lies a multifunctional initiator, a molecule that dictates the final arm number and provides the foundation for the entire structure. Pentaerythritol tetrakis(2-bromoisobutyrate) has emerged as a cornerstone initiator, particularly for controlled radical polymerization techniques. Its symmetric, tetra-functional nature allows for the predictable and simultaneous growth of four polymer arms, making it an invaluable tool for creating precisely engineered materials for applications ranging from advanced coatings to sophisticated drug delivery systems.[2]
This guide provides a comprehensive technical overview of Pentaerythritol tetrakis(2-bromoisobutyrate), from its fundamental properties and synthesis to its application in Atom Transfer Radical Polymerization (ATRP) and the characteristics of the resulting star polymers, with a particular focus on their use in biomedical research.
Core Properties of the Initiator
Pentaerythritol tetrakis(2-bromoisobutyrate), also known by synonyms such as 4f-BiB and Tetrakis(2-bromoisobutyryloxymethyl)methane, is a white to yellowish solid powder.[2][3] Its chemical structure features a central quaternary carbon derived from pentaerythritol, with four ester-linked 2-bromoisobutyrate groups. These terminal bromide atoms are the active sites for initiating controlled radical polymerization.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, storage, and stoichiometric calculations in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 243991-62-0 | |
| Molecular Formula | C₂₁H₃₂Br₄O₈ | |
| Molecular Weight | 732.09 g/mol | |
| Appearance | White to yellowish powder | [2] |
| Melting Point | 130 - 134 °C | |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage | Room Temperature | [2] |
| SMILES String | CC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br | |
| InChI Key | QEVWEWLNSORHNP-UHFFFAOYSA-N |
Solubility Profile
While specific quantitative solubility data is not widely published, empirical evidence from synthesis and polymerization protocols indicates its solubility in various common organic solvents. This information is critical for selecting appropriate reaction and purification media.
-
Soluble: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform
-
Slightly Soluble/Insoluble: Methanol, Ethanol, Water
The solubility in solvents like THF and DCM is leveraged during its synthesis and subsequent use in ATRP reactions.[4] Methanol is often used as a precipitating non-solvent during purification.[5]
Synthesis and Characterization
The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is a straightforward esterification reaction. The choice of this synthetic route is driven by the high reactivity of the acyl bromide with the hydroxyl groups of pentaerythritol, which can be driven to completion to achieve a high yield of the desired tetra-substituted product.
Molecular Structure
dot graph "Pentaerythritol_tetrakis_2_bromoisobutyrate" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Molecular structure of Pentaerythritol tetrakis(2-bromoisobutyrate).
Synthetic Protocol
The following protocol is a representative procedure for the synthesis of the tetrafunctional initiator. The use of a base like triethylamine (TEA) is crucial to neutralize the HBr byproduct, driving the reaction forward. An excess of the acyl bromide ensures complete esterification of all four hydroxyl groups.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing a solution of pentaerythritol (1.0 eq) in dry tetrahydrofuran (THF), add triethylamine (TEA, ~5.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Addition of Acyl Bromide: Add 2-bromoisobutyryl bromide (~4.8 eq) dropwise to the stirred solution over 30 minutes. Maintaining the low temperature is critical to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 to 24 hours to ensure the reaction goes to completion.[4]
-
Work-up: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic phase sequentially with water (3 times) to remove triethylammonium bromide salt and excess reagents.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography using DCM as the eluent or by recrystallization from a suitable solvent like methanol to yield a white solid.[4][5]
Characterization
Confirming the structure and purity of the initiator is a prerequisite for its use in controlled polymerization.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key characteristic peaks are:
-
δ ≈ 4.32 ppm (singlet, 8H): Corresponds to the eight protons of the four methylene groups (-CH₂ -O) of the pentaerythritol core.[5]
-
δ ≈ 1.94 ppm (singlet, 24H): Corresponds to the twenty-four protons of the eight methyl groups (-C(CH₃ )₂Br) on the isobutyrate moieties.[5] The 8:24 (or 1:3) integration ratio between these two signals is a strong indicator of the successful formation of the tetra-substituted product.
-
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to verify the key functional groups. Expected characteristic absorption peaks include:
-
~1735 cm⁻¹: A strong C=O stretching vibration from the ester groups.
-
~2980 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~1150-1250 cm⁻¹: C-O stretching of the ester linkage.
-
Absence of a broad O-H stretch (~3200-3500 cm⁻¹): Confirms the complete reaction of the hydroxyl groups from the pentaerythritol starting material.
-
-
HPLC Analysis: High-performance liquid chromatography is often used to confirm the purity of the final product, which is typically reported to be ≥97%.[2]
Application in Atom Transfer Radical Polymerization (ATRP)
Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for ATRP, a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.
The "Core-First" Approach: A Rationale
This initiator is ideally suited for the "core-first" method of star polymer synthesis.[6] In this approach, polymer arms grow divergently from the central multifunctional initiator.[7] The key advantages of this strategy are:
-
Defined Arm Number: The number of arms on the final star polymer is precisely defined by the functionality of the initiator (in this case, four).[6]
-
High Purity: This method avoids the presence of residual linear polymer chains that can be a significant purification challenge in the alternative "arm-first" approach.[1]
-
Structural Uniformity: Assuming high initiation efficiency, all arms grow at a similar rate, leading to a star polymer with arms of uniform length.[6]
However, challenges can arise, including star-star coupling reactions at high monomer conversion, which can lead to broadening of the molecular weight distribution.[6]
Mechanism of Initiation and Propagation
ATRP is based on a reversible equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species (the polymer chains capped with a halogen).[8] This equilibrium is catalyzed by a transition metal complex, typically copper(I) bromide (CuBr) complexed with a ligand.
-
Activation: The Cu(I)/Ligand complex abstracts a bromine atom from each of the four initiating sites on the Pentaerythritol tetrakis(2-bromoisobutyrate) molecule. This one-electron oxidation of the copper center (Cu(I) → Cu(II)) generates four radicals on the initiator core.[8]
-
Propagation: Each radical site rapidly adds monomer units, initiating the growth of a polymer arm.
-
Deactivation: The oxidized catalyst, Cu(II)Br₂/Ligand, can transfer a bromine atom back to the propagating chain end, reforming a dormant species and the Cu(I) complex. This deactivation step is crucial for maintaining a low radical concentration, which minimizes irreversible termination reactions.[9]
-
Controlled Growth: The rapid and reversible activation/deactivation cycle ensures that all four arms grow at a comparable and controlled rate. The final molecular weight of the arms is determined by the ratio of consumed monomer to the initiator concentration.[9]
Experimental Protocol: Synthesis of a Four-Arm Star Polymer
This protocol provides a general methodology for synthesizing a four-arm star polymer, such as polystyrene, using the "core-first" ATRP approach. The choice of ligand (e.g., PMDETA) is critical for solubilizing the copper catalyst and tuning its reactivity.[1]
| Component | Role | Example Molar Ratio |
| Monomer (e.g., Styrene) | Building block of polymer arms | 200 |
| Initiator (Pentaerythritol tetrakis(2-bromoisobutyrate)) | Core of the star polymer | 1 |
| Catalyst (CuBr) | Activator/Deactivator | 4 |
| Ligand (e.g., PMDETA) | Solubilizes & tunes catalyst | 4 |
| Solvent (e.g., Toluene) | Reaction medium | - |
Step-by-Step Methodology:
-
Setup: A dry Schlenk flask is charged with the initiator, CuBr, and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to several vacuum/inert gas cycles to remove oxygen.
-
Addition of Reagents: Degassed monomer and solvent (if used) are added via syringe, followed by the degassed ligand. The ligand complexes with the CuBr, and the solution typically changes color.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 90-110°C for styrene). The reaction is allowed to proceed for a predetermined time to achieve the target molecular weight.[1]
-
Termination: The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air. This oxidizes the Cu(I) catalyst, halting the reaction.
-
Purification: The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Star Polymers in Drug Development
The unique architecture of star polymers synthesized from initiators like Pentaerythritol tetrakis(2-bromoisobutyrate) makes them highly attractive candidates for drug delivery applications. Their globular structure, high arm density, and large number of chain-end functionalities offer distinct advantages over linear polymers.
Architectural Advantages in Drug Delivery
-
Higher Drug Loading Capacity: The three-dimensional structure and potential for a hydrophobic core can allow for the encapsulation of a larger quantity of therapeutic agents compared to linear analogues of similar molecular weight.[10]
-
Improved Pharmacokinetics: Star polymers often exhibit longer circulation half-lives. Their compact hydrodynamic volume can help them evade renal clearance, leading to enhanced accumulation in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[8]
-
Tunable Release Profiles: By creating amphiphilic star block copolymers (e.g., with hydrophobic inner blocks and hydrophilic outer blocks), stable micelles can be formed. Drugs can be encapsulated in the core and released in a controlled manner, potentially triggered by environmental stimuli like pH changes in the tumor microenvironment.[11][12]
Case Study: Doxorubicin Delivery
Doxorubicin (DOX), a potent chemotherapeutic agent, has been successfully incorporated into star polymer nanocarriers derived from pentaerythritol-based cores to enhance its therapeutic efficacy and reduce systemic toxicity.
In one study, dendrimer-like star polymers with a pentaerythritol core were used to encapsulate DOX. The resulting nanoparticles were spherical, with diameters around 185 nm.[13]
-
Drug Loading: The nanoparticles achieved a doxorubicin loading efficiency of 77.3% and a loading content of 12.9%.[13]
-
pH-Responsive Release: The in-vitro release of DOX was significantly higher at a pH of 5.3 (mimicking the acidic environment of endosomes/lysosomes within cancer cells) compared to a physiological pH of 7.4. This demonstrates the potential for targeted intracellular drug release.[13]
-
Cytotoxicity: The DOX-loaded nanoparticles showed greater efficacy in inhibiting breast cancer cell viability compared to their effect on non-cancerous cells, suggesting a degree of targeted action.[13]
Another study using biodegradable star-comb polymers with a tripentaerythritol core (an 8-arm analogue) conjugated to DOX via a pH-sensitive hydrazone linker demonstrated high accumulation in tumors and a long circulation half-life of over 28 hours.[8] These findings underscore the potential of star architectures, enabled by multifunctional initiators, to create more effective and safer cancer therapies.
Conclusion and Future Outlook
Pentaerythritol tetrakis(2-bromoisobutyrate) is more than just a chemical reagent; it is a key architectural component that enables the rational design of complex macromolecular structures. Its utility as a tetrafunctional "core-first" initiator for ATRP provides a reliable and straightforward route to well-defined four-arm star polymers. The unique properties of these star polymers—lower viscosity, higher functionality, and favorable pharmacokinetics—have established them as a significant platform in materials science and biomedicine.[1] For researchers in drug development, star polymers synthesized from this initiator offer a promising avenue for creating next-generation nanocarriers that can improve drug solubility, prolong circulation, and achieve targeted release, ultimately leading to more effective and less toxic therapies. As synthetic methodologies continue to advance, the precision offered by initiators like Pentaerythritol tetrakis(2-bromoisobutyrate) will remain fundamental to unlocking the full potential of architecturally complex polymers.
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A Comprehensive Technical Guide to the Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate): A Core Initiator for Advanced Polymer Architectures
Foreword: The Architectural Heart of Controlled Polymerization
In the landscape of polymer chemistry, the ability to dictate macromolecular architecture with precision is paramount. Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled radical polymerization techniques, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies.[1][2] At the heart of this control lies the initiator, the molecule from which polymer chains grow. Pentaerythritol tetrakis(2-bromoisobutyrate) (PET-BiB) has emerged as a crucial tetra-functional initiator, a molecular scaffold from which four polymer arms can be simultaneously grown to create well-defined star polymers.[1][3] These star architectures impart unique rheological and physical properties, making them highly desirable for applications in drug delivery, coatings, and advanced materials.[4][5]
This guide provides an in-depth, experience-driven walkthrough of the synthesis, purification, and characterization of Pentaerythritol tetrakis(2-bromoisobutyrate). Moving beyond a simple recitation of steps, we will delve into the rationale behind each procedural choice, troubleshoot common pitfalls, and establish a framework for reliable and reproducible synthesis.
The Chemistry of Formation: An Esterification Reaction
The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is a classic esterification reaction.[6] Specifically, it involves the reaction of the four hydroxyl groups of pentaerythritol with an excess of 2-bromoisobutyryl bromide in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrogen bromide byproduct.[7]
The reaction proceeds through a series of consecutive-parallel steps, forming mono-, di-, and tri-substituted esters as intermediates.[8][9] To drive the reaction to completion and achieve a high yield of the desired tetra-substituted product, a significant excess of the acylating agent, 2-bromoisobutyryl bromide, is employed.[10]
Safety First: Handling 2-Bromoisobutyryl Bromide with Diligence
Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is critical. 2-Bromoisobutyryl bromide is a highly corrosive and lachrymatory liquid.[11] It reacts violently with water and is harmful if swallowed, inhaled, or absorbed through the skin.[12][13]
Mandatory Safety Precautions:
-
Work in a certified chemical fume hood. [11]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[12][13]
-
Handle under an inert atmosphere: 2-Bromoisobutyryl bromide is moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[11]
-
Have a quench solution ready: A container with a suitable quenching agent, such as a saturated sodium bicarbonate solution, should be readily accessible to neutralize any spills.
-
Proper Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[13]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with built-in checks and rationale for each step.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Pentaerythritol | ≥98% | Sigma-Aldrich | Must be dried under vacuum before use. |
| 2-Bromoisobutyryl bromide | >98.0% | TCI America | Handle with extreme caution.[12] |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Should be distilled over calcium hydride. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Anhydrous Sodium Sulfate | Granular, ≥99.0% | VWR | For drying the organic phase. |
| Deuterated Chloroform (CDCl3) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
Synthesis Workflow
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An In-depth Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate): A Tetrafunctional Initiator for Advanced Polymer Architectures
This guide provides a comprehensive technical overview of Pentaerythritol tetrakis(2-bromoisobutyrate), a key molecule in the field of polymer chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the core attributes, synthesis, and application of this versatile initiator, with a particular focus on its role in Atom Transfer Radical Polymerization (ATRP).
Introduction: The Significance of a Tetrafunctional Core
Pentaerythritol tetrakis(2-bromoisobutyrate) is a highly valuable compound primarily utilized as a tetrafunctional initiator in controlled radical polymerization techniques.[1][2] Its unique molecular architecture, featuring a central pentaerythritol core with four initiating sites, allows for the synthesis of well-defined, four-arm star polymers.[1][3] These star-shaped polymers exhibit distinct rheological and physical properties compared to their linear analogues, making them highly desirable for a range of advanced applications, including in drug delivery systems, coatings, and adhesives.[4] The compound is also known by synonyms such as 4f-BiB and Tetrakis(2-bromoisobutyryloxymethyl)methane.[1][5][6]
The importance of this initiator lies in its ability to facilitate the creation of complex polymer structures with a high degree of control over molecular weight and functionality.[2] The four bromine atoms serve as active sites for the initiation of polymerization, enabling the simultaneous growth of four polymer chains from a single molecule.[1] This leads to the formation of polymers with a compact, globular structure, which can influence properties such as viscosity, solubility, and self-assembly behavior.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of Pentaerythritol tetrakis(2-bromoisobutyrate) is crucial for its effective use in polymer synthesis.
CAS Number: 243991-62-0[1][3][4][5][6][7][]
Chemical Structure
The molecule consists of a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with a 2-bromoisobutyrate group. This structure provides four readily cleavable carbon-bromine bonds that can initiate polymerization.
Caption: Chemical structure of Pentaerythritol tetrakis(2-bromoisobutyrate).
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₁H₃₂Br₄O₈[1][4][7][] |
| Molecular Weight | 732.09 g/mol [1][4][7][] |
| Appearance | White to yellowish powder or crystal[4][5] |
| Melting Point | 130 - 134 °C[1][3][4] |
| Purity | ≥ 97% (HPLC)[1][4][7] |
| Solubility | Soluble in many organic solvents such as THF, toluene, and anisole. |
| Storage | Store at room temperature.[4] |
Synthesis
The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is typically achieved through the esterification of pentaerythritol with an excess of 2-bromoisobutyryl bromide.[9] This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrobromic acid byproduct. The use of an excess of the acyl bromide ensures the complete esterification of all four hydroxyl groups of pentaerythritol, leading to a high yield of the desired tetrafunctional product.[9]
Caption: Synthetic workflow for Pentaerythritol tetrakis(2-bromoisobutyrate).
Application in Atom Transfer Radical Polymerization (ATRP)
The primary application of Pentaerythritol tetrakis(2-bromoisobutyrate) is as an initiator for ATRP.[2][5][6] ATRP is a powerful controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.
In a typical ATRP process, the carbon-bromine bonds of the initiator are reversibly cleaved by a transition metal complex (e.g., Cu(I)/ligand), generating a radical that can propagate by adding to monomer units. The reversible nature of this activation/deactivation process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymer growth.
Experimental Protocol: Synthesis of a Four-Arm Star Polymer via ATRP
This protocol provides a representative procedure for the synthesis of a four-arm star polymer using Pentaerythritol tetrakis(2-bromoisobutyrate) as the initiator.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (Initiator)
-
Monomer (e.g., methyl methacrylate, styrene)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask, add Pentaerythritol tetrakis(2-bromoisobutyrate) and the chosen monomer.
-
Add the solvent (anisole) to dissolve the initiator and monomer.
-
-
Deoxygenation:
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes. This step is critical as oxygen can quench the radical polymerization.
-
-
Addition of Catalyst and Ligand:
-
In a separate vial, weigh CuBr and add PMDETA under an inert atmosphere.
-
Transfer the catalyst/ligand mixture to the reaction flask via a gas-tight syringe.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
-
Termination and Purification:
-
Terminate the reaction by exposing the mixture to air and cooling to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Caption: Experimental workflow for ATRP using a tetrafunctional initiator.
Safety and Handling
Pentaerythritol tetrakis(2-bromoisobutyrate) is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Pentaerythritol tetrakis(2-bromoisobutyrate) is a cornerstone initiator for the synthesis of well-defined, four-arm star polymers via ATRP. Its symmetrical structure and high initiating efficiency provide polymer chemists with a reliable tool to create advanced materials with tailored properties. The ability to precisely control the architecture of polymers opens up new possibilities in fields ranging from nanotechnology to biomedical engineering. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for leveraging its full potential in innovative research and development.
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Pentaerythritol tetrakis(2-bromoisobutyrate), min 97%, 1 gram. CP Lab Safety. [Link]
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Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). ResearchGate. [Link]
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Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]
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Physical and chemical characteristics of Pentaerythritol tetrakis(2-bromoisobutyrate)
An In-depth Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate): A Core Initiator for Advanced Polymer Architectures
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of Pentaerythritol tetrakis(2-bromoisobutyrate), a cornerstone molecule for the synthesis of complex macromolecular structures. Primarily geared towards researchers and professionals in polymer chemistry, materials science, and drug development, this document synthesizes fundamental data with practical insights into its application, particularly as a tetrafunctional initiator in Atom Transfer Radical Polymerization (ATRP).
Introduction: The Architectural Significance of a Tetrafunctional Core
Pentaerythritol tetrakis(2-bromoisobutyrate), often abbreviated as 4f-BiB, is a highly versatile compound whose molecular architecture is central to its function.[][2] Its significance lies in its symmetrical, tetravalent structure, which features a central neopentane core from which four 2-bromoisobutyrate groups radiate. These terminal groups are highly efficient initiating sites for controlled radical polymerization techniques, most notably ATRP.[3]
This unique structure allows for the simultaneous growth of four polymer chains from a single molecule, leading to the formation of well-defined, four-arm star polymers.[3] Such star architectures offer distinct advantages over their linear counterparts, including lower solution viscosity, higher functionality, and unique rheological properties. These characteristics make 4f-BiB an invaluable tool for creating advanced materials for diverse fields, including drug delivery systems, specialized coatings, and nanotechnology.[4][5]
Physicochemical Characteristics
The utility of Pentaerythritol tetrakis(2-bromoisobutyrate) in a laboratory and industrial setting is dictated by its distinct physical and chemical properties. These characteristics influence its storage, handling, solubility, and reactivity.
Physical Properties
The compound is typically supplied as a white to yellowish solid powder.[4][6] It is stable under ambient conditions and should be stored at room temperature.[4] Key physical descriptors are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₂Br₄O₈ | [][4][7] |
| Molecular Weight | 732.09 g/mol | [][4][7] |
| Appearance | White to yellowish powder/solid | [4][6][7] |
| Melting Point | 130-134 °C | [4][7] |
| Boiling Point | 65-67 °C at 11 mmHg | [] |
| Purity | ≥ 97% (HPLC) | [4][6] |
| CAS Number | 243991-62-0 | [][4][7] |
| PubChem ID | 71317426 | [4][6] |
Chemical Identity and Structure
The molecule's systematic IUPAC name is 2,2-bis[[(2-bromo-2-methylpropanoyl)oxy]methyl]propane-1,3-diyl bis(2-bromo-2-methylpropanoate).[8] Its structure is defined by a central quaternary carbon atom bonded to four methylene groups, each esterified with a 2-bromoisobutyryl group. This tetrafunctionality is the source of its utility in polymerization.
-
SMILES String: CC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br[7]
-
InChI Key: QEVWEWLNSORHNP-UHFFFAOYSA-N[7]
The presence of four tertiary alkyl bromide functionalities makes this molecule an exceptionally efficient initiator for ATRP, a powerful method for synthesizing polymers with controlled molecular weights and narrow distributions.[5][7]
Spectroscopic Data
Characterization of Pentaerythritol tetrakis(2-bromoisobutyrate) is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits two key signals that are characteristic of its structure[9]:
-
A singlet at approximately δ 1.94 ppm , corresponding to the 24 protons of the four equivalent methyl groups (-C(CH₃)₂Br).
-
A singlet at approximately δ 4.32 ppm , corresponding to the 8 protons of the four equivalent methylene groups (-C(CH₂)₄-).
The integration of these peaks in a 24:8 (or 3:1) ratio provides clear evidence of the compound's purity and structural integrity.
Core Application: A Tetrafunctional Initiator in ATRP
The primary application of Pentaerythritol tetrakis(2-bromoisobutyrate) is as an initiator for Atom Transfer Radical Polymerization (ATRP).[2][3] ATRP is a controlled/"living" radical polymerization method that allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5][10]
The functionality of 4f-BiB as an ATRP initiator is visualized below.
Caption: Role of 4f-BiB as a 4-arm ATRP initiator.
In a typical ATRP reaction, a transition metal complex (e.g., Cu(I)/ligand) reversibly activates the C-Br bond. This process generates a radical on the initiator, which then propagates by adding monomer units. The reversible nature of this activation/deactivation cycle maintains a low concentration of active radicals, preventing termination reactions and allowing for uniform chain growth from all four initiating sites. This results in the formation of a star-shaped polymer.
Experimental Protocol: Synthesis of a Four-Arm Star Polymer via ATRP
This section provides a representative, self-validating protocol for the synthesis of a four-arm star poly(methyl methacrylate) (PMMA) using Pentaerythritol tetrakis(2-bromoisobutyrate) as the initiator.
Objective: To synthesize a star PMMA with a target degree of polymerization (DP) of 100 per arm.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (4f-BiB, Initiator)
-
Methyl methacrylate (MMA, Monomer), inhibitor removed
-
Copper(I) bromide (CuBr, Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)
-
Anisole (Solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Reagent Calculation:
-
Target DP/arm = 100. Total monomer units = 4 arms * 100 = 400.
-
Molar Ratio: [MMA]₀ / [Initiator]₀ / [CuBr]₀ / [PMDETA]₀ = 400 / 1 / 4 / 4.
-
Calculate the required mass of each reagent based on the desired scale (e.g., for 1.0 g of initiator).
-
-
Reaction Setup:
-
Add the calculated amounts of Pentaerythritol tetrakis(2-bromoisobutyrate) (e.g., 0.136 g, 0.186 mmol) and CuBr (e.g., 0.107 g, 0.744 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum, and perform three cycles of vacuum-backfill with inert gas (Argon or Nitrogen) to remove oxygen.
-
-
Addition of Liquid Components:
-
Using degassed syringes, add the required volume of anisole (e.g., 5 mL) and the inhibitor-free MMA monomer (e.g., 7.45 g, 74.4 mmol).
-
Stir the mixture to dissolve the initiator. The solution will be a colorless or slightly yellow suspension.
-
Finally, add the PMDETA ligand (e.g., 0.129 g, 0.744 mmol) via syringe. The solution should turn dark green/brown, indicating the formation of the Cu(I)/PMDETA complex.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).
-
Allow the polymerization to proceed with vigorous stirring. Monitor the reaction progress by taking small aliquots at timed intervals and analyzing monomer conversion via ¹H NMR or gas chromatography.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol.
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Validation: The success of the synthesis is validated by characterizing the final polymer using Gel Permeation Chromatography (GPC) to confirm a narrow molecular weight distribution (Mw/Mn < 1.3) and ¹H NMR to confirm the chemical structure.
Safety and Handling
Pentaerythritol tetrakis(2-bromoisobutyrate) is classified as an irritant.[7][11]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][11][12]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8][11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11][13] Seek medical attention if irritation persists.[11]
Conclusion
Pentaerythritol tetrakis(2-bromoisobutyrate) is more than a chemical reagent; it is a molecular scaffold for innovation. Its well-defined tetrafunctional structure provides a reliable and efficient platform for synthesizing star polymers with a high degree of control. This capability is crucial for developing next-generation materials where architectural precision translates directly to enhanced performance, from more effective drug delivery vehicles to more durable and functional coatings. A thorough understanding of its physicochemical properties and safe handling is paramount for harnessing its full potential in advanced research and development.
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Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). ResearchGate. [Link]
-
Pentaerythritol tetrakis(2-bromoisobutyrate). Polymer Source. [Link]
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Pentaerythritol Tetrakis(2-Bromoisobutyrate) 97%. Cenmed. [Link]
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Material Safety Data Sheet - Pentaerythrityl tetrabromide, 98%. Cole-Parmer. [Link]
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Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. [Link]
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ATRP in the design of functional materials for biomedical applications. PMC - NIH. [Link]
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Atom Transfer Radical Polymerization. Chemical Reviews. [Link]
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The Advent of Architectural Precision in Polymer Chemistry: A Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide delves into the discovery and history of Pentaerythritol tetrakis(2-bromoisobutyrate), a cornerstone molecule in the synthesis of complex macromolecular architectures. Far from being a mere catalogue of facts, this document illuminates the scientific causality that propelled its development, intrinsically linked to the advent of controlled radical polymerization techniques. We will explore its synthesis, characterization, and pivotal role as a tetrafunctional initiator in Atom Transfer Radical Polymerization (ATRP), a technology that revolutionized the ability to design polymers with predetermined molecular weights, low polydispersity, and complex topologies. This guide is intended for researchers and professionals who seek not only to utilize this compound but also to understand its significance within the broader context of polymer chemistry and its applications in advanced materials and drug delivery systems.
The Dawn of Control: The Matyjaszewski Revolution and the Need for Multifunctional Initiators
The history of Pentaerythritol tetrakis(2-bromoisobutyrate) is inextricably linked to the groundbreaking work of Krzysztof Matyjaszewski and his discovery of Atom Transfer Radical Polymerization (ATRP) in 1995.[1][2] Prior to this, conventional radical polymerization, while a workhorse for producing a vast array of polymeric materials, offered limited control over the polymer chain's growth. This resulted in polymers with broad molecular weight distributions and undefined architectures, akin to building with irregular stones.
ATRP, a type of reversible-deactivation radical polymerization, changed the paradigm.[1] By establishing a dynamic equilibrium between active propagating radicals and dormant species, ATRP allows for the controlled, chain-growth polymerization of a wide variety of monomers.[1] This newfound control opened the door to the precise engineering of macromolecules, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and, crucially, complex architectures such as block copolymers, graft copolymers, and star polymers.[2][3]
The ability to create star polymers, which consist of multiple polymer "arms" radiating from a central core, was particularly enticing for a range of applications, from drug delivery to rheology modification. The most direct and efficient method for synthesizing these structures via ATRP is the "core-first" approach.[4][5] This strategy necessitates the use of a multifunctional initiator , a molecule with multiple sites from which polymer chains can grow simultaneously. It was this critical need that set the stage for the development and widespread adoption of initiators like Pentaerythritol tetrakis(2-bromoisobutyrate).
Pentaerythritol tetrakis(2-bromoisobutyrate): A Star Performer in the ATRP Toolkit
Pentaerythritol tetrakis(2-bromoisobutyrate), also known by synonyms such as 4f-BiB and Tetrafunctional initiator, emerged as a highly effective and popular choice for a tetrafunctional ATRP initiator.[5][6] Its prominence can be attributed to several key factors:
-
Symmetrical and Well-Defined Core: The pentaerythritol core provides a geometrically defined center from which four polymer arms can grow. This leads to the formation of well-defined, four-arm star polymers.[7]
-
Efficient Initiation: The 2-bromoisobutyrate groups are highly efficient at initiating the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.[8][]
-
Synthetic Accessibility: The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is a relatively straightforward esterification reaction, making it readily accessible for laboratory and industrial use.
The convergence of a well-defined core and highly active initiating groups made this molecule an invaluable tool for polymer chemists seeking to create precisely tailored star polymers for advanced applications.
Synthesis and Physicochemical Properties
The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is typically achieved through the esterification of pentaerythritol with an excess of 2-bromoisobutyryl bromide in the presence of a base, such as pyridine or triethylamine, to scavenge the HBr byproduct.[7]
Caption: Synthetic workflow for Pentaerythritol tetrakis(2-bromoisobutyrate).
Detailed Experimental Protocol: Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate)
Materials:
-
Pentaerythritol
-
2-Bromoisobutyryl bromide
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentaerythritol in anhydrous pyridine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-bromoisobutyryl bromide dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₂Br₄O₈[8][10] |
| Molecular Weight | 732.09 g/mol [8][10] |
| Appearance | White to yellowish powder/solid[4][11] |
| Melting Point | 130-134 °C[4][11] |
| CAS Number | 243991-62-0[5][8] |
Application in the Synthesis of Four-Arm Star Polymers via ATRP
The primary application of Pentaerythritol tetrakis(2-bromoisobutyrate) is as a tetrafunctional initiator in the "core-first" synthesis of four-arm star polymers via ATRP.[7] In this process, the four 2-bromoisobutyrate groups on the initiator molecule are simultaneously activated by a transition metal complex (typically copper-based) in its lower oxidation state. This generates four radical centers from which polymer chains grow outwards.
Caption: "Core-first" ATRP synthesis of a four-arm star polymer.
The controlled nature of ATRP ensures that the four arms grow at a similar rate, resulting in a star polymer with arms of approximately equal length and a low overall polydispersity. The molecular weight of the star polymer can be controlled by the ratio of monomer to initiator.
This methodology has been successfully employed to synthesize a wide variety of star polymers with tailored properties for applications including:
-
Drug Delivery: The well-defined structure and high density of chain ends make star polymers excellent candidates for drug delivery systems. The core can encapsulate therapeutic agents, while the arms can be functionalized to improve solubility, biocompatibility, and targeting.
-
Coatings and Adhesives: Star polymers can act as effective crosslinking agents, enhancing the mechanical strength and thermal stability of coatings, adhesives, and sealants.[4][10]
-
Biomedical Applications: Their unique architecture allows for the creation of materials for tissue engineering, diagnostics, and other biomedical applications.[4]
Conclusion: A Legacy of Precision and Control
The discovery and development of Pentaerythritol tetrakis(2-bromoisobutyrate) were not isolated events but rather a direct and elegant response to the needs created by a paradigm shift in polymer synthesis. Its emergence as a key multifunctional initiator for ATRP has empowered researchers to design and create complex, well-defined macromolecular architectures with an unprecedented level of precision. As the fields of materials science and nanomedicine continue to advance, the demand for such precisely engineered polymers will undoubtedly grow, ensuring that the legacy of this "star" initiator will continue to shape the future of polymer chemistry.
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Polymer Source. Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]
-
ResearchGate. Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). [Link]
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Cenmed. pentaerythritol tetrakis(2-bromoisobutyrate) 97% (c005b-027056). [Link]
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Polymer Source. ATRP (atom transfer radical polymerization) initiators; Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]
-
Wikipedia. Pentaerythritol. [Link]
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Wikipedia. Atom transfer radical polymerization. [Link]
-
Wikipedia. Krzysztof Matyjaszewski. [Link]
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Matyjaszewski Polymer Group - Carnegie Mellon University. About ATRP. [Link]
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YouTube. Krzysztof Matyjaszewski: Controlling Polymerization. [Link]
-
ACS Publications. Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators. [Link]
-
National Center for Biotechnology Information. Star Polymers. [Link]
-
ACS Publications. Star Polymers. [Link]
-
MDPI. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. [Link]
-
ResearchGate. Star polymers by ATRP of styrene and acrylates employing multifunctional initiators. [Link]
-
Matyjaszewski Polymer Group - Carnegie Mellon University. Surfaces. [Link]
-
The University of British Columbia. Synthesis of thermoresponsive mixed arm star polymers by combination of RAFT and ATRP from a multifunctional core and its self-assembly in water. [Link]
-
ACS Publications. Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition–Fragmentation Chain Transfer. [Link]
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Core Principles and Methodologies for Utilizing Pentaerythritol tetrakis(2-bromoisobutyrate) as a Tetra-functional Crosslinking Agent
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for using Pentaerythritol tetrakis(2-bromoisobutyrate) as a core-forming molecule and crosslinking agent. We delve into the mechanistic underpinnings of its function as a tetra-functional initiator in Atom Transfer Radical Polymerization (ATRP), the transition from discrete star polymers to covalently crosslinked networks, and the resulting material properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and a detailed experimental protocol for the synthesis of hydrogels. The guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Architectural Significance of a Tetra-functional Core
Pentaerythritol tetrakis(2-bromoisobutyrate), also known by synonyms such as 4f-BiB or Tetrakis(2-bromoisobutyryloxymethyl)methane, is a pivotal molecule in polymer chemistry, primarily utilized as a highly efficient initiator for controlled radical polymerization techniques.[1][] Its unique, symmetrical structure features a central pentaerythritol core from which four separate 2-bromoisobutyrate groups radiate. Each of these groups contains a tertiary alkyl bromide, which serves as a highly effective initiation site for Atom Transfer Radical Polymerization (ATRP).[3]
This tetra-functionality is the cornerstone of its utility. By initiating polymerization simultaneously from four distinct points, it enables the synthesis of well-defined, four-arm star polymers. When these star polymers are grown to a sufficient length or concentration, they can interconnect, forming a single, continuous three-dimensional network. This process of interconnection is known as crosslinking, and it transforms soluble, individual polymer chains into an insoluble, robust material, such as a hydrogel or organogel. The resulting crosslinked polymers exhibit significantly enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts.[4][5][6]
Table 1: Physicochemical Properties of Pentaerythritol tetrakis(2-bromoisobutyrate)
| Property | Value | Source(s) |
| CAS Number | 243991-62-0 | [1][][8] |
| Molecular Formula | C₂₁H₃₂Br₄O₈ | [4][] |
| Molecular Weight | 732.09 g/mol | [4][] |
| Appearance | White to yellowish powder/solid | [4] |
| Melting Point | 130 - 134 °C | [4] |
| Purity | ≥ 97% (HPLC) | [4] |
| Primary Application | ATRP Initiator | [1][3][] |
The Core Mechanism: Initiating Controlled Polymerization via ATRP
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" polymerization, prized for its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality. The process relies on a reversible deactivation mechanism, where a transition metal complex (commonly copper-based) in a lower oxidation state (e.g., Cu(I)Br) abstracts the halogen atom from an initiator molecule, like Pentaerythritol tetrakis(2-bromoisobutyrate).
This abstraction generates a radical on the initiator, which then begins to propagate by adding monomer units. Simultaneously, the copper complex is oxidized to a higher state (e.g., Cu(II)Br₂). This higher-oxidation-state complex can then "deactivate" the growing polymer chain by donating the halogen atom back, returning the chain to a dormant state. This rapid activation-deactivation equilibrium ensures that all polymer chains grow at a similar rate, affording exceptional control over the final polymer architecture.
The significance of using Pentaerythritol tetrakis(2-bromoisobutyrate) is that this process occurs at all four of its alkyl bromide termini, allowing for the concurrent growth of four polymer chains from a single molecular core.
Diagram 1: The fundamental activation-deactivation equilibrium in ATRP, initiated from one arm of the core molecule.
From Star Polymers to a Covalently Crosslinked Network
The transition from individual, soluble star polymers to a macroscopic, insoluble gel is the essence of crosslinking. This occurs when the growing arms of different star polymers react with each other or with other monomers to form covalent bonds, effectively linking the star-shaped nodes into an "infinite" network.
The key factors that govern this transition are:
-
Monomer Conversion: As polymerization proceeds and monomer is consumed, the concentration of growing polymer chains increases. At a critical point, known as the gel point, the chains have a high probability of reacting with each other, leading to a rapid increase in viscosity and the formation of a macroscopic gel.
-
Initiator Concentration: The ratio of monomer to initiator ([M]/[I]) is a critical experimental parameter. A lower [M]/[I] ratio results in shorter polymer arms at full conversion. For crosslinking, this ratio must be high enough to allow for sufficiently long chains that can entangle and react.
-
Solvent: The choice of solvent affects the solubility of the monomer, polymer, and catalyst complex. In hydrogel synthesis, the polymerization is typically carried out in water or a polar organic solvent, which becomes entrapped within the polymer network upon gelation.
Diagram 2: Conceptual workflow from a single initiator molecule to interconnected star polymers forming a network.
Experimental Protocol: Synthesis of a PEG-Based Hydrogel
This section provides a trusted, self-validating protocol for synthesizing a hydrogel using Pentaerythritol tetrakis(2-bromoisobutyrate) as the crosslinking agent. This method is based on established free radical polymerization techniques for hydrogel formation.[9][10]
Objective: To synthesize a crosslinked poly(ethylene glycol) methyl ether acrylate (PEGMEA) hydrogel.
Materials & Reagents:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (Initiator, ≥97%)
-
Poly(ethylene glycol) methyl ether acrylate (PEGMEA, average Mn ~480 g/mol ) (Monomer)
-
Copper(I) bromide (CuBr, 99.99%) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (for purification)
-
Deionized water (for swelling studies)
-
Syringes, needles, rubber septa, Schlenk flask, magnetic stir bar
Methodology:
PART A: Reaction Setup and Degassing
-
Initiator & Monomer: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Pentaerythritol tetrakis(2-bromoisobutyrate) (e.g., 36.6 mg, 0.05 mmol).
-
Add PEGMEA monomer (e.g., 4.80 g, 10.0 mmol) and anhydrous DMF (5 mL).
-
Seal the flask with a rubber septum and secure it.
-
Deoxygenation (Critical Step): Subject the solution to three "freeze-pump-thaw" cycles to remove dissolved oxygen, which terminates radical polymerization. Alternatively, bubble with dry argon or nitrogen for at least 30 minutes. The solution must be kept under an inert atmosphere.
PART B: Catalyst Preparation and Polymerization
-
Catalyst Stock (in a glovebox or under inert gas): In a separate vial, add CuBr (e.g., 7.2 mg, 0.05 mmol) and PMDETA (e.g., 8.7 mg, 10.5 µL, 0.05 mmol).
-
Add 1 mL of deoxygenated DMF to the catalyst vial and stir to form a homogenous green/blue solution.
-
Initiation: Using a deoxygenated syringe, quickly inject the catalyst solution into the stirring monomer/initiator solution in the Schlenk flask.
-
Place the flask in a pre-heated oil bath at 60 °C.
-
Observation: The solution will become progressively more viscous. Gelation can be observed within 1-4 hours, depending on the specific conditions. The reaction is typically allowed to proceed for 24 hours to ensure high conversion.
PART C: Purification and Characterization (Self-Validation)
-
Termination: After the reaction period, cool the flask, open it to the air, and add 5 mL of DMF to dilute. The presence of oxygen will quench the polymerization.
-
Purification: Transfer the resulting gel/solution into a dialysis membrane (e.g., MWCO 3.5 kDa). Dialyze against methanol for 48 hours to remove the solvent, unreacted monomer, and catalyst complex. Then, dialyze against deionized water for another 48 hours.
-
Drying: Freeze the purified hydrogel and dry it using a lyophilizer (freeze-dryer) to obtain a porous solid.
-
Gel Fraction: Weigh the dry hydrogel (W_dry). This weight, compared to the initial theoretical weight of the polymer, gives the gel fraction, confirming the efficiency of the crosslinking reaction. A high gel fraction (>90%) indicates successful network formation.
-
Swelling Ratio: Immerse a known weight of the dry hydrogel (W_dry) in deionized water. Allow it to swell to equilibrium (typically 24 hours). Remove the swollen gel, blot excess surface water, and weigh it (W_swollen). The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_swollen - W_dry) / W_dry This value provides a quantitative measure of the hydrogel's crosslink density and water absorption capacity.
Properties and Advanced Applications
The versatility of Pentaerythritol tetrakis(2-bromoisobutyrate) allows for the creation of crosslinked materials with highly tunable properties. By adjusting the arm length (via the [M]/[I] ratio) or the monomer chemistry, the network's characteristics can be precisely controlled.
-
Drug Delivery: The porous network of hydrogels makes them excellent candidates for drug delivery systems.[4][11] Therapeutic agents can be loaded into the hydrogel and released in a controlled manner as the drug diffuses out or as the hydrogel degrades.[12]
-
Tissue Engineering: Biocompatible hydrogels can mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration.[12]
-
Coatings and Adhesives: In materials science, this crosslinker enhances the durability, adhesion, and thermal stability of coatings and adhesives for industrial applications.[4]
-
Smart Gels: By incorporating stimuli-responsive monomers, the resulting hydrogels can change their volume or release a payload in response to environmental triggers like pH, temperature, or light.[11]
Conclusion
Pentaerythritol tetrakis(2-bromoisobutyrate) is more than a simple initiator; it is a molecular scaffold for building complex, three-dimensional polymer architectures. Its tetra-functional nature provides a direct route to forming star polymers and, subsequently, covalently crosslinked networks with tailored properties. Understanding the fundamental principles of ATRP and the physical process of gelation empowers researchers to harness this molecule for a wide array of applications, from advanced biomedical devices to high-performance industrial materials. The future of this field lies in creating increasingly complex and functional networks, such as multi-stimuli-responsive gels and hybrid organic-inorganic materials, all built upon the foundational principles outlined in this guide.
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A Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate) as a Tetrafunctional Initiator in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multifunctional Initiators and Star Polymers
The architecture of a polymer plays a pivotal role in defining its physical and chemical properties. Among the various complex polymer architectures, star polymers, which consist of multiple linear polymer chains emanating from a central core, have garnered significant attention. Their unique three-dimensional, globular structure imparts properties such as lower solution viscosity and a higher density of functional groups at the periphery compared to their linear analogues of the same molecular weight.[1][2] These characteristics make them highly desirable for a range of applications, including in the biomedical field as drug delivery vehicles and in materials science.[3][4][5]
Controlled/living radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with complex architectures.[6] Among these, Atom Transfer Radical Polymerization (ATRP) stands out as a versatile and robust method for synthesizing a wide variety of polymers with predetermined molecular weights, low polydispersity, and high end-group functionality.[7][8] A key strategy for synthesizing star polymers via ATRP is the "core-first" approach, which utilizes a multifunctional initiator.[2] Tetrafunctional initiators are a class of molecules that can initiate the growth of four polymer chains simultaneously, leading to the formation of a four-arm star polymer.[9][10]
Pentaerythritol tetrakis(2-bromoisobutyrate) (PE-Br4): A Core Initiator
Pentaerythritol tetrakis(2-bromoisobutyrate), often abbreviated as PE-Br4 or 4f-BiB, is a widely used tetrafunctional initiator in ATRP.[11] Its central pentaerythritol core provides a scaffold for four 2-bromoisobutyrate initiating groups.
2.1 Chemical Structure and Properties
The chemical structure of PE-Br4 features a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with a 2-bromoisobutyryl group. This symmetrical structure ensures that the four initiating sites are chemically equivalent, leading to the growth of four polymer arms of similar length under controlled polymerization conditions.
-
Molecular Formula: C₂₁H₃₂Br₄O₈[][]
-
Molecular Weight: 732.09 g/mol [][]
-
Appearance: Typically a white to off-white solid.[14]
-
Melting Point: Approximately 130-134 °C.[14]
-
Solubility: Soluble in many common organic solvents used for ATRP, such as toluene, anisole, and N,N-dimethylformamide (DMF).
2.2 Synthesis and Purification of PE-Br4
PE-Br4 is typically synthesized through the esterification of pentaerythritol with an excess of 2-bromoisobutyryl bromide in the presence of a base, such as pyridine or triethylamine, to neutralize the HBr byproduct.[15] The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at reduced temperatures to control the exothermic reaction.
Diagram of PE-Br4 Synthesis:
Caption: Synthesis of PE-Br4 via esterification.
Purification is crucial to remove any unreacted starting materials or byproducts that could interfere with the polymerization. This is typically achieved by washing the reaction mixture with dilute acid and base solutions, followed by drying over an anhydrous salt and recrystallization from a suitable solvent like methanol.[15] The purity can be confirmed by techniques such as ¹H NMR and melting point analysis.
2.3 Advantages and Limitations of PE-Br4
Advantages:
-
Commercial Availability: PE-Br4 is commercially available from various chemical suppliers, making it readily accessible for research.[11][14]
-
High Initiation Efficiency: The 2-bromoisobutyrate groups are highly efficient at initiating the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.[16]
-
Symmetrical Structure: Leads to the formation of well-defined, symmetrical star polymers with arms of comparable length.
-
Versatility: Can be used in various ATRP techniques, including normal ATRP, activators regenerated by electron transfer (ARGET) ATRP, and initiators for continuous activator regeneration (ICAR) ATRP.[17]
Limitations:
-
Potential for Termination: As with any multifunctional initiator, there is a risk of intermolecular termination reactions, especially at high monomer conversions, which can lead to the formation of cross-linked materials or star-star coupling products.[7][18]
-
Solubility: While soluble in many organic solvents, its solubility can be a limiting factor in certain polymerization systems, particularly in more polar or aqueous media.
Atom Transfer Radical Polymerization (ATRP) Initiated by PE-Br4
ATRP is a controlled radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species.[19][20] This equilibrium is mediated by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the growing polymer chain.
3.1 Fundamental Principles of ATRP
The key components of an ATRP system are:
-
Monomer: The building block of the polymer chain.
-
Initiator: A molecule with a radically transferable atom (e.g., a halogen), such as PE-Br4. The number of initiating sites determines the number of arms in the resulting star polymer.[20]
-
Catalyst System: A transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The ligand solubilizes the metal salt and tunes its reactivity.
-
Solvent: Provides a medium for the polymerization.
3.2 Mechanism of Star Polymer Formation using PE-Br4
The polymerization process begins with the activation of the C-Br bonds on the PE-Br4 initiator by the Cu(I) catalyst complex. This results in the formation of a radical at each of the four initiating sites and the oxidation of the copper complex to Cu(II). These radicals then add to monomer units, initiating the growth of four polymer arms. The propagating chains are reversibly deactivated by the Cu(II) complex, which transfers the halogen atom back to the chain end, reforming the dormant species and the Cu(I) catalyst. This rapid activation/deactivation cycle ensures that all chains grow at a similar rate, leading to a star polymer with a narrow molecular weight distribution.
Diagram of ATRP Mechanism with PE-Br4:
Caption: Mechanism of star polymer formation via ATRP.
3.3 Key Parameters Influencing the Polymerization
Several factors can influence the outcome of an ATRP reaction initiated by PE-Br4:
-
[Monomer]/[Initiator] Ratio: This ratio determines the target degree of polymerization (DP) and thus the molecular weight of the polymer arms.[19]
-
[Catalyst]/[Initiator] Ratio: A sufficient amount of catalyst is required to ensure a fast initiation and a controlled polymerization.
-
[Ligand]/[Metal] Ratio: This ratio affects the solubility and reactivity of the copper catalyst.
-
Temperature: Higher temperatures generally lead to faster polymerization rates, but can also increase the likelihood of side reactions.[7]
-
Solvent: The polarity of the solvent can influence the ATRP equilibrium constant.[8]
Experimental Protocol: Synthesis of a Four-Arm Star Polystyrene via ATRP
This section provides a detailed protocol for the synthesis of a four-arm star polystyrene using PE-Br4 as the initiator.
4.1 Materials and Reagents
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (PE-Br4)
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
-
Chloroform-d (CDCl₃, for NMR analysis)
4.2 Detailed Step-by-Step Synthesis Procedure
4.2.1 Preparation of the Reaction Mixture
-
In a Schlenk flask equipped with a magnetic stir bar, add PE-Br4 (e.g., 0.0732 g, 0.1 mmol) and CuBr (e.g., 0.0143 g, 0.1 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Using a degassed syringe, add anisole (e.g., 5 mL) and styrene (e.g., 4.16 g, 40 mmol) to the flask.
-
Stir the mixture until the initiator and catalyst are dissolved.
-
In a separate vial, degas PMDETA (e.g., 0.0173 g, 0.1 mmol) by bubbling with an inert gas.
-
Using a degassed syringe, add the PMDETA to the reaction flask.
4.2.2 Degassing and Polymerization
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
After the final thaw, backfill the flask with the inert gas and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Allow the polymerization to proceed for the desired time, taking samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
4.2.3 Purification of the Star Polymer
-
Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a small amount of THF (e.g., 5 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Experimental Workflow Diagram:
Caption: Workflow for star polymer synthesis.
4.3 Characterization of the Resulting Star Polymer
4.3.1 Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of the synthesized star polymer.[21][22] For a controlled polymerization, the GPC trace should show a monomodal and narrow distribution, indicating that all polymer chains are of similar length.[23] The PDI value should ideally be below 1.3.
4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer and to determine the monomer conversion. By comparing the integration of the monomer vinyl proton signals to the polymer backbone signals, the extent of the reaction can be calculated.[24]
Table of Expected Characterization Data:
| Parameter | Technique | Expected Result |
| Molecular Weight (Mn) | GPC | Close to the theoretical value ([Monomer]/[Initiator] x Monomer MW x conversion) |
| Polydispersity (PDI) | GPC | < 1.3 |
| Structure Confirmation | ¹H NMR | Presence of characteristic polymer and initiator fragment peaks |
| Monomer Conversion | ¹H NMR | Determined by comparing monomer and polymer peak integrations |
Troubleshooting and Advanced Applications
5.1 Common Issues and Solutions in PE-Br4-initiated ATRP
-
Broad Molecular Weight Distribution: This can be caused by impurities in the reagents, insufficient degassing, or a slow initiation rate. Ensure all reagents are pure and the system is thoroughly deoxygenated. The choice of ligand can also influence the control over the polymerization.
-
Low Initiation Efficiency: May result from catalyst poisoning or the use of a less reactive initiator for a particular monomer.
-
Cross-linking/Gelation: This can occur at high monomer conversions due to termination reactions. To avoid this, the polymerization should be stopped at a moderate conversion, or techniques like ARGET ATRP with lower catalyst concentrations can be employed.[17][18]
5.2 Synthesis of More Complex Architectures
PE-Br4 can serve as a scaffold for creating more complex star architectures, such as:
-
Miktoarm Star Polymers: These are star polymers with arms of different chemical compositions.[2][25] This can be achieved by sequential monomer addition or by using a heterofunctional initiator.[26]
-
Star-Block Copolymers: Each arm of the star consists of two or more distinct polymer blocks.[2]
5.3 Applications in Drug Delivery, Nanotechnology, and Materials Science
The unique properties of star polymers synthesized from PE-Br4 make them attractive for various applications:
-
Drug Delivery: The globular structure and multivalency of star polymers allow for the encapsulation or conjugation of therapeutic agents.[3][5][27] Their size and surface chemistry can be tuned to enhance circulation times and target specific tissues.[4]
-
Nanotechnology: Star polymers can self-assemble into various nanostructures, such as micelles and vesicles, which can be used as nanocarriers or templates for the synthesis of other nanomaterials.[5]
-
Coatings and Adhesives: The high density of functional groups at the periphery of star polymers can enhance their adhesive properties and their ability to form cross-linked networks in coatings.[28]
Conclusion
Pentaerythritol tetrakis(2-bromoisobutyrate) is a versatile and efficient tetrafunctional initiator for the synthesis of well-defined four-arm star polymers via Atom Transfer Radical Polymerization. Its commercial availability and high initiation efficiency make it a valuable tool for researchers in polymer chemistry, materials science, and drug development. By carefully controlling the polymerization parameters, a wide range of star polymers with tailored properties can be synthesized for a variety of advanced applications.
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Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. (2021). Macromolecules, 54(17), 7939–7948. [Link]
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Methodological & Application
Protocol for synthesizing star polymers with Pentaerythritol tetrakis(2-bromoisobutyrate)
Application Note & Protocol
Topic: Protocol for Synthesizing Four-Arm Star Polymers via Atom Transfer Radical Polymerization (ATRP) Using Pentaerythritol tetrakis(2-bromoisobutyrate)
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of Star Polymers
In the landscape of macromolecular engineering, star polymers represent a significant departure from their linear counterparts. Comprising multiple polymer "arms" radiating from a central core, these structures exhibit unique physical and chemical properties. Their compact, globular architecture leads to lower solution and melt viscosities, higher solubility, and a greater concentration of chain-end functionalities compared to linear polymers of equivalent molecular weight[1]. These attributes make them highly desirable for advanced applications, including drug delivery systems, rheology modifiers, and nano-fabrication[1][2].
Atom Transfer Radical Polymerization (ATRP) stands out as a premier technique for synthesizing such complex architectures[2]. As a controlled/"living" radical polymerization (CRP) method, ATRP provides exceptional control over molecular weight, polydispersity (Đ), and polymer composition[2][3]. This protocol details the "core-first" synthesis of a four-arm star polymer, a method where polymer arms are grown simultaneously from a multifunctional initiator. We will employ Pentaerythritol tetrakis(2-bromoisobutyrate), a commercially available tetrafunctional initiator, to create a well-defined star architecture[4][5].
Principle of the Method: Controlled Growth via ATRP
The foundation of this protocol is the ATRP mechanism, which relies on a reversible halogen atom transfer between a dormant polymer chain and a transition metal catalyst, typically a copper(I) complex.
Core Components & Their Roles:
-
Initiator (Pentaerythritol tetrakis(2-bromoisobutyrate)): This molecule serves as the central core from which four polymer chains will grow simultaneously. The number of initiating sites (four C-Br bonds) dictates the number of arms in the final star polymer[].
-
Catalyst (Copper(I) Bromide - CuBr): The activator species. It abstracts a bromine atom from the initiator (and later, the dormant polymer chain ends) to form a radical that can propagate with monomer units[3].
-
Ligand (N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA): This nitrogen-based ligand coordinates with the copper catalyst, forming a soluble complex that modulates its reactivity and prevents precipitation[7][8].
-
Monomer (e.g., Methyl Methacrylate - MMA): The building block of the polymer arms. This protocol uses MMA as an example, but other (meth)acrylates or styrenes can be used[9][10].
-
Deactivator (Cu(II)Br₂/PMDETA): The species formed after the catalyst activates a chain. It can reversibly transfer the bromine atom back to the propagating radical, returning it to a dormant state.
This dynamic equilibrium between active (propagating) and dormant species is the key to control. Because the concentration of active radicals is kept very low at any given moment, the likelihood of termination reactions is significantly reduced, allowing for uniform chain growth and low polydispersity[3].
Caption: ATRP equilibrium between dormant and active species.
Experimental Protocol: Synthesis of Four-Arm Star Poly(Methyl Methacrylate)
This protocol is designed to synthesize a four-arm star polymer with a target degree of polymerization (DP) of 100 per arm, resulting in a total theoretical molecular weight (Mn,th) of approximately 40,732 g/mol .
Materials and Reagents
| Reagent | Supplier | Purity | Amount (for DP=100/arm) | Molar Amount | Notes |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (Initiator) | Sigma-Aldrich | 97% | 183 mg | 0.25 mmol | The central core for the star polymer. |
| Methyl Methacrylate (MMA, Monomer) | Sigma-Aldrich | 99% | 10.0 g (10.7 mL) | 100 mmol | Must be passed through a basic alumina column to remove the inhibitor immediately before use[11]. |
| Copper(I) Bromide (CuBr, Catalyst) | Sigma-Aldrich | 99.99% | 35.8 mg | 0.25 mmol | Purify by stirring in glacial acetic acid, washing with ethanol, and drying under vacuum[10]. |
| PMDETA (Ligand) | Sigma-Aldrich | 99% | 43.3 mg (54 µL) | 0.25 mmol | Used as received. |
| Anisole (Solvent) | Sigma-Aldrich | 99.7% | 10 mL | N/A | Should be anhydrous. |
| Tetrahydrofuran (THF) | Fisher Scientific | HPLC Grade | ~200 mL | N/A | For dissolving the polymer before purification and for GPC analysis. |
| Methanol | Fisher Scientific | ACS Grade | ~500 mL | N/A | Used as the non-solvent for precipitation[1][11]. |
| Neutral Alumina | Sigma-Aldrich | N/A | ~20 g | N/A | For catalyst removal. |
| Argon or Nitrogen Gas | Airgas | UHP | N/A | N/A | Required for maintaining an inert atmosphere. |
Step-by-Step Synthesis Procedure
Causality: ATRP is highly sensitive to oxygen, which can terminate the radical polymerization process. Therefore, all steps must be performed using robust air-free techniques (e.g., Schlenk line or glovebox) to ensure control over the polymerization.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Heat the flask under vacuum and backfill with inert gas (Argon or Nitrogen) three times to remove adsorbed moisture and air.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Charging Reagents (The "Core-First" Assembly):
-
Under a positive flow of inert gas, add the initiator, Pentaerythritol tetrakis(2-bromoisobutyrate) (183 mg, 0.25 mmol), and the catalyst, CuBr (35.8 mg, 0.25 mmol), to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Using degassed syringes, add the anhydrous anisole (10 mL), the inhibitor-free MMA (10.7 mL, 100 mmol), and finally the ligand, PMDETA (54 µL, 0.25 mmol). The order of addition ensures the ligand can complex with the copper salt in the reaction medium. The mixture should turn into a colored solution (often brownish-green) as the catalyst complex forms[12].
-
-
Degassing the Reaction Mixture:
-
To thoroughly remove any dissolved oxygen, perform three freeze-pump-thaw cycles:
-
Freeze: Immerse the flask in a liquid nitrogen bath until the reaction mixture is completely frozen.
-
Pump: Open the flask to the vacuum line for 10-15 minutes.
-
Thaw: Close the flask to the vacuum, remove it from the liquid nitrogen, and allow it to thaw completely in a room temperature water bath. You will see bubbles of dissolved gas being released[12].
-
-
After the third cycle, backfill the flask with inert gas.
-
-
Polymerization:
-
Immerse the sealed Schlenk flask into a preheated oil bath set to 70 °C.
-
Start the magnetic stirrer to ensure homogeneous mixing.
-
The polymerization is typically run for several hours (e.g., 4-8 hours). For kinetic analysis, small aliquots (~0.1 mL) can be withdrawn periodically via a degassed syringe to be analyzed for monomer conversion (by ¹H NMR) and molecular weight progression (by GPC).
-
-
Termination and Isolation:
-
After the desired time or conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air by opening the flask. The solution will typically turn blue/green, indicating the oxidation of Cu(I) to Cu(II).
-
Dilute the viscous reaction mixture with ~10 mL of THF.
-
Caption: Experimental workflow for star polymer synthesis.
Purification of the Star Polymer
The goal of purification is to remove the copper catalyst and unreacted monomer, which is critical for biomedical applications and accurate material characterization[].
-
Catalyst Removal:
-
Prepare a short column packed with neutral alumina (~5 cm height in a 2.5 cm diameter column).
-
Pass the diluted polymer solution through the alumina column. The copper catalyst will adsorb onto the alumina, evidenced by a blue/green band forming at the top of the column[1][12].
-
Rinse the column with additional THF (~50 mL) to ensure all the polymer is collected. The filtrate should be colorless.
-
-
Polymer Precipitation:
-
Concentrate the collected THF solution using a rotary evaporator until about 10-15 mL remains.
-
Pour the concentrated, viscous polymer solution dropwise into a beaker containing a large volume of cold, rapidly stirring methanol (~400 mL).
-
The star polymer will precipitate as a white solid. This process separates the polymer from any remaining monomer, initiator, and solvent[].
-
-
Final Isolation:
-
Allow the precipitate to stir for 20-30 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer with fresh methanol.
-
Dry the final product in a vacuum oven at 40-50 °C overnight to a constant weight.
-
Characterization
Verifying the structure and purity of the synthesized star polymer is a crucial final step.
Gel Permeation Chromatography (GPC/SEC)
GPC separates molecules based on their hydrodynamic volume in solution. It is the primary tool for determining molecular weight (Mn) and polydispersity (Đ).
-
Expected Outcome: A monomodal and narrow peak, shifted to a shorter retention time (higher molecular weight) compared to the initiator. The polydispersity index (Đ = Mw/Mn) should be low (typically < 1.3), indicating a well-controlled polymerization[9].
-
Expert Insight: Star polymers have a smaller hydrodynamic volume than linear polymers of the same molecular weight. Therefore, GPC analysis calibrated with linear standards will often underestimate the true molecular weight[9]. Techniques like multi-angle light scattering (MALLS) coupled with GPC can provide the absolute molecular weight.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure and to determine monomer conversion.
-
Expected Signals (for PMMA in CDCl₃):
-
~3.6 ppm: Singlet, 3H, from the -OCH₃ protons of the PMMA repeating units.
-
~1.8-2.0 ppm & ~0.8-1.2 ppm: Broad signals from the backbone -CH₂- and -CH₃ protons of the PMMA arms.
-
~4.1-4.3 ppm: A signal corresponding to the -CH₂- protons of the pentaerythritol core, confirming its incorporation.
-
-
Conversion Calculation: Monomer conversion can be calculated by comparing the integration of the vinyl proton signals of the monomer (~5.5 and 6.1 ppm) with a stable polymer peak (e.g., -OCH₃ at 3.6 ppm) in the crude reaction sample.
Summary of Expected Results
| Parameter | Expected Value / Observation | Technique |
| Theoretical Mn | ~40,732 g/mol (for DP=100/arm) | Calculation |
| Experimental Mn | Close to theoretical value, linear increase with conversion. | GPC/SEC |
| Polydispersity (Đ) | < 1.3 | GPC/SEC |
| GPC Trace | Monomodal, narrow peak. | GPC/SEC |
| ¹H NMR Spectrum | Characteristic peaks for both the polymer arms (e.g., PMMA) and the initiator core are present. Absence of monomer signals. | ¹H NMR |
| Appearance | White, fluffy solid. | Visual |
References
-
Matyjaszewski, K., et al. (1999). Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators. Macromolecules, 32(20), 6526–6535. [Link]
-
Pawar, P. S., & Wagh, S. J. (2016). Synthesis of star like polymers via ATRP using four arms organic initiator. International Advanced Research Journal in Science, Engineering and Technology, 3(7). [Link]
-
Sun, H., et al. (2009). Synthesis of 4-arm methyl methacrylate star polymer by atom transfer radical polymerization. Frontiers of Chemistry in China, 4(1), 89-92. [Link]
-
Faucher, S., et al. (2009). Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. Macromolecules, 42(21), 8054–8059. [Link]
-
Polymer Source. Pentaerythritol tetrakis(2-bromoisobutyrate) Product Page. [Link]
-
SLS. Pentaerythritol tetrakis(2-bromoisobutyrate) Product Page. [Link]
-
Faucher, S., et al. (2009). Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. Macromolecules. [Link]
-
ResearchGate. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). [Link]
-
Gao, H., & Matyjaszewski, K. (2007). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition-Fragmentation Chain Transfer. Macromolecules. [Link]
-
Gao, H., et al. (2007). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method. Macromolecules. [Link]
-
Min, K., et al. (2007). Synthesis of star polymers using ARGET ATRP. Macromolecules. [Link]
-
Thota, B. N. S., et al. (2018). Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate. ACS Omega. [Link]
-
Siegwart, D. J., et al. (2012). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 112(7), 3822–3867. [Link]
-
Matyjaszewski Polymer Group. ATRP of Methacrylates. [Link]
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Hadjichristidis, N., et al. (2009). Polymers with Star-Related Structures: Synthesis, Properties, and Applications. Chemical Reviews. [Link]
-
YouTube. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]
-
Wang, W., et al. (2018). CuBr/PMDETA combined with triethanolamine as an economic and highly active catalyst for atom transfer radical polymerization. RSC Advances. [Link]
-
Davis, K., & Matyjaszewski, K. (2000). Investigation of the ATRP of n-butyl methacrylate using the Cu(I)/N,N,N′,N″,N″,-pentamethyldiethylenetriamine catalyst system. Macromolecules. [Link]
-
Carnegie Mellon University. (n.d.). Conducting A Reversible-Deactivation Radical Polymerization (RDRP). [Link]
-
Lecomte, P., et al. (1997). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules. [Link]
-
Matyjaszewski Polymer Group. ATRP of Acrylates. [Link]
-
Matyjaszewski Polymer Group. ATRP in Protic Media. [Link]
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A Practical Guide to Star Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP) using Pentaerythritol tetrakis(2-bromoisobutyrate)
Introduction: The Power of Controlled Architecture in Polymer Science
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization, offering unparalleled precision in the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures.[1][2] This robust technique relies on a reversible equilibrium between active, propagating radical species and dormant alkyl halide species, mediated by a transition metal catalyst.[1] This dynamic equilibrium maintains a low concentration of radicals at any given time, minimizing termination reactions and allowing for the controlled growth of polymer chains.[1]
Among the diverse architectures achievable with ATRP, star polymers have garnered significant interest due to their unique properties, including lower viscosity and higher chain-end functionality compared to their linear counterparts of similar molecular weight.[3] These characteristics make them ideal candidates for a wide range of applications, from drug delivery to advanced coatings. The "core-first" approach is a common strategy for synthesizing star polymers, where a multifunctional initiator serves as the central core from which polymer arms radiate.[4]
This guide provides a detailed, step-by-step protocol for the synthesis of four-arm star polymers using Pentaerythritol tetrakis(2-bromoisobutyrate) (PEBiB) as a tetrafunctional initiator.[5][6] We will focus on the polymerization of methyl methacrylate (MMA) as a model system, utilizing the widely employed copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system.
I. Foundational Principles: The Mechanism of ATRP
ATRP is a multi-component system comprising a monomer, an initiator with a transferable halogen, and a catalyst system (typically a transition metal salt and a ligand).[7] The fundamental principle of ATRP is the reversible activation and deactivation of the growing polymer chains.
The process begins with the homolytic cleavage of the carbon-halogen bond in the initiator (R-X), facilitated by a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This generates a propagating radical (R•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). The newly formed radical can then add to monomer units. Crucially, the oxidized metal complex can react with the propagating radical to reform the dormant species and the reduced metal complex. This reversible deactivation step is key to maintaining a low radical concentration and, consequently, a controlled polymerization.[1]
II. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. Note that the purity of all reagents is critical for a successful ATRP reaction.
| Reagent/Material | Grade/Purity | Supplier | Notes |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (PEBiB) | 97% | Sigma-Aldrich or equivalent | The four-arm initiator. |
| Methyl methacrylate (MMA) | 99% | Sigma-Aldrich or equivalent | Inhibitor should be removed before use. |
| Copper(I) bromide (CuBr) | 98% | Acros Organics or equivalent | Should be purified if not of high purity. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | Sigma-Aldrich or equivalent | Ligand for the copper catalyst. |
| Anisole | Anhydrous, 99.7% | Sigma-Aldrich or equivalent | Solvent for the polymerization. |
| Tetrahydrofuran (THF) | HPLC grade | Various | For dissolving the polymer for analysis. |
| Methanol | ACS reagent grade | Various | For precipitation and purification of the polymer. |
| Alumina (basic) | Activated, Brockmann I | Sigma-Aldrich or equivalent | For removing the inhibitor from the monomer and for catalyst removal. |
| Nitrogen or Argon gas | High purity | Local supplier | For creating an inert atmosphere. |
| Schlenk flask | Appropriate size | Various | For conducting the reaction under inert conditions. |
| Magnetic stirrer and stir bar | Various | ||
| Oil bath with temperature controller | Various | ||
| Syringes and needles | Various | For transferring liquids under an inert atmosphere. | |
| Rubber septa | Various | To seal the reaction flask. |
III. Experimental Protocol: Synthesis of a Four-Arm Star Polymer
This protocol details the synthesis of a four-arm poly(methyl methacrylate) (PMMA) star polymer using PEBiB as the initiator.
A. Preparation of the Initiator: Pentaerythritol tetrakis(2-bromoisobutyrate) (PEBiB)
While commercially available, PEBiB can also be synthesized in the laboratory. The synthesis involves the esterification of pentaerythritol with 2-bromoisobutyryl bromide in the presence of a base like triethylamine.[8]
A simplified synthetic scheme is as follows: Pentaerythritol is dissolved in a suitable solvent (e.g., dry tetrahydrofuran) with triethylamine at 0°C. 2-bromoisobutyryl bromide is then added dropwise. The reaction is typically stirred for 24 hours at room temperature. After the reaction, it can be quenched with methanol. The product is a white solid and can be recrystallized.[8] The structure can be confirmed by ¹H NMR spectroscopy, which should show characteristic peaks around 1.94 ppm (for the methyl protons) and 4.32 ppm (for the methylene protons).[8]
B. Purification of Monomer and Reagents
The success of an ATRP reaction is highly dependent on the purity of the reagents and the absence of oxygen.
-
Monomer Purification: To remove the inhibitor, pass the methyl methacrylate (MMA) through a short column of basic alumina.
-
Solvent and Ligand: Anhydrous solvents and purified ligands are recommended. PMDETA can be distilled under reduced pressure if necessary.
-
Catalyst: If the CuBr has a greenish tint (indicating oxidation to Cu(II)), it should be washed with acetic acid, followed by ethanol and diethyl ether, and then dried under vacuum.
C. Step-by-Step Polymerization Procedure
The following procedure is for a target degree of polymerization (DP) of 100 per arm. The molar ratio of the components is typically [Monomer]:[Initiator]:[CuBr]:[PMDETA]. The ratio of monomer to the initiating sites on the initiator determines the arm length. Since PEBiB has four initiating sites, the ratio is calculated based on these sites.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0390 g, 0.272 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing at least three freeze-pump-thaw cycles. Alternatively, evacuate and backfill with high-purity nitrogen or argon gas multiple times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the initiator, PEBiB (e.g., 0.1354 g, 0.272 mmol, assuming a 1:1 molar ratio of initiator to CuBr).
-
Add the purified MMA (e.g., for a DP of 100 per arm, you would use 100 * 4 * [PEBiB] moles of MMA).
-
Add the solvent, anisole (the amount can be adjusted to achieve a desired monomer concentration, typically 50% v/v).
-
Add the ligand, PMDETA (e.g., 0.1484 g, 0.68 mmol, maintaining a suitable ratio with CuBr).
-
-
Degassing the Reaction Mixture:
-
Subject the entire reaction mixture to three more freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen. The mixture will likely change color during this process.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 90 °C for MMA).
-
Start the magnetic stirrer.
-
Monitor the progress of the polymerization by taking small aliquots at regular intervals using a degassed syringe. The monomer conversion can be determined by ¹H NMR spectroscopy.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature. This will cause the copper catalyst to oxidize and stop the reaction.
-
Dilute the viscous reaction mixture with a suitable solvent like THF.
-
IV. Purification of the Star Polymer
To obtain a pure star polymer, the copper catalyst and any unreacted monomer must be removed.
-
Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina. This will effectively adsorb the copper complex, which is visible as a colored band on the column.
-
Precipitation: Concentrate the filtered solution and precipitate the polymer by adding it dropwise into a large volume of a non-solvent, such as cold methanol. The star polymer will precipitate out as a solid.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 50 °C) overnight. For some polymers, dialysis can be an effective purification method to remove unreacted reagents.[1]
V. Characterization of the Four-Arm Star Polymer
Several analytical techniques are essential to confirm the successful synthesis and to characterize the properties of the star polymer.
| Technique | Purpose | Expected Outcome |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI). | A monomodal and narrow peak, indicating a controlled polymerization. The PDI should be low (typically < 1.5).[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine the monomer conversion. | The spectrum will show characteristic peaks for the polymer backbone and end groups. The disappearance of monomer peaks confirms polymerization.[4][11] |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, such as the glass transition temperature (Tg). | Provides information on the thermal properties of the star polymer.[11][12] |
VI. Troubleshooting Common ATRP Issues
| Problem | Potential Cause | Suggested Solution |
| Polymerization does not start or is very slow | - Inactive catalyst (oxidized Cu(I)).- Presence of oxygen.- Impurities in monomer or solvent. | - Purify CuBr.- Ensure thorough deoxygenation.- Purify all reagents. |
| Broad molecular weight distribution (High PDI) | - Poor initiation efficiency.- Termination reactions.- High radical concentration. | - Use a more efficient initiator or adjust reaction conditions.- Ensure an oxygen-free environment.- Adjust the catalyst/ligand ratio. |
| Green coloration of the reaction mixture | - Oxidation of the Cu(I) catalyst to Cu(II).[13] | - This is expected to some extent, but a rapid change to green at the beginning indicates significant oxygen contamination. |
| Star-star coupling | - High monomer conversion.- High concentration of polymer chains. | - Stop the polymerization at a lower conversion.- Use a more dilute system.[3] |
| Difficulty in removing the copper catalyst | - Inefficient purification method. | - Use a fresh alumina column.- Repeat the precipitation step. |
VII. Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of a four-arm star polymer using ATRP.
Caption: Workflow for the synthesis of a four-arm star polymer via ATRP.
VIII. Conclusion
The use of Pentaerythritol tetrakis(2-bromoisobutyrate) as a multifunctional initiator in Atom Transfer Radical Polymerization provides a reliable and straightforward method for the synthesis of well-defined four-arm star polymers. The protocol outlined in this guide, when performed with careful attention to reagent purity and anaerobic conditions, allows for excellent control over the polymer's molecular weight and architecture. The resulting star polymers, with their unique topology, are valuable materials for a multitude of advanced applications in research and industry.
IX. References
-
ResearchGate. (n.d.). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). Retrieved from [Link]
-
ACS Publications. (n.d.). Star Polymers with a Cationic Core Prepared by ATRP for Cellular Nucleic Acids Delivery. Retrieved from [Link]
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
ACS Publications. (n.d.). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition-Fragmentation Chain Transfer. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of star polymers using ARGET ATRP | Request PDF. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method | Request PDF. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Conducting A Reversible-Deactivation Radical Polymerization (RDRP) Aim: To Prepare Block Copolymers of Methyl Methacrylate (MMA). Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Synthesis of Molecular Brushes by “Grafting Onto” Method: Combination of ATRP and Click Reactions. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Star Polymers Using the Agilent 1260 Infinity Multi-Detector GPC/SEC System. Retrieved from [Link]
-
Jordi Labs. (2026, January 15). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]
-
Physics Forums. (2015, September 23). Atom-Transfer Radical Polymerization: Method Question. Retrieved from [Link]
-
ACS Publications. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). 46 questions with answers in ATOM TRANSFER RADICAL POLYMERIZATION | Scientific method. Retrieved from [Link]
-
Reddit. (2017, August 13). Free radical polymerization set up questions : r/chemistry. Retrieved from [Link]
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Applications of Pentaerythritol Tetrakis(2-bromoisobutyrate) in Biomedical Materials: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Advantage of a Tetra-functional Initiator
In the landscape of biomedical polymer science, precision in macromolecular architecture is not merely an academic exercise; it is the cornerstone of functional design. Pentaerythritol tetrakis(2-bromoisobutyrate) has emerged as a pivotal molecule, offering a robust platform for the synthesis of well-defined, four-arm star polymers through Atom Transfer Radical Polymerization (ATRP). This unique tetra-functional initiator allows for the creation of materials with a high density of chain ends, globular conformations, and distinct rheological and solution properties compared to their linear counterparts. These attributes are not just structural novelties; they are the very features that unlock advanced capabilities in drug delivery, tissue engineering, and the modification of biomedical surfaces. This guide provides an in-depth exploration of these applications, complete with validated protocols and the scientific rationale underpinning each experimental step.
Section 1: Synthesis of Star Polymers for Advanced Drug Delivery
The "core-first" approach to star polymer synthesis, initiated by pentaerythritol tetrakis(2-bromoisobutyrate), provides exceptional control over molecular weight and ensures a low polydispersity index (PDI), critical for reproducible clinical performance.[1] The resulting star architecture is particularly advantageous for drug delivery, as the dense arrangement of polymer arms can form stable unimolecular micelles or self-assemble into larger micelles capable of encapsulating therapeutic agents.[2]
Application Note: Crafting Amphiphilic Star Copolymers for Micellar Drug Encapsulation
Amphiphilic star block copolymers, synthesized using pentaerythritol tetrakis(2-bromoisobutyrate), are exemplary drug delivery vehicles. By growing hydrophilic outer blocks and hydrophobic inner blocks from the core, a self-assembling system is created that can encapsulate hydrophobic drugs within the core while the hydrophilic corona provides aqueous stability and stealth properties in biological media.
A prime example is the synthesis of a four-arm star copolymer with a poly(n-butyl acrylate) (PBA) hydrophobic core and a poly(2-hydroxyethyl acrylate) (PHEA) hydrophilic shell. The PBA core can effectively load hydrophobic anti-cancer drugs like Doxorubicin, while the PHEA shell enhances biocompatibility and circulation time.
Protocol 1: Synthesis of a Four-Arm Poly(n-butyl acrylate)-block-poly(2-hydroxyethyl acrylate) (PBA-b-PHEA) Star Copolymer
This protocol details the synthesis of the hydrophobic PBA core followed by chain extension with the hydrophilic HEA monomer.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (initiator)
-
n-Butyl acrylate (nBA) (monomer)
-
2-Hydroxyethyl acrylate (HEA) (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of the Four-Arm PBA Macroinitiator:
-
To a dry Schlenk flask under inert atmosphere (Argon or Nitrogen), add Pentaerythritol tetrakis(2-bromoisobutyrate) (0.146 g, 0.2 mmol), n-butyl acrylate (10.25 g, 80 mmol), and anisole (10 mL).
-
In a separate flask, prepare the catalyst solution by dissolving CuBr (0.115 g, 0.8 mmol) and PMDETA (0.139 g, 0.8 mmol) in anisole (2 mL) under an inert atmosphere.
-
Transfer the catalyst solution to the monomer/initiator mixture via a degassed syringe.
-
Immerse the reaction flask in a preheated oil bath at 70°C and stir for 4 hours.
-
To monitor conversion, periodically take samples via a degassed syringe and analyze by ¹H NMR.
-
After 4 hours, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum.
-
-
Chain Extension with HEA to form PBA-b-PHEA Star Copolymer:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the purified four-arm PBA macroinitiator (5.0 g) and HEA (5.8 g, 50 mmol) in anisole (15 mL).
-
Prepare a fresh catalyst solution of CuBr (0.029 g, 0.2 mmol) and PMDETA (0.035 g, 0.2 mmol) in anisole (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at 50°C for 6 hours.
-
Quench and purify the final star block copolymer using the same procedure as for the PBA macroinitiator.
-
Characterization:
The molecular weight and polydispersity of the resulting polymers can be determined by Gel Permeation Chromatography (GPC). ¹H NMR spectroscopy is used to confirm the structure and determine the monomer conversion.
| Polymer Sample | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |
| Four-Arm PBA | ~25,000 | < 1.20 | [3][4] |
| Four-Arm PBA-b-PHEA | ~50,000 | < 1.30 | [1] |
Table 1: Expected Molecular Weight and Polydispersity Index for Synthesized Star Polymers.
Protocol 2: Doxorubicin Loading and In Vitro Release Study
This protocol outlines the procedure for loading Doxorubicin (DOX) into the star polymer micelles and evaluating its release profile.[5][6]
Materials:
-
Four-Arm PBA-b-PHEA star copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3500 Da)
-
UV-Vis Spectrophotometer
Procedure:
-
Doxorubicin Loading:
-
Dissolve 50 mg of the PBA-b-PHEA star copolymer in 5 mL of DMF.
-
In a separate vial, dissolve 10 mg of DOX·HCl in 1 mL of DMF and add 2.5 µL of TEA to neutralize the hydrochloride.
-
Add the DOX solution dropwise to the polymer solution while stirring.
-
Stir the mixture in the dark for 24 hours to allow for encapsulation.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 48 hours to remove unloaded DOX and DMF. The water should be changed every 4-6 hours.
-
Lyophilize the dialyzed solution to obtain the DOX-loaded star polymer micelles.
-
-
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of the lyophilized DOX-loaded micelles in DMF.
-
Measure the absorbance of the solution at 485 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of DOX from a standard calibration curve.
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) × 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
-
In Vitro Drug Release:
-
Disperse 10 mg of DOX-loaded micelles in 10 mL of PBS (pH 7.4 or pH 5.5) in a dialysis bag.
-
Place the dialysis bag in 40 mL of the corresponding PBS release medium at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the amount of DOX in the withdrawn samples using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the cumulative percentage of drug released over time.
-
| Parameter | Expected Value | Reference |
| Drug Loading Content (DLC) | 5-15% | [2] |
| Encapsulation Efficiency (EE) | > 70% | [2] |
| Cumulative Release at pH 5.5 (48h) | 60-80% | [5] |
| Cumulative Release at pH 7.4 (48h) | 20-40% | [5] |
Table 2: Typical Drug Loading and Release Characteristics for Star Polymer Micelles.
Section 2: Surface Modification of Biomedical Implants
The bio-inertness of many metallic and polymeric implant materials can lead to poor integration with surrounding tissues and a higher risk of bacterial colonization. Surface modification by grafting well-defined polymer brushes via surface-initiated ATRP (SI-ATRP) can significantly enhance biocompatibility and introduce desired functionalities.[7][8] Pentaerythritol tetrakis(2-bromoisobutyrate), while not directly used for surface initiation in its free form, serves as a conceptual basis for creating multi-functional initiators that can be anchored to surfaces to generate high-density polymer brushes.
Application Note: Enhancing the Biocompatibility of Titanium Surfaces
Titanium and its alloys are widely used in orthopedic and dental implants. Grafting hydrophilic and biocompatible polymer brushes, such as poly(2-hydroxyethyl methacrylate) (PHEMA), onto the titanium surface can improve its wettability, reduce protein adsorption, and promote favorable cell interactions.
Protocol 3: Grafting of PHEMA Brushes from a Titanium Surface via SI-ATRP
This protocol describes the immobilization of an ATRP initiator on a titanium surface followed by the grafting of PHEMA brushes.
Materials:
-
Titanium foil
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
2-Hydroxyethyl methacrylate (HEMA) (monomer)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) (ligand)
-
Methanol
-
Ethanol
-
Deionized water
Procedure:
-
Surface Preparation and Initiator Immobilization:
-
Clean the titanium foil by sonicating in ethanol and deionized water, then dry under a stream of nitrogen.
-
Activate the surface by treating with a piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes (Caution: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and dry.
-
Immerse the activated titanium foil in a 2% (v/v) solution of APTES in anhydrous toluene for 12 hours at room temperature to form a self-assembled monolayer of aminosilane.
-
Rinse with toluene and dry.
-
Immerse the amine-functionalized titanium in a solution of anhydrous toluene containing 2% (v/v) triethylamine. Add 2-bromoisobutyryl bromide (2% v/v) dropwise and react for 2 hours at 0°C to immobilize the ATRP initiator.
-
Rinse with toluene, ethanol, and dry.
-
-
Surface-Initiated ATRP of HEMA:
-
Place the initiator-modified titanium foil in a Schlenk flask.
-
In a separate flask, prepare the polymerization solution by dissolving HEMA (5.2 g, 40 mmol), CuBr (0.029 g, 0.2 mmol), and bpy (0.063 g, 0.4 mmol) in 10 mL of a 1:1 (v/v) mixture of methanol and water.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated solution to the flask containing the titanium foil.
-
Seal the flask and stir at room temperature for 4 hours.
-
Stop the polymerization by exposing the solution to air.
-
Remove the titanium foil and wash it thoroughly with methanol and water to remove any non-grafted polymer.
-
Dry the PHEMA-grafted titanium surface under vacuum.
-
Characterization:
The success of the surface modification can be confirmed by X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of the surface. The change in surface wettability is quantified by measuring the static water contact angle.[9][10]
| Surface | Water Contact Angle (°) | Reference |
| Unmodified Titanium | 70-80 | [10] |
| PHEMA-grafted Titanium | 20-30 | [7] |
Table 3: Typical Water Contact Angle Measurements for Surface-Modified Titanium.
Section 3: Fabrication of Hydrogels for Tissue Engineering
Star polymers synthesized from pentaerythritol tetrakis(2-bromoisobutyrate) are excellent building blocks for hydrogels due to their well-defined structure and multiple arms that can act as crosslinking points.[11] "Smart" hydrogels, which respond to environmental stimuli such as temperature, can be fabricated using thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).
Application Note: Thermoresponsive Hydrogels for Cell Encapsulation and Release
Four-arm star PNIPAM exhibits a sharp lower critical solution temperature (LCST) around 32°C.[12] Below this temperature, the polymer is soluble in water, but above it, the polymer chains collapse and aggregate, leading to the formation of a hydrogel. This property is highly desirable for tissue engineering applications, as a cell-laden polymer solution can be injected in a minimally invasive manner and then form a gel scaffold in situ at body temperature.
Protocol 4: Synthesis and Characterization of a Four-Arm PNIPAM Hydrogel
This protocol describes the synthesis of a four-arm PNIPAM and its subsequent crosslinking to form a hydrogel.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate)
-
N-isopropylacrylamide (NIPAM) (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (ligand)[13]
-
Dimethylformamide (DMF)/H₂O (9:1 v/v) (solvent)
-
Azide-functionalized crosslinker (e.g., bis(2-azidoethyl) disulfide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Deionized water
Procedure:
-
Synthesis of Four-Arm PNIPAM with Azide-Terminated Arms:
-
Synthesize a four-arm PNIPAM with bromide end-groups using a similar ATRP procedure as in Protocol 1, substituting nBA with NIPAM and adjusting the reaction conditions (e.g., 0°C in DMF/H₂O).[13]
-
To functionalize the arm ends with azide groups, dissolve the purified four-arm PNIPAM-Br in DMF and react with an excess of sodium azide at room temperature for 24 hours.
-
Purify the resulting PNIPAM-N₃ by dialysis against deionized water and lyophilization.
-
-
Hydrogel Formation via Click Chemistry:
-
Dissolve the four-arm PNIPAM-N₃ (e.g., 10 wt%) and an alkyne-functionalized crosslinker (with a molar ratio of azide to alkyne groups of 1:1) in deionized water at 4°C.
-
Add a freshly prepared solution of sodium ascorbate followed by a solution of CuSO₄.
-
Gently mix the solution and allow it to stand at room temperature. Gelation should occur as the "click" reaction proceeds, crosslinking the star polymers.
-
Characterization:
The swelling ratio and mechanical properties of the hydrogel are critical for its function as a tissue engineering scaffold.[14][15][16] The LCST can be determined by monitoring the change in optical transmittance of the polymer solution with temperature.
| Property | Typical Value Range | Reference |
| Compressive Modulus | 10-100 kPa | [11][14] |
| Swelling Ratio (at 25°C) | 10-30 | [12] |
| LCST | 30-34°C | [12] |
Table 4: Representative Properties of PNIPAM-Based Hydrogels for Tissue Engineering.
Conclusion and Future Outlook
Pentaerythritol tetrakis(2-bromoisobutyrate) is more than just an initiator; it is an architectural tool that empowers scientists to design and synthesize advanced polymeric materials with a high degree of control. The applications detailed herein for drug delivery, surface modification, and tissue engineering represent the current state-of-the-art, but the potential for innovation is far from exhausted. Future research will likely focus on the development of more complex miktoarm star polymers with orthogonal functionalities, enabling the creation of multi-modal therapeutic and diagnostic platforms. As our understanding of the structure-property relationships of these unique macromolecules deepens, so too will their impact on the field of biomedical materials.
References
Sources
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- 3. Supramolecular star polymers. Increased molecular weight with decreased polydispersity through self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seventeen-Armed Star Polystyrenes in Various Molecular Weights: Structural Details and Chain Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Titanium via Surface-Initiated Atom Transfer Radical Polymerization (ATRP): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. nanoscience.com [nanoscience.com]
- 10. Wettability and in-vitro study of titanium surface profiling prepared by electrolytic plasma processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of thermo-responsive polymer gels composed of star-shaped block copolymers by copper-catalyzed living radical polymerization and click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Mechanical Properties of Starch-Based Hydrogels Using Double Network Strategy | MDPI [mdpi.com]
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- 16. researchgate.net [researchgate.net]
Using Pentaerythritol tetrakis(2-bromoisobutyrate) for surface modification of materials
An in-depth guide to the surface modification of materials using the tetrafunctional initiator, Pentaerythritol tetrakis(2-bromoisobutyrate). This document provides researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and expert insights required to leverage this versatile molecule for creating advanced polymer architectures on material surfaces.
Introduction: Engineering Surfaces with Precision
The interface between a material and its biological or chemical environment governs its performance, particularly in advanced applications such as drug delivery, medical implants, and biosensing.[1] Surface modification allows for the tailoring of these interfacial properties without altering the bulk characteristics of the material.[2] Among the most powerful techniques for this purpose is the "grafting-from" method to create polymer brushes—end-tethered polymer chains that extend from a surface into the surrounding medium.[3][4] These brushes can dramatically alter surface wettability, lubricity, and, crucially, mediate biological interactions like protein adsorption and cell adhesion.[5][6]
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) has emerged as a leading method for growing well-defined polymer brushes with precise control over chain length, density, and composition.[7][8] The process relies on initiator molecules immobilized on a substrate from which polymer chains grow in the presence of a catalyst, ligand, and monomer.
This guide focuses on Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) , a tetrafunctional ATRP initiator.[9][10] While commonly used to synthesize four-arm star polymers in solution, its multi-functional nature presents unique opportunities for surface modification, enabling the creation of highly dense, cross-linked, or complex polymer brush architectures that offer enhanced stability and functionality.[9][11]
Table 1: Properties of Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB)
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 4f-BiB, Tetrakis(2-bromoisobutyryloxymethyl)methane | [9][11][12] |
| CAS Number | 243991-62-0 | [9][11][] |
| Molecular Formula | C₂₁H₃₂Br₄O₈ | [9][11][] |
| Molecular Weight | 732.09 g/mol | [9][11][] |
| Appearance | White to yellowish solid powder | [9][11] |
| Melting Point | 130-134 °C |[9][11] |
Core Concepts: The Mechanism of SI-ATRP
SI-ATRP is a controlled radical polymerization technique that allows polymer chains to grow from a surface in a controlled manner. The key to this control lies in a rapid and reversible activation/deactivation equilibrium, mediated by a transition metal catalyst, typically a copper(I) complex.[8]
The ATRP Equilibrium: The process begins with the initiator, an alkyl halide (R-X), which is activated by a copper(I) catalyst complex (Cu(I)/L). This activation step involves a one-electron transfer that forms a free radical (R•) and the oxidized copper(II) complex (Cu(II)X/L). This radical can then propagate by adding monomer units. Crucially, the Cu(II) complex can deactivate the growing polymer chain radical (Pₙ•) to regenerate the dormant polymer chain (Pₙ-X) and the Cu(I) catalyst.[8] This reversible deactivation keeps the concentration of active radicals low at any given moment, minimizing termination reactions and allowing for uniform chain growth.[7]
The "Grafting From" Advantage: In SI-ATRP, initiator molecules are first anchored to the substrate. This "grafting from" approach allows for the growth of much denser polymer brushes compared to "grafting to" methods (where pre-formed polymers are attached to the surface), as the small initiator molecules can be packed much more tightly on the surface.[3][4]
Role of a Tetrafunctional Initiator: While standard SI-ATRP uses monofunctional initiators, a molecule like PTB introduces intriguing possibilities.
-
Cross-linking Agent: When added in small amounts to a standard SI-ATRP reaction, PTB can act as a cross-linker, creating covalent bonds between growing polymer chains. This enhances the mechanical stability and robustness of the resulting polymer brush layer.
-
High-Density Initiating Layer: Although PTB lacks a direct anchoring group for common substrates like silica, it can be chemically modified to incorporate one. Conceptually, anchoring a tetrafunctional initiator could create localized zones of extremely high chain density, leading to novel surface morphologies.
Application Protocols
The following protocols provide a comprehensive workflow for modifying a standard silicon substrate. Safety is paramount: always consult the Safety Data Sheet (SDS) for each chemical before use.[14] PTB and its derivatives may cause skin, eye, and respiratory irritation.[9] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[15]
Protocol 1: Initiator Immobilization on a Silicon Substrate
This two-step protocol creates a covalently bound ATRP initiator layer on a silicon wafer, a foundational step for SI-ATRP. It uses a standard silanization chemistry that is widely applicable.[2][8]
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA), distilled
-
α-Bromoisobutyryl bromide (BiBB)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, Methanol
Procedure:
-
Substrate Cleaning & Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Submerge the wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl (-OH) groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).
-
Rinse the wafers copiously with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Submerge the cleaned, dry wafers in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the wafers, rinse with toluene, sonicate in toluene for 5 minutes, and then dry with nitrogen. This creates an amine-terminated surface.
-
-
Initiator Anchoring:
-
In a reaction vessel under an inert atmosphere, submerge the amine-terminated wafers in anhydrous DCM.
-
Add triethylamine to the vessel (approx. 1.5 molar equivalents relative to BiBB).
-
Cool the vessel to 0 °C in an ice bath.
-
Slowly add α-bromoisobutyryl bromide (BiBB) (approx. 1.2 molar equivalents relative to the estimated surface amine groups) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the wafers and rinse sequentially with DCM, ethanol, and deionized water. Dry with nitrogen. The wafers are now functionalized with ATRP initiators and ready for polymerization.
-
Protocol 2: SI-ATRP of N-isopropylacrylamide (NIPAM)
This protocol details the growth of poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer, from the initiator-functionalized surface using Activators Re-generated by Electron Transfer (ARGET) ATRP. ARGET ATRP is advantageous as it uses a reducing agent to regenerate the active Cu(I) catalyst, requiring significantly lower copper concentrations and offering greater tolerance to oxygen.[7]
Materials:
-
Initiator-functionalized silicon wafers (from Protocol 1)
-
N-isopropylacrylamide (NIPAM), recrystallized
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA) or Pentamethyldiethylenetriamine (PMDETA) as the ligand
-
L-Ascorbic acid (reducing agent)
-
Methanol/Water solvent mixture (e.g., 1:1 v/v)
Procedure:
-
Prepare Polymerization Solution:
-
In a Schlenk flask, dissolve NIPAM (e.g., 5.0 g, 44.2 mmol) in the methanol/water solvent mixture (e.g., 50 mL).
-
In a separate vial, prepare the catalyst complex: dissolve CuBr₂ (e.g., 19.7 mg, 0.088 mmol) and TPMA (e.g., 51.1 mg, 0.176 mmol) in a small amount of the solvent mixture. The solution should turn green/blue.
-
Add the catalyst solution to the monomer solution in the Schlenk flask.
-
-
Deoxygenation:
-
Seal the Schlenk flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles. This step is critical to prevent oxidation of the Cu(I) catalyst that will be generated in situ.
-
-
Initiate Polymerization:
-
Place the initiator-functionalized wafers into a reaction vessel (e.g., a separate Schlenk tube).
-
Prepare a separate, deoxygenated stock solution of L-ascorbic acid (e.g., 155 mg, 0.88 mmol) in the solvent mixture.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/catalyst solution to the vessel containing the wafers.
-
Inject the required amount of the ascorbic acid solution to start the polymerization. The solution color should change, indicating the reduction of Cu(II) to Cu(I).
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 2-24 hours). Polymer brush thickness is a function of time.
-
-
Termination and Cleaning:
-
Stop the polymerization by opening the flask to air and removing the wafers.
-
Rinse the wafers with methanol and then deionized water.
-
To remove any non-grafted (physisorbed) polymer, perform a Soxhlet extraction or sonicate the wafers extensively in a good solvent for the polymer (e.g., methanol or water) for 24 hours.[16]
-
Dry the final polymer brush-coated wafers with nitrogen.
-
Conceptual Protocol: Using PTB as a Cross-Linking Agent
To create more robust, cross-linked polymer brushes, PTB can be introduced into the polymerization solution.
Modification to Protocol 2:
-
During step 1 ("Prepare Polymerization Solution"), add a small, carefully measured amount of Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) to the monomer solution.
-
The molar ratio of PTB to the primary monomer (e.g., NIPAM) will determine the cross-linking density. A typical starting point might be a [Monomer]:[PTB] ratio of 500:1 to 100:1.
-
Proceed with the rest of Protocol 2 as written. The PTB will be incorporated into the growing polymer chains, acting as a kinetic cross-linker and forming a networked hydrogel layer on the surface.
Characterization of Modified Surfaces
Verifying the success of each modification step is crucial. The following techniques provide quantitative and qualitative data on the polymer brush layer.
Table 2: Key Techniques for Characterizing Polymer Brushes
| Technique | Information Provided | Expected Result After Successful Grafting | Source(s) |
|---|---|---|---|
| Ellipsometry | Precise measurement of the polymer layer's dry thickness. | A significant increase in thickness (e.g., 5-100 nm) compared to the bare initiator layer. | [16] |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography and roughness. | A smooth, uniform surface morphology. Roughness may increase slightly. | [16][17] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the top few nanometers of the surface. | Appearance of elements from the polymer (e.g., C, N, O for PNIPAM) and attenuation of the substrate signal (e.g., Si, Br). | [17][18] |
| Water Contact Angle (WCA) Goniometry | Surface wettability (hydrophilicity/hydrophobicity). | A significant change in contact angle. For hydrophilic polymers like PNIPAM, the angle will decrease substantially. |[18] |
Troubleshooting and Expert Insights
Causality Behind Key Steps:
-
Why Piranha? This aggressive oxidizing agent not only removes organic contaminants but also creates a dense, uniform layer of hydroxyl (-OH) groups, which are the essential attachment points for the silane chemistry that follows.
-
Why Anhydrous Solvents for Silanization? APTES reacts readily with water. If water is present in the solvent or on the wafer surface (beyond the hydroxyl layer), APTES will self-polymerize in solution, leading to a clumpy, non-uniform, and weakly attached initiator layer.
-
Why Deoxygenate? The active ATRP catalyst is the Cu(I) species. Oxygen rapidly and irreversibly oxidizes Cu(I) to the inactive Cu(II) state, which will "kill" the polymerization. ARGET ATRP is more tolerant but still performs best with minimal oxygen.[7]
-
Why Soxhlet Extraction? During the polymerization, some polymer chains will inevitably form in the solution, and others may terminate and not be covalently bound. These physisorbed chains must be rigorously removed to ensure that characterization techniques are measuring only the true, grafted polymer brush.[16]
Common Problems & Solutions:
-
Problem: Little to no increase in layer thickness after polymerization.
-
Possible Cause: Inactive initiator layer; catalyst was oxidized; insufficient reducing agent in ARGET ATRP.
-
Solution: Re-verify each step of the initiator immobilization. Ensure rigorous deoxygenation of the polymerization solution. Increase the amount of reducing agent.
-
-
Problem: Hazy or visibly non-uniform surface after polymerization.
-
Possible Cause: Poor cleaning; non-uniform initiator layer (often due to water during silanization); uncontrolled polymerization leading to polymer precipitation on the surface.
-
Solution: Improve the initial substrate cleaning. Use fresh, anhydrous solvents for silanization. Slow the polymerization by reducing temperature or catalyst concentration.
-
References
-
Barbey, R., et al. (2022). Direct Quantitative Characterization of Polymer Brushes Obtained by Surface-Initiated ATRP on Silicon. ACS Publications. [Link]
-
Raynor, J. E., et al. (2009). Polymer brushes: Applications in biomaterials and nanotechnology. RSC Publishing. [Link]
-
Van der Meulen, I., et al. (2013). Supramolecular Polymer Brushes Grafted via Atom Transfer Radical Polymerization from Surfaces Presenting Non-covalent, Host–Guest Complex-Based Initiators. Macromolecules. [Link]
-
Advincula, R., et al. (2006). Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. ResearchGate. [Link]
-
Barbosa, J. R., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]
-
Zhang, K., et al. (2018). Polymer Brushes: Efficient Synthesis and Applications. Accounts of Chemical Research. [Link]
-
Arotcarena, M., et al. (2023). Synthesis and specific biomedical applications of polymer brushes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). [Link]
-
An, J., et al. (2010). Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide. TMI Characterization Laboratory. [Link]
-
ResearchGate. (2009). Polymer brushes: Applications in biomaterials and nanotechnology. [Link]
-
Smet, M., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. National Institutes of Health. [Link]
-
AWS. (n.d.). Enhancing Initiation Efficiency in Metal-free Surface-initiated Atom Transfer Radical Polymerization (SI-ATRP). [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Pentaerythrityl tetrabromide, 98%. [Link]
-
De Vos, W. M., et al. (2014). Surface-Initiated Polymer Brushes in the Biomedical Field: Applications in Membrane Science, Biosensing, Cell Culture, Regenerative Medicine and Antibacterial Coatings. Chemical Reviews. [Link]
-
Polymer Source. Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]
-
SLS - Lab Supplies. Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH. [Link]
-
Ivanova, K., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. PubMed. [Link]
-
ResearchGate. (n.d.). (A) Surface-initiated atom transfer radical polymerization (SI-ATRP). [Link]
-
Shah, R. R., et al. (2000). Using Atom Transfer Radical Polymerization To Amplify Monolayers of Initiators Patterned by Microcontact Printing into Polymer Brushes. Macromolecules. [Link]
-
Crouzet, A., et al. (2024). SI-ATRP grafting of polymers from polydopamine-modified cellulose nanocrystals. PubMed. [Link]
-
Flejszar, M., et al. (2023). Sequential SI-ATRP in μL-scale for surface nanoengineering. Zenodo. [Link]
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Application Note & Protocols: Synthesis of Star Polymers via Atom Transfer Radical Polymerization Using a Tetrafunctional Core
Topic: Functionalization of Polymers with Pentaerythritol tetrakis(2-bromoisobutyrate)
Abstract
Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) is a pivotal molecule in modern polymer chemistry, serving as a highly efficient tetrafunctional initiator for controlled radical polymerization techniques.[1] Its primary application lies in the "core-first" synthesis of well-defined, four-arm star polymers via Atom Transfer Radical Polymerization (ATRP).[2][3] This architecture offers unique rheological and physical properties compared to linear analogues, such as lower solution viscosity and a higher density of chain-end functionalities, making these materials highly valuable in advanced applications, including drug delivery, coatings, and nanotechnology.[4][5] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for synthesizing both star homopolymers and block copolymers, and essential characterization techniques for researchers, scientists, and drug development professionals.
Introduction to Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB)
Pentaerythritol tetrakis(2-bromoisobutyrate) is a small molecule featuring a central carbon core derived from pentaerythritol, from which four arms extend. Each arm is terminated with a 2-bromoisobutyrate group, an excellent initiating site for ATRP.[] This symmetrical, tetravalent structure is the key to its function, enabling the simultaneous growth of four polymer chains from a single point, thereby creating a star-shaped macromolecule.[1]
The synthesis of the PTB initiator itself is a straightforward esterification reaction between pentaerythritol and an excess of 2-bromoisobutyryl bromide, typically in the presence of a base like triethylamine or pyridine to neutralize the HBr byproduct.[7]
Caption: The ATRP equilibrium between dormant and active species.
Experimental Design: The "Core-First" Approach
The use of PTB exemplifies the "core-first" strategy for synthesizing star polymers. [2]All four polymer arms are grown outwards from the central initiator core simultaneously. This method provides excellent control over the number of arms (precisely four) and allows for the synthesis of stars with uniform arm lengths.
Caption: Workflow for star polymer synthesis via the "core-first" method.
Protocol 1: Synthesis of a 4-Arm Star Homopolymer (Polystyrene)
This protocol details the synthesis of a 4-arm star polystyrene. The target degree of polymerization (DP) per arm is 100, for a total target molecular weight of ~42,000 g/mol .
4.1. Materials & Reagents
| Reagent | CAS Number | Amount | Molar Eq. (vs. Initiating Site) | Purpose |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) | 243991-62-0 | 73.2 mg (0.1 mmol) | 0.25 (1 per 4 arms) | Tetrafunctional Initiator |
| Styrene | 100-42-5 | 4.16 g (40 mmol) | 100 | Monomer |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 57.4 mg (0.4 mmol) | 1 | ATRP Catalyst (Activator Precursor) |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 3030-47-5 | 69.3 mg (0.4 mmol) | 1 | Ligand (Solubilizes Copper Complex) |
| Anisole | 100-66-3 | 4.0 mL | N/A | Solvent |
4.2. Step-by-Step Protocol
-
Preparation: Add CuBr (57.4 mg) and a magnetic stir bar to a dry 25 mL Schlenk flask. Seal the flask with a rubber septum.
-
Deoxygenation of Catalyst: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The reason for this step is that Cu(I) is readily oxidized by oxygen to Cu(II), which would inhibit the polymerization.
-
Addition of Reagents: Under a positive flow of nitrogen, add the PTB initiator (73.2 mg), anisole (4.0 mL), and styrene (4.16 g). The styrene should be passed through a column of basic alumina prior to use to remove the inhibitor.
-
System Deoxygenation: Subject the entire reaction mixture to three freeze-pump-thaw cycles. This is a critical step to remove all dissolved oxygen from the monomer and solvent, which is a potent radical scavenger and can terminate the polymerization.
-
Ligand Addition & Initiation: After the final thaw and backfilling with nitrogen, use a degassed syringe to add the PMDETA ligand (69.3 mg). The solution should turn green/brown, indicating the formation of the copper-ligand complex.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 110 °C and begin vigorous stirring. [2]7. Monitoring: At timed intervals (e.g., every hour), small aliquots can be withdrawn using a degassed syringe and analyzed by Gas Chromatography (GC) to determine monomer conversion or by Gel Permeation Chromatography (GPC) to track molecular weight growth. The linear increase of molecular weight with conversion is a hallmark of a controlled polymerization. [2]8. Termination: Once the desired conversion is reached (e.g., after 6-8 hours), terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air. The solution will turn blue/green as the copper complex oxidizes.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF, ~5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the THF solution dropwise into a large volume of cold methanol (~200 mL). Collect the white polymer by filtration and dry under vacuum at 40 °C overnight.
Protocol 2: Synthesis of a 4-Arm Star Diblock Copolymer
This protocol uses the 4-arm star polystyrene from Protocol 1 as a macroinitiator to grow a second block of poly(tert-butyl acrylate) (PtBA). This creates an amphiphilic star block copolymer after hydrolysis of the PtBA block, which is highly relevant for drug delivery applications. [5][8] 5.1. Materials & Reagents
| Reagent | Source | Amount | Molar Eq. (vs. Initiating Site) | Purpose |
| 4-Arm Polystyrene-Br Macroinitiator | From Protocol 1 | 1.0 g (~0.024 mmol) | 0.25 (1 per 4 arms) | Macroinitiator |
| tert-Butyl acrylate (tBA) | Commercial | 1.23 g (9.6 mmol) | 100 | Second Monomer |
| Copper(I) Bromide (CuBr) | Commercial | 13.8 mg (0.096 mmol) | 1 | ATRP Catalyst |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Commercial | 16.6 mg (0.096 mmol) | 1 | Ligand |
| Anisole | Commercial | 2.0 mL | N/A | Solvent |
5.2. Step-by-Step Protocol
-
Preparation & Deoxygenation: Follow steps 1 and 2 from Protocol 1 to prepare a Schlenk flask with deoxygenated CuBr (13.8 mg).
-
Addition of Reagents: Under a positive flow of nitrogen, add the 4-arm polystyrene-Br macroinitiator (1.0 g), anisole (2.0 mL), and inhibitor-removed tBA (1.23 g).
-
System Deoxygenation: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Initiation: Add PMDETA (16.6 mg) via a degassed syringe and immerse the flask in a preheated oil bath at 90 °C.
-
Polymerization & Termination: Allow the reaction to proceed for 4-6 hours. Terminate the polymerization by cooling and exposing to air.
-
Purification: Purify the resulting block copolymer using the same procedure as in Protocol 1 (dissolution in THF, alumina column, precipitation in a non-solvent like a methanol/water mixture).
Characterization and Validation
Verifying the structure and properties of the synthesized star polymers is crucial.
-
Gel Permeation Chromatography (GPC/SEC): This is the most important technique for confirming successful polymerization.
-
Observation: A clear shift to a higher molecular weight compared to the macroinitiator (for block copolymers) or a linear equivalent.
-
Validation: The resulting polymer should exhibit a narrow and monomodal molecular weight distribution (M_w/M_n typically < 1.3). Star polymers have a smaller hydrodynamic volume than their linear counterparts of the same molecular weight, which can cause them to elute later and appear to have a lower molecular weight when calibrated with linear standards. [9]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Observation: The spectrum should show characteristic peaks for the monomer units. The integration of these peaks relative to the initiator's protons can be used to calculate the degree of polymerization. For the PTB core, the methylene protons (-CH ₂-O-) typically appear around 4.3 ppm. [10]* Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Observation: Can confirm the incorporation of monomers, for example, by showing the characteristic C=O stretch of the acrylate block (~1730 cm⁻¹) in the star block copolymer.
-
Applications in Drug Development
The unique architecture of PTB-derived star polymers makes them excellent candidates for advanced drug delivery systems. [8]
-
Drug Conjugation: The four-arm ends can be functionalized post-polymerization to attach drug molecules, achieving a high drug payload per polymer molecule.
-
Micelle Formation: Amphiphilic star block copolymers (like the Polystyrene-b-Poly(acrylic acid) derived from Protocol 2 after hydrolysis) can self-assemble in aqueous solutions to form micelles. [11]The hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their bioavailability, while the hydrophilic shell provides stealth properties and stability in circulation. [12][13]* Controlled Release: By incorporating stimuli-responsive blocks, drug release can be triggered by environmental cues in the body, such as changes in pH or temperature, leading to targeted drug delivery and reduced side effects. [12]
References
-
IARJSET. (n.d.). Synthesis of star like polymers via atrp using four arms organic initiator. Retrieved from [Link]
- Gao, H., & Matyjaszewski, K. (2007). Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators. Macromolecules, 36(15), 5415-5423.
-
Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate). Retrieved from [Link]
-
Cenmed. (n.d.). pentaerythritol tetrakis(2-bromoisobutyrate) 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). Retrieved from [Link]
- Huang, J., et al. (2007). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition-Fragmentation Chain Transfer. Macromolecules, 40(26), 9344-9354.
- Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a Combination of ATRP and the "Click" Coupling Method. Macromolecules, 39(9), 3154-3160.
- Deshpande, A. P., & Mhaske, S. T. (2012). Synthesis of Star-Shaped Polymers. Designing and Synthesis of Polymers, 1-13.
- Gregory, A., & Stenzel, M. H. (2012). Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope of applications. Progress in Polymer Science, 37(1), 38-117.
- Curcio, M., et al. (2019). Functional Polymers for Controlled Drug Release. Pharmaceutics, 11(6), 289.
- Fei, Y., et al. (n.d.). A facile approach for preparing multicyclic polymer through combining ATRP and photo-induced coupling reaction. The Royal Society of Chemistry.
- van der Vlist, J., et al. (2018). Modular Approach to the Functionalization of Polymersomes.
- Liu, K. L., & Huck, W. T. S. (2021). Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings.
- Zhang, X., & Matyjaszewski, K. (2000). End-Functional Poly(tert-butyl acrylate)
-
MDPI. (n.d.). Research Progress on the Synthesis, Modification, and Applications of Microbial Biopolymers. Retrieved from [Link]
- L-S, W., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers, 15(5), 1234.
-
ResearchGate. (n.d.). Synthesis and characterization of a pentaerythritol-based amphiphilic star block copolymer and its application in controlled drug release. Retrieved from [Link]
-
Journal of Drug Addiction & Therapeutics. (n.d.). Polymer based Drug Delivery Systems- benchtop to BedsideTransition. Retrieved from [Link]
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Comprehensive Characterization of Star Polymers Synthesized via ATRP Using a Pentaerythritol-Based Initiator
An Application Guide
Abstract
Pentaerythritol tetrakis(2-bromoisobutyrate) is a cornerstone tetrafunctional initiator for synthesizing well-defined, four-arm star polymers via Atom Transfer Radical Polymerization (ATRP).[1][2] The unique topology of these macromolecules imparts desirable properties, such as lower solution viscosity compared to linear analogues of similar molecular weight, making them highly valuable in fields ranging from drug delivery to rheology modification.[3] However, their branched nature presents unique challenges for characterization. This guide provides an in-depth exploration of the essential analytical techniques required to rigorously characterize these complex structures, ensuring reproducibility and a thorough understanding of structure-property relationships. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Introduction: The Significance of the "Core-First" Approach
The synthesis of star polymers using a multifunctional initiator like Pentaerythritol tetrakis(2-bromoisobutyrate) follows a "core-first" methodology.[3][4] In this approach, polymer arms are grown simultaneously from the central initiator core.[3] This method offers excellent control over the number of arms (four, in this case) and allows for the synthesis of polymers with narrow molecular weight distributions.[3] Accurate characterization is paramount to confirm the successful synthesis of the star architecture and to quantify key parameters that dictate its final application performance.
Caption: "Core-First" synthesis using a tetrafunctional initiator.
Foundational Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the initial and indispensable tool for structural verification at the molecular level.[5] It provides clear, unambiguous evidence of the initiator's integrity before polymerization and confirms the incorporation of monomers into the final polymer structure.
Rationale for NMR Analysis
Before initiating a potentially lengthy and resource-intensive polymerization, it is critical to verify the purity and structure of the Pentaerythritol tetrakis(2-bromoisobutyrate) initiator. Contaminants or degradation products can lead to ill-defined final materials. For the resulting polymer, ¹H NMR is the most direct method to determine monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks. Furthermore, specific signals corresponding to the initiator core can confirm its presence within the final star polymer structure.[6][7]
Protocol: ¹H NMR Analysis
-
Sample Preparation (Initiator):
-
Accurately weigh 5-10 mg of the Pentaerythritol tetrakis(2-bromoisobutyrate) initiator.
-
Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Sample Preparation (Polymer):
-
Accurately weigh 10-15 mg of the purified, dried star polymer.
-
Dissolve in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the polymer's solubility.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative analysis.
-
-
Data Interpretation:
-
Initiator: Identify the characteristic peaks for Pentaerythritol tetrakis(2-bromoisobutyrate). Key signals include those for the methyl protons of the isobutyrate groups and the methylene protons of the pentaerythritol core.[6]
-
Polymer:
-
Confirm the disappearance of monomer-specific peaks (e.g., vinyl protons).
-
Identify the characteristic broad peaks of the polymer backbone.
-
Verify the presence of signals from the initiator core, confirming its incorporation.
-
-
Unraveling Molar Mass and Heterogeneity
While NMR confirms the chemical structure, it does not provide information about the polymer's size or the distribution of different chain lengths. For this, we turn to chromatography and mass spectrometry.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
For star polymers, conventional SEC (or Gel Permeation Chromatography, GPC) relying on column calibration with linear standards is inherently flawed.[8] Star polymers have a smaller hydrodynamic volume than linear polymers of the same molar mass.[9] This leads to a later elution time, resulting in a significant underestimation of the true molecular weight.[8]
SEC-MALS overcomes this limitation by measuring the absolute molar mass of the polymer at each elution slice, independent of its shape or elution behavior.[8][10] The MALS detector measures the intensity of light scattered by the polymer molecules, which is directly proportional to their molar mass and concentration.[11]
-
System Preparation:
-
Equilibrate the SEC system (pump, columns, and detectors) with the appropriate mobile phase (e.g., THF, DMF with 0.01 M LiBr) at a constant flow rate (e.g., 1.0 mL/min). Ensure the system is stable.
-
-
Determine dn/dc Value:
-
The specific refractive index increment (dn/dc) is a critical parameter that relates the change in refractive index of the solution to the concentration of the polymer.[8] This value must be determined experimentally or obtained from literature for the specific polymer/solvent/temperature combination. An inaccurate dn/dc value will lead to inaccurate molar mass calculations.
-
-
Sample Preparation:
-
Prepare a series of polymer solutions in the mobile phase at concentrations ranging from 1 to 5 mg/mL.
-
Filter each solution through a 0.22 µm PTFE or nylon filter to remove any particulate matter that could interfere with light scattering measurements.
-
-
Data Acquisition and Analysis:
-
Inject the filtered sample onto the SEC system.
-
Collect data from the MALS and refractive index (RI) detectors.
-
Use the system's software to perform the analysis, using the predetermined dn/dc value. The software will calculate the absolute weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) for the entire sample.[12]
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful complementary technique that provides absolute molecular weight information by measuring the mass-to-charge ratio of ionized polymer molecules.[13][14] It is a soft ionization technique that minimizes fragmentation, allowing for the analysis of intact macromolecules.[13] For polymers with low polydispersity (PDI < 1.2), MALDI-TOF can resolve individual polymer chains, providing a detailed view of the molecular weight distribution and confirming the mass of the repeating monomer unit and the end groups.[15]
-
Matrix and Salt Selection:
-
The choice of matrix is crucial for successful ionization. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).
-
A cationizing agent (e.g., sodium trifluoroacetate, NaTFA) is typically added to promote the formation of single-charged ions ([M+Na]⁺).
-
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a stock solution of the matrix (e.g., 20 mg/mL in THF).
-
Prepare a stock solution of the cationizing salt (e.g., 10 mg/mL in THF).
-
Prepare a stock solution of the polymer (e.g., 10 mg/mL in THF).
-
Mix the matrix, salt, and polymer solutions in a specific ratio (e.g., 10:1:1, v/v/v). This ratio often requires optimization.
-
Spot ~1 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in reflectron mode for higher resolution with low molecular weight polymers or linear mode for high molecular weight polymers that may be unstable in reflectron mode.[13]
-
Calibrate the instrument using a known polymer standard.
-
-
Data Interpretation:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer).
-
The mass difference between adjacent peaks should correspond to the mass of the monomer repeat unit.
-
The absolute mass of each peak can be used to verify the initiator fragment and the end-group masses.
-
Integrated Characterization Workflow
No single technique provides a complete picture. The strength of this characterization approach lies in the integration of data from multiple orthogonal techniques.
Caption: Workflow for comprehensive star polymer characterization.
Data Summary Table
| Parameter | SEC-MALS | MALDI-TOF MS | NMR Spectroscopy |
| Primary Output | Molar mass distribution | Absolute mass of oligomers | Chemical structure |
| Molar Mass (Mw) | Absolute, weight-average | Can be calculated | Not directly measured |
| Molar Mass (Mn) | Absolute, number-average | Can be calculated | Can be estimated via end-group analysis |
| Polydispersity (PDI) | Mw/Mn | Can be calculated | Not directly measured |
| End-Group Analysis | Indirectly | Direct confirmation | Possible, but can be difficult |
| Topology Info | Yes (via Rg vs. Mw plot) | No | Confirms initiator core presence |
| Ideal PDI Range | Broad range | Narrow ( < 1.2) | N/A |
Conclusion
The successful synthesis and application of star polymers initiated with Pentaerythritol tetrakis(2-bromoisobutyrate) hinge on a rigorous and multi-faceted characterization strategy. By combining NMR spectroscopy for structural verification, SEC-MALS for accurate absolute molar mass and distribution, and MALDI-TOF MS for detailed oligomer and end-group analysis, researchers can build a complete and validated profile of their materials. This integrated approach ensures data integrity, facilitates the establishment of clear structure-property relationships, and accelerates the development of novel polymer-based technologies.
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Application Notes & Protocols: Utilizing Pentaerythritol tetrakis(2-bromoisobutyrate) for Advanced Coatings and Adhesives
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of Pentaerythritol tetrakis(2-bromoisobutyrate) as a multifunctional initiator in the synthesis of star-shaped polymers for high-performance coatings and adhesives. By leveraging Atom Transfer Radical Polymerization (ATRP), this guide details the synthesis of tailored polymer architectures and their subsequent formulation. We present the fundamental principles, step-by-step experimental protocols, characterization techniques, and formulation strategies, underscoring the causality behind experimental choices to ensure reproducible and optimized results.
Introduction: The Architectural Advantage of Star Polymers
In the pursuit of advanced polymer materials, controlling macromolecular architecture is paramount. Star-shaped polymers, characterized by multiple polymer arms radiating from a central core, offer a unique constellation of properties compared to their linear analogues, including lower solution and melt viscosities, higher solubility, and a high density of chain-end functionalities.[1] These attributes make them exceptionally suited for applications in coatings and adhesives.[2][3][4]
Pentaerythritol tetrakis(2-bromoisobutyrate), also known as 4f-BiB, is a highly efficient, commercially available tetrafunctional initiator.[5][6][] It serves as the central core from which four polymer arms can be grown simultaneously.[6] The preferred method for this synthesis is Atom Transfer Radical Polymerization (ATRP), a robust controlled/"living" radical polymerization (CRP) technique that enables the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8] This "core-first" approach ensures that all arms begin growing at the same time, leading to well-defined star polymers.[4][9]
The Engine of Control: Atom Transfer Radical Polymerization (ATRP)
ATRP is a cornerstone of modern polymer synthesis, developed independently by Matyjaszewski and Sawamoto in 1995.[8] Its mechanism relies on establishing a rapid equilibrium between a small number of active, propagating radicals and a large majority of dormant species (polymer chains capped with a halogen atom).[][11] This equilibrium is catalyzed by a transition metal complex, typically copper(I), which reversibly abstracts the halogen atom from the dormant chain end.[8][12]
The key components of an ATRP reaction are:
-
Monomer: The building block of the polymer chains.
-
Initiator: An alkyl halide, such as Pentaerythritol tetrakis(2-bromoisobutyrate), that provides the radically transferable halogen and determines the number of growing chains.[]
-
Catalyst: A transition metal complex in its lower oxidation state (e.g., Cu(I)Br) that acts as the activator.[]
-
Ligand: A nitrogen-based compound (e.g., PMDETA or dNbpy) that complexes with the copper salt, solubilizing it and tuning its redox potential and catalytic activity.[12]
-
Solvent: A medium to dissolve all components.
The low concentration of active radicals drastically reduces the likelihood of termination reactions, allowing polymer chains to grow in a controlled manner.[8][]
Application Protocol 1: Synthesis of a Four-Arm Poly(methyl methacrylate) Star Polymer for a Durable Coating
Objective: To synthesize a well-defined four-arm star polymer of poly(methyl methacrylate) (PMMA), a material known for its excellent optical clarity, weather resistance, and durability, making it ideal for protective and decorative coatings.[2] The star architecture can lead to enhanced scratch resistance and superior film-forming properties.
Causality Statement: The choice of methyl methacrylate (MMA) as the monomer is due to its robust polymerization via ATRP and the desirable physical properties of the resulting polymer for coating applications. The "core-first" method with Pentaerythritol tetrakis(2-bromoisobutyrate) ensures a uniform star architecture, which is critical for achieving consistent coating performance.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Ratio |
| Methyl methacrylate (MMA) | C₅H₈O₂ | 100.12 | 10.0 g | 99.88 | 400 |
| Pentaerythritol tetrakis(2-bromoisobutyrate) | C₂₁H₃₂Br₄O₈ | 732.09 | 182.8 mg | 0.25 | 1 |
| Copper(I) bromide (CuBr) | CuBr | 143.45 | 35.9 mg | 0.25 | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | C₉H₂₃N₃ | 173.30 | 43.3 mg | 0.25 | 1 |
| Anisole (Solvent) | C₇H₈O | 108.14 | 10 mL | - | - |
Experimental Workflow
Step-by-Step Protocol
-
Monomer Preparation: Pass methyl methacrylate (MMA) through a short column of basic alumina to remove the inhibitor. Store the purified monomer under an inert atmosphere.[13]
-
Reactor Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Pentaerythritol tetrakis(2-bromoisobutyrate) (182.8 mg) and CuBr (35.9 mg).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum and perform three cycles of evacuating the flask under vacuum and backfilling with dry argon.
-
Addition of Reagents: Under a positive pressure of argon, inject the anisole (10 mL), PMDETA (43.3 mg), and the purified MMA (10.0 g) using degassed syringes.
-
Degassing: Submerge the flask in liquid nitrogen to freeze the contents. Once frozen, apply a high vacuum for 10 minutes. Close the flask to the vacuum and allow it to thaw. Repeat this freeze-pump-thaw cycle three times to ensure the removal of dissolved oxygen, which can terminate the polymerization.
-
Polymerization: After the final thaw cycle, place the flask in a preheated oil bath at 60 °C and begin stirring. The reaction mixture will become progressively more viscous. Monitor the reaction progress by taking small aliquots via a degassed syringe for analysis (e.g., ¹H NMR to determine monomer conversion).
-
Termination and Purification: After reaching the desired conversion (e.g., >90% after 4-6 hours), terminate the polymerization by opening the flask to air and diluting the viscous solution with tetrahydrofuran (THF). Pass the solution through a neutral alumina column to remove the copper catalyst. Concentrate the solution and precipitate the polymer by slowly adding it to a large volume of cold methanol.
-
Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 40 °C overnight.
-
Coating Formulation: Dissolve the dried star-PMMA (e.g., 20% by weight) in a suitable solvent like toluene or methyl ethyl ketone. The resulting solution can be applied to a substrate (e.g., glass or metal panel) by drop casting, dip-coating, or spin coating, followed by solvent evaporation in a dust-free environment to form a clear, continuous film.[2][14]
Application Protocol 2: Synthesis of a Four-Arm Star Block Copolymer for a Pressure-Sensitive Adhesive (PSA)
Objective: To synthesize a four-arm star block copolymer with soft inner segments of poly(butyl acrylate) (PBA) and hard outer segments of polystyrene (PS). This architecture is designed to function as a high-performance pressure-sensitive adhesive (PSA).
Causality Statement: The choice of a block copolymer architecture is critical for PSA performance. The low glass transition temperature (Tg) PBA block provides the necessary tack and flexibility (the "adhesive" part), while the high-Tg PS blocks form physical cross-links at room temperature, providing cohesive strength and shear resistance.[15][16][17] Synthesizing these sequentially from the tetrafunctional core allows for a well-defined star structure that can offer an excellent balance of adhesive properties.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Ratio |
| Block 1: PBA Core | |||||
| Butyl acrylate (BA) | C₇H₁₂O₂ | 128.17 | 12.8 g | 99.88 | 400 |
| Pentaerythritol tetrakis(2-bromoisobutyrate) | C₂₁H₃₂Br₄O₈ | 732.09 | 182.8 mg | 0.25 | 1 |
| Copper(I) bromide (CuBr) | CuBr | 143.45 | 35.9 mg | 0.25 | 1 |
| PMDETA | C₉H₂₃N₃ | 173.30 | 43.3 mg | 0.25 | 1 |
| Anisole (Solvent) | C₇H₈O | 108.14 | 13 mL | - | - |
| Block 2: PS Arms | |||||
| Styrene | C₈H₈ | 104.15 | 10.4 g | 99.88 | 400 |
| Copper(I) chloride (CuCl) | CuCl | 99.00 | 24.8 mg | 0.25 | 1 |
Experimental Workflow
Step-by-Step Protocol
-
Synthesis of PBA Macroinitiator (Block 1):
-
Follow steps 1-5 from Protocol 1, using the reagents listed for "Block 1: PBA Core".
-
Conduct the polymerization at 70 °C. Monitor the conversion of butyl acrylate by ¹H NMR.
-
Once the conversion is >95%, do not terminate the reaction. The polymer chain ends remain "living" and ready to initiate the next block. Take a small sample for GPC analysis to determine the molecular weight of the star-PBA macroinitiator.
-
-
Chain Extension with Styrene (Block 2):
-
In a separate Schlenk flask, prepare a solution of CuCl (24.8 mg) and PMDETA (43.3 mg) in a small amount of anisole and degas it.
-
Purify styrene by passing it through a basic alumina column.
-
Using degassed syringes, inject the purified styrene (10.4 g) into the flask containing the living star-PBA polymer.
-
Rationale for Halogen Exchange: To effectively initiate the polymerization of a methacrylate (like MMA) from a polyacrylate macroinitiator, it is beneficial to switch the catalyst from CuBr to CuCl. This "halogen exchange" process increases the relative rate of initiation compared to propagation, leading to a more controlled polymerization and a narrower molecular weight distribution for the final block copolymer.[13][18]
-
Increase the reaction temperature to 90 °C and continue the polymerization.
-
Monitor the reaction by taking samples for ¹H NMR (to check styrene conversion) and GPC (to observe the molecular weight increase).
-
-
Termination and Purification:
-
Once the desired molecular weight is achieved, terminate the reaction by exposing it to air.
-
Dilute with THF, pass through a neutral alumina column to remove the catalyst, and precipitate the final star block copolymer in a mixture of methanol and water.
-
Dry the resulting elastomeric polymer in a vacuum oven at 50 °C.
-
-
PSA Formulation:
-
PSAs are typically formulated by blending the base polymer with tackifiers and plasticizers to achieve a specific balance of properties.[17][19]
-
Hot-Melt Blending: In a heated mixer, blend the dried star block copolymer (e.g., 40 wt%), a tackifying resin (e.g., a C5 hydrocarbon resin, 45 wt%), and a plasticizing oil (e.g., naphthenic oil, 15 wt%) at 120-150 °C until a homogeneous molten mixture is obtained.[15][19]
-
Coating: The hot-melt adhesive can then be coated onto a backing material, such as a polyethylene terephthalate (PET) film, to the desired thickness.[19]
-
Safety and Handling
Pentaerythritol tetrakis(2-bromoisobutyrate) is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[20]
-
Handling: Always handle this chemical in a well-ventilated area or a fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20] Avoid generating dust.[21]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[20] For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[20] If inhaled, move the person to fresh air.[20][21]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[20]
Conclusion
Pentaerythritol tetrakis(2-bromoisobutyrate) is a versatile and powerful initiator for the "core-first" synthesis of well-defined, four-arm star polymers via ATRP. By carefully selecting monomers and polymerization sequences, it is possible to create sophisticated macromolecular architectures tailored for specific high-performance applications. The protocols detailed herein provide a robust framework for developing advanced star polymer-based coatings with enhanced durability and pressure-sensitive adhesives with an optimized balance of tack, peel, and shear properties. The precise control afforded by ATRP opens the door to a new generation of materials with superior performance characteristics.
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Grokipedia. Atom transfer radical polymerization. Grokipedia. [Link]
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Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]
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NIH. Utilization of star-shaped polymer architecture in the creation of high-density polymer brush coatings for the prevention of platelet and bacteria adhesion - PMC. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 2.11: Living Radical Polymerization- ATRP. Chemistry LibreTexts. [Link]
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Wikipedia. Atom transfer radical polymerization. Wikipedia. [Link]
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Adhesives & Sealants Industry. Styrenic Block Copolymers for Hot-Melt Pressure-Sensitive Label Adhesives. Adhesives & Sealants Industry. [Link]
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Polymer Source. Pentaerythritol tetrakis(2-bromoisobutyrate). Polymer Source. [Link]
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Cenmed. pentaerythritol tetrakis(2-bromoisobutyrate) 97% (c005b-027056). Cenmed. [Link]
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Kinam Park. Aloorkar et al: Star Polymers: An Overview. Purdue University. [Link]
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MDPI. Polymer-Based Coating for Steel Protection, Highlighting Metal–Organic Framework as Functional Actives: A Review. MDPI. [Link]
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Pharmapproach.com. Polymers Used in Immediate-Release Film Coating. Pharmapproach. [Link]
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Pentaerythritol tetrakis(2-bromoisobutyrate) as a chain extender in polyurethane synthesis
Application Note & Protocol
Topic: A Novel Approach to Star-Crosslinked Polyurethanes via a Pentaerythritol tetrakis(2-bromoisobutyrate)-Derived Macro-Initiator
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a novel, two-stage methodology for the synthesis of star-crosslinked polyurethane (PU) networks. Traditional polyurethane synthesis utilizes low-molecular-weight diols or diamines as linear chain extenders. Here, we explore a more complex architecture by employing Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB), a well-established tetrafunctional initiator for Atom Transfer Radical Polymerization (ATRP), as the foundational core for a star-shaped polyol crosslinker.[1] This guide provides the scientific rationale, detailed experimental protocols, and characterization techniques for: 1) Synthesizing a four-arm, hydroxyl-terminated star polymer from a PTB core, and 2) Incorporating this star macro-polyol as a crosslinking agent in a subsequent polyurethane network synthesis. This approach allows for the precise engineering of network properties, offering potential advancements in materials for biomedical applications, coatings, and advanced elastomers.
Principles and Scientific Rationale
Fundamentals of Polyurethane Chemistry
Polyurethanes are a versatile class of block copolymers typically composed of alternating soft segments (SS) and hard segments (HS). The SS are derived from long-chain polyols (e.g., polyethers, polyesters) and impart flexibility and elastomeric properties. The HS are formed from the reaction of a diisocyanate with a short-chain diol or diamine, known as a chain extender.[2][3] These hard segments, through hydrogen bonding, create physical crosslinks that contribute to the material's strength, toughness, and thermal stability.[2]
The Role of Chain Extenders vs. Crosslinkers
Chain extenders are low-molecular-weight compounds, typically with two active hydrogen-containing functional groups (like hydroxyls or amines), that react with isocyanate groups.[4] This reaction links prepolymer chains, extending them linearly to build molecular weight.[5] Crosslinkers, by contrast, have a functionality greater than two. Their incorporation into the polymer matrix creates covalent bonds between linear chains, forming a three-dimensional network. This network structure significantly enhances mechanical properties, thermal stability, and solvent resistance.[6]
Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB): A Tetrafunctional Core
Pentaerythritol tetrakis(2-bromoisobutyrate) is a spherical molecule with a central carbon connected to four bromoisobutyrate groups.[7][] These groups are highly efficient at initiating controlled radical polymerizations, specifically ATRP, allowing for the growth of four identical polymer arms from the central core.[1]
It is crucial to note that PTB itself cannot function as a conventional chain extender in polyurethane synthesis. It lacks the hydroxyl (-OH) or amine (-NH₂) groups necessary to react with the isocyanate (-NCO) termini of a polyurethane prepolymer.
The Proposed Strategy: A PTB-Derived Star Polyol as a Crosslinker
To leverage the unique tetrafunctional structure of PTB in polyurethane chemistry, we propose a two-stage "core-first" approach.[9]
-
Stage 1: Synthesis of a Star-Shaped Macro-Polyol. PTB is used as an initiator to polymerize a hydroxyl-containing monomer, such as 2-hydroxyethyl acrylate (HEA), via ATRP. This creates a well-defined, four-arm star polymer, where each arm is terminated with a reactive hydroxyl group.
-
Stage 2: Polyurethane Network Formation. This newly synthesized star macro-polyol is then introduced into a standard polyurethane synthesis. It functions as a high-molecular-weight, tetrafunctional crosslinker, reacting with isocyanate prepolymers to form a star-crosslinked network.
This strategy offers superior control over the network architecture compared to using simple, low-molecular-weight crosslinkers. The length of the star arms can be precisely controlled during the ATRP step, allowing for fine-tuning of the crosslink density and, consequently, the final material properties.
Experimental Protocols
Protocol 1: Synthesis of Four-Arm Hydroxyl-Terminated Star Polymer (PTB-pHEA) via ATRP
This protocol details the synthesis of a poly(2-hydroxyethyl acrylate) star polymer with a PTB core.
Causality Behind Choices:
-
Catalyst System: Cu(I)Br/PMDETA is a common and effective catalyst system for the ATRP of acrylates, offering good control over the polymerization.
-
Solvent: Anisole is chosen for its ability to dissolve both the monomer and the resulting polymer and for its relatively high boiling point suitable for the reaction temperature.
-
Purification: Passing the polymer solution through a neutral alumina column is essential to remove the copper catalyst, which is crucial for biocompatibility and preventing unwanted side reactions in the subsequent PU synthesis.
Materials & Reagents
| Reagent | Supplier | Purity | Amount (Example) | Molar Eq. |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) | Sigma-Aldrich | 97% | 0.366 g | 1 |
| 2-Hydroxyethyl acrylate (HEA), inhibitor removed | Sigma-Aldrich | 96% | 11.61 g | 200 |
| Copper(I) Bromide (CuBr) | Sigma-Aldrich | 99.99% | 0.072 g | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | 0.087 g | 1 |
| Anisole (Anhydrous) | Sigma-Aldrich | 99.7% | 20 mL | - |
| Neutral Alumina | Sigma-Aldrich | - | As needed | - |
| Methanol | Fisher Scientific | ACS | As needed | - |
| Dichloromethane (DCM) | Fisher Scientific | ACS | As needed | - |
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add PTB (0.366 g, 0.5 mmol), HEA (11.61 g, 100 mmol), and anisole (20 mL).
-
Degassing: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates the radical polymerization. After the final thaw, backfill the flask with nitrogen or argon.
-
Catalyst Preparation: In a separate nitrogen-filled glovebox or Schlenk tube, add CuBr (0.072 g, 0.5 mmol) and PMDETA (0.087 g, 0.5 mmol).
-
Initiation: Using a nitrogen-purged syringe, inject the catalyst/ligand mixture into the reaction flask.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir. The reaction is typically allowed to proceed for 4-8 hours. Monitor the monomer conversion via ¹H NMR by taking aliquots at regular intervals.
-
Termination: To quench the reaction, open the flask to air and add ~5 mL of DCM to dilute the mixture.
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.
-
Isolation: Precipitate the purified polymer solution by adding it dropwise into a large volume of cold methanol with vigorous stirring.
-
Drying: Decant the solvent and dry the resulting viscous polymer in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
¹H NMR: Confirm the structure and calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and dispersity (Đ) of the star polymer.
Protocol 2: Synthesis of a Star-Crosslinked Polyurethane Network
This protocol uses the PTB-pHEA star polyol from Protocol 1 as a crosslinker.
Causality Behind Choices:
-
One-Shot vs. Prepolymer Method: The prepolymer method is chosen here for better control. First, a prepolymer with isocyanate end-groups is formed from the macrodiol and diisocyanate. Then, the crosslinker is added. This two-step process helps to ensure a more uniform network structure compared to a one-shot reaction where all components are mixed at once.[10]
-
Catalyst: Dibutyltin dilaurate (DBTDL) is a highly effective and widely used catalyst for the urethane-forming reaction, ensuring a reasonable curing time.
-
NCO:OH Ratio: An NCO:OH ratio slightly greater than 1 (e.g., 1.05) is used to ensure complete reaction of all hydroxyl groups and to compensate for any potential side reactions with trace amounts of moisture.
Materials & Reagents
| Reagent | Supplier | Purity | Amount (Example) | Comments |
| Polycaprolactone (PCL) diol | Sigma-Aldrich | - | 10.0 g | Mn = 2000 g/mol , dried under vacuum |
| Hexamethylene diisocyanate (HDI) | Sigma-Aldrich | 98% | 1.764 g | NCO:OH ratio = 1.05 |
| PTB-pHEA Star Polyol (from 2.1) | - | - | 1.25 g | Dried under vacuum |
| Dibutyltin dilaurate (DBTDL) | Sigma-Aldrich | 95% | ~20 µL | 0.1 wt% of total polyol mixture |
| Anhydrous Toluene | Sigma-Aldrich | 99.8% | 10 mL | To reduce viscosity |
Step-by-Step Methodology:
-
Drying: Dry the PCL diol and the PTB-pHEA star polyol in a vacuum oven at 80°C for at least 4 hours to remove any residual water.
-
Prepolymer Synthesis: In a three-necked flask under a nitrogen atmosphere, add the dried PCL diol (10.0 g) and toluene (10 mL). Heat to 80°C with mechanical stirring.
-
Isocyanate Addition: Slowly add the HDI (1.764 g) to the flask. Add one drop of DBTDL catalyst.
-
Reaction Monitoring: Allow the reaction to proceed at 80°C for 2 hours. The formation of the isocyanate-terminated prepolymer can be monitored by FTIR (disappearance of -OH peak, appearance of -NCO peak) or NCO titration.
-
Crosslinker Addition: Dissolve the dried PTB-pHEA star polyol (1.25 g) in a minimal amount of anhydrous toluene. Add this solution to the prepolymer mixture in the flask.
-
Mixing and Degassing: Stir vigorously for 5-10 minutes to ensure homogeneous mixing. Reduce the pressure using a vacuum pump to degas the mixture and remove the solvent.
-
Casting: Pour the viscous liquid into a preheated Teflon mold.
-
Curing: Place the mold in an oven at 100°C for 12-24 hours to complete the curing process. The FTIR spectrum should show the disappearance of the characteristic NCO peak at ~2270 cm⁻¹.
-
Post-Curing: Allow the sample to cool to room temperature slowly. For optimal properties, post-cure the material at room temperature for 7 days before characterization.
Characterization of the Final Polyurethane Material
Thorough characterization is essential to understand the structure-property relationships of the novel star-crosslinked polyurethane.
| Technique | Parameter Measured | Expected Information |
| FTIR Spectroscopy | Vibrational modes of functional groups | Confirmation of urethane bond formation (~3330 cm⁻¹ N-H, ~1730-1700 cm⁻¹ C=O) and complete reaction of isocyanate (~2270 cm⁻¹ NCO).[11] |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Determination of the glass transition temperature (Tg) of the soft and hard segments, providing insight into phase separation.[12] |
| Thermogravimetric Analysis (TGA) | Weight loss vs. Temperature | Assessment of the material's thermal stability and degradation profile. |
| Mechanical Testing (Tensile) | Stress vs. Strain | Quantifies key properties like Young's Modulus, Tensile Strength, and Elongation at Break to evaluate material toughness and elasticity.[13][14] |
| Swell Test | Solvent uptake | Estimation of crosslink density. A lower degree of swelling in a good solvent (e.g., THF) indicates a higher crosslink density. |
Data Interpretation & Expected Outcomes
The introduction of the PTB-pHEA star polyol as a crosslinker is hypothesized to significantly impact the final properties of the polyurethane material when compared to a linear analog (synthesized with a simple diol chain extender like 1,4-butanediol instead of the star polyol).
Expected Effects of Star Crosslinker Incorporation:
-
Increased Modulus and Hardness: The formation of a covalent, 3D network with high junction point functionality will restrict chain mobility, leading to a stiffer and harder material.[6]
-
Reduced Elongation at Break: The increased crosslink density will likely decrease the ultimate elongation the material can withstand before failure.
-
Enhanced Thermal Stability: The covalent network structure should increase the temperature at which the material begins to degrade.
-
Altered Phase Separation: The bulky, star-shaped crosslinker may influence the organization of hard and soft segments, which can be observed through shifts in the glass transition temperatures (Tg) measured by DSC.[3]
Hypothetical Data Comparison
| Property | Linear PU (Control) | Star-Crosslinked PU (5% Star) | Star-Crosslinked PU (10% Star) |
| Young's Modulus (MPa) | 15 | 35 | 60 |
| Tensile Strength (MPa) | 25 | 30 | 28 |
| Elongation at Break (%) | 600 | 450 | 300 |
| Td,5% (TGA, °C) | 310 | 325 | 335 |
| Swelling Ratio in THF (%) | 500 | 250 | 150 |
Troubleshooting and Safety
-
Safety: Diisocyanates are potent respiratory sensitizers and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). HEA is a skin sensitizer. Consult Safety Data Sheets (SDS) for all chemicals before use.
-
Gelation Issues: Premature gelation during PU synthesis can occur if the reaction temperature is too high or if the catalyst concentration is excessive. Ensure controlled addition of the crosslinker and catalyst.
-
Incomplete Curing: The absence of the NCO peak in the final FTIR spectrum is the primary indicator of a complete reaction. If the peak persists, extend the curing time or slightly increase the temperature.
-
ATRP Issues: If the ATRP reaction shows poor initiation or control (high dispersity), ensure all reagents are pure, the system is thoroughly deoxygenated, and the copper catalyst has not been oxidized.
References
- Vertex AI Search. (2025). What are Polyurethane Chain Extenders/Crosslinkers?
- Google Patents. (n.d.). Chain extenders for polyurethanes - US4931487A.
- SLS. (n.d.). Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH.
- Sigma-Aldrich. (n.d.).
- SiwoPuran. (n.d.). The Role of PU Chain Extenders in Polyurethane Elastomers.
- MDPI. (n.d.). Star-Shaped Crosslinker for Multifunctional Shape Memory Polyurethane.
- ResearchGate. (n.d.). Synthesis of chemically-crosslinked multi-arm star-shaped polyurethane with triple-shape memory effect.
- Elsevier. (n.d.). CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends.
- Lume - UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES.
- ResearchGate. (n.d.).
- Polymer Source. (n.d.).
- PMC - PubMed Central. (2023).
- BOC Sciences. (n.d.).
- ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Effect of crosslinking on properties of polyurethane elastomers.
- IDOSI Journals. (n.d.). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
- Sensors and Materials. (n.d.).
- SpringerLink. (n.d.). The effect of chain extenders structure on properties of new polyurethane elastomers.
- Chemical Reviews. (n.d.). Star Polymers.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. What are Polyurethane Chain Extenders/Crosslinkers? [enuochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. idosi.org [idosi.org]
- 13. researchgate.net [researchgate.net]
- 14. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Troubleshooting & Optimization
Technical Support Center: Star Polymer Synthesis with Pentaerythritol Tetrakis(2-bromoisobutyrate)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pentaerythritol tetrakis(2-bromoisobutyrate) for the synthesis of star polymers. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the success of your polymerization reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of Pentaerythritol tetrakis(2-bromoisobutyrate) as a tetrafunctional initiator in Atom Transfer Radical Polymerization (ATRP).
1. What is Pentaerythritol tetrakis(2-bromoisobutyrate) and why is it used for star polymer synthesis?
Pentaerythritol tetrakis(2-bromoisobutyrate), also known as 4f-BiB, is a small molecule with a central pentaerythritol core and four initiating sites for ATRP.[1] This structure allows for the simultaneous growth of four polymer chains from a single point, a method referred to as the "core-first" approach.[2] The resulting architecture is a star-shaped polymer, which exhibits unique properties compared to its linear counterparts, such as a lower solution viscosity and a higher density of chain-end functionalities.[3][4]
2. How do I assess the purity of my Pentaerythritol tetrakis(2-bromoisobutyrate) initiator?
The purity of the initiator is critical for achieving a well-controlled polymerization with a narrow molecular weight distribution. Incomplete esterification during the synthesis of the initiator can lead to molecules with fewer than four initiating sites, resulting in a mixture of star polymers with varying numbers of arms and potentially some linear polymers.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most common and effective method. The proton NMR spectrum should show two characteristic peaks: one for the methyl protons of the isobutyrate groups and another for the methylene protons of the pentaerythritol core.[5] The integration of these peaks should correspond to the expected proton ratio of 24:8 (or 3:1). The absence of peaks corresponding to the hydroxyl protons of unreacted pentaerythritol is a key indicator of high purity.
-
Melting Point: A sharp melting point within the expected range (typically around 130-134 °C) suggests high purity. A broad melting range can indicate the presence of impurities.
3. What are the key considerations when choosing a solvent for my ATRP reaction?
The choice of solvent is crucial as it affects the solubility of the initiator, monomer, polymer, and the copper catalyst complex.[6] The solvent polarity can also influence the ATRP equilibrium constant.[7] For the polymerization of common monomers like styrenes and (meth)acrylates using Pentaerythritol tetrakis(2-bromoisobutyrate), common solvents include:
-
Toluene
-
Anisole
-
N,N-Dimethylformamide (DMF)
-
Dioxane
It is essential that the chosen solvent is thoroughly deoxygenated before use, as oxygen can deactivate the copper(I) catalyst.
4. My final polymer product is a sticky, viscous oil and is difficult to purify. What could be the cause?
The physical state of your polymer (sticky solid vs. powder) is largely determined by its glass transition temperature (Tg). If the Tg of your star polymer is below room temperature, it will behave as a viscous liquid or a sticky solid. This is common for polymers derived from monomers like butyl acrylate.
The stickiness can also make purification, particularly the removal of the copper catalyst, challenging.[8] Passing a solution of the polymer through a neutral alumina column is a standard method to remove the copper complex.[8] If the polymer is too viscous, you may need to dilute the solution further with a good solvent to reduce its viscosity before column chromatography. Precipitation into a non-solvent is another purification method, but finding an effective non-solvent for a sticky polymer can be difficult.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during star polymer synthesis using Pentaerythritol tetrakis(2-bromoisobutyrate).
Issue 1: The polymerization reaction does not start or the monomer conversion is very low.
Possible Causes and Solutions:
-
Oxygen in the system: Oxygen deactivates the Cu(I) catalyst by oxidizing it to Cu(II), which is a deactivator in the ATRP equilibrium.[9]
-
Troubleshooting: Ensure your reaction setup is completely sealed and that all reagents (monomer, solvent, initiator) have been thoroughly deoxygenated. The most effective method for removing dissolved oxygen is performing several freeze-pump-thaw cycles.[9] Simply bubbling with an inert gas like argon or nitrogen may not be sufficient, especially for viscous monomers or solvents.
-
-
Impure reagents:
-
Initiator: As discussed in the FAQs, impurities in the initiator can lead to inconsistent initiation.
-
Monomer: The monomer should be passed through a basic alumina column to remove the inhibitor before use.
-
Solvent: Use anhydrous grade solvents and ensure they are deoxygenated.
-
Copper(I) halide: The Cu(I) salt can oxidize over time if not stored properly under an inert atmosphere. It should be a white to slightly off-white powder. If it appears green or blue, it contains a significant amount of Cu(II) and should be washed with a suitable acid (e.g., acetic acid) and dried under vacuum before use.
-
-
Incorrect temperature: The rate of polymerization is temperature-dependent.[10] If the temperature is too low, the reaction may be extremely slow. Consult the literature for the optimal temperature for your specific monomer and catalyst system.
Issue 2: The polymerization is uncontrolled, resulting in a broad molecular weight distribution (high polydispersity index - PDI).
Possible Causes and Solutions:
-
Slow initiation: For a well-controlled polymerization, the rate of initiation should be faster than or comparable to the rate of propagation.[11] If initiation is slow, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Troubleshooting: While Pentaerythritol tetrakis(2-bromoisobutyrate) is generally an efficient initiator, its bulky nature can sometimes lead to slower initiation compared to small molecule initiators. Ensure the reaction temperature is adequate. You might also consider using a more active catalyst system (e.g., by changing the ligand).
-
-
Chain termination reactions: Irreversible termination reactions, such as radical coupling, reduce the number of active chains and broaden the PDI.[10] This is often caused by an excessively high concentration of radicals.
-
Troubleshooting:
-
Reduce the reaction temperature: This will lower the overall rate of polymerization and reduce the likelihood of termination events.
-
Adjust the [Cu(I)]:[Cu(II)] ratio: The addition of a small amount of Cu(II) at the beginning of the reaction can help to establish the ATRP equilibrium more quickly and maintain a low radical concentration.
-
Check for impurities: As mentioned before, oxygen can lead to side reactions.
-
-
-
Star-star coupling: At high monomer conversions, the viscosity of the reaction medium increases significantly. This can lead to star-star coupling reactions, where the growing arms of different star polymers terminate with each other. This results in a high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace and an increase in the PDI.
-
Troubleshooting:
-
Limit monomer conversion: Aim for a conversion of less than 90% to avoid this issue.
-
Dilute the reaction mixture: Using a lower concentration of monomer can help to reduce the viscosity and minimize star-star coupling.
-
-
Issue 3: The color of the reaction mixture changes unexpectedly.
The color of the copper catalyst complex provides a visual indication of the state of the polymerization. A typical ATRP reaction using a copper(I) catalyst will start as a heterogeneous mixture and become a colored, homogeneous solution as the catalyst complex forms.
-
Reaction turns green or blue immediately: This indicates a high concentration of Cu(II), which is the oxidized, "deactivated" state of the catalyst.[9] This is almost always due to the presence of oxygen in the system. The polymerization will likely not proceed.
-
Troubleshooting: Stop the reaction and review your deoxygenation procedure. Ensure all components are rigorously deoxygenated and your reaction vessel is properly sealed.
-
-
Reaction color fades over time: This can indicate a loss of the catalyst complex, possibly due to precipitation or side reactions with the ligand or solvent.
-
Troubleshooting: Ensure the chosen ligand is appropriate for the solvent and temperature. Some ligands can degrade at higher temperatures.
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: Purification of Pentaerythritol tetrakis(2-bromoisobutyrate)
-
Dissolve the crude initiator in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a non-solvent (e.g., cold methanol or hexane) dropwise until the solution becomes cloudy.
-
Cool the mixture in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold non-solvent.
-
Dry the purified initiator under vacuum.
-
Confirm the purity using ¹H NMR and melting point analysis.
Diagram: Typical ATRP Setup for Star Polymer Synthesis
Caption: Workflow for ATRP synthesis of star polymers.
Diagram: Troubleshooting Logic for Failed Polymerization
Sources
- 1. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iarjset.com [iarjset.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Optimizing the Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate)
Welcome to the technical support guide for the synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate). This document is designed for researchers, scientists, and drug development professionals who utilize this crucial tetrafunctional initiator for Atom Transfer Radical Polymerization (ATRP). As a cornerstone for creating well-defined, four-arm star polymers, achieving a high yield and purity of this initiator is paramount for successful downstream applications, from drug delivery systems to advanced materials.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and resolve issues in your synthesis.
Q1: My final yield is consistently low. What are the most likely causes?
A low yield is the most common issue, often stemming from one or more of the following factors. The key is to systematically evaluate each aspect of your experimental setup.
-
Incomplete Reaction (Sub-stoichiometric Acylation): The esterification of the four hydroxyl groups of pentaerythritol can be challenging to drive to completion. If the reaction is incomplete, you will have a mixture of mono-, di-, and tri-substituted products, which are often difficult to separate from the desired tetra-substituted product, leading to a low isolated yield of the pure compound.
-
Solution: Use a stoichiometric excess of the acylating agent, 2-bromoisobutyryl bromide. An excess of 1.1 to 1.5 equivalents per hydroxyl group (i.e., 4.4 to 6.0 equivalents total) is often recommended to push the equilibrium towards the fully substituted product.[3]
-
-
Reagent Degradation: 2-Bromoisobutyryl bromide is a highly reactive acyl bromide that is extremely sensitive to moisture.[4] Any water present in the reaction flask, solvent, or on the surface of the pentaerythritol will rapidly hydrolyze the acyl bromide to 2-bromoisobutyric acid, which is unreactive under these conditions. This effectively reduces the amount of acylating agent available to react with your substrate.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the purity of your 2-bromoisobutyryl bromide is questionable, consider distilling it before use. Pentaerythritol should be dried under vacuum at an elevated temperature before use.
-
-
Poor Temperature Control: The reaction between an alcohol and an acyl bromide is highly exothermic.[4] Adding the 2-bromoisobutyryl bromide too quickly without adequate cooling can cause the temperature to rise uncontrollably. This can lead to undesirable side reactions and decomposition of the reagents or product.
-
Solution: Perform the addition of 2-bromoisobutyryl bromide dropwise using an addition funnel while maintaining the reaction temperature at 0 °C with an ice bath. Monitor the internal temperature throughout the addition.
-
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps. The product can be lost during aqueous washes if emulsions form or if the product has some slight water solubility. Using an inappropriate recrystallization solvent can also lead to poor recovery.
-
Solution: During the workup, use a brine wash to help break up emulsions and reduce the solubility of the organic product in the aqueous layer. For recrystallization, perform small-scale solvent screening to find a system that provides high recovery. A common method is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then precipitate it by adding a poor solvent (e.g., cold methanol or hexane).
-
Q2: My final product is a sticky solid or an oil instead of a white crystalline powder. Why is this?
The expected product is a white solid with a melting point of approximately 130-134 °C. An oily or sticky consistency is a clear indicator of impurities.
-
Cause: The most common reason is the presence of partially esterified byproducts (mono-, di-, and tri-esters). These species have lower melting points and will act as an impurity, disrupting the crystal lattice of the pure tetra-ester and resulting in a lower, broader melting point or an oily state. Residual solvent can also lead to a sticky product.
-
Solution: The purification process must be optimized.
-
Thorough Washing: Ensure the crude product is washed thoroughly to remove all water-soluble impurities, such as the hydrobromide salt of the base used.
-
Recrystallization: This is the most effective method for removing partially substituted byproducts. Experiment with different solvent systems. A good starting point is dissolving the crude material in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate) and then slowly adding a solvent in which it is poorly soluble (like cold methanol or hexane) until the solution becomes cloudy. Allowing this to stand at a low temperature should induce crystallization of the pure product.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used for purification, although this is less ideal for large-scale syntheses. A gradient of ethyl acetate in hexanes is a typical eluent system for separating esters of varying polarity.
-
Q3: The ¹H NMR spectrum of my product is complex and shows more than the two expected signals. What do these extra peaks signify?
A pure sample of Pentaerythritol tetrakis(2-bromoisobutyrate) should exhibit a very simple ¹H NMR spectrum with two key singlets.
-
Expected Signals:
-
Interpretation of Extra Signals:
-
Partially Substituted Species: The presence of other signals in the 4.0-4.5 ppm region (for CH₂ groups) and broad signals from unreacted -OH groups suggests that the reaction is incomplete. You are seeing a mixture of the desired product along with tri-, di-, and/or mono-substituted pentaerythritol.
-
Residual Solvent: Check for common solvent peaks (e.g., Dichloromethane at ~5.30 ppm, Ethyl Acetate at ~2.05, 4.12, and 1.26 ppm, Hexane at ~0.88 and 1.25 ppm).
-
Hydrolyzed Acyl Bromide: The presence of a singlet around 1.9 ppm that does not correspond to the product could be from 2-bromoisobutyric acid, indicating moisture was present during the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
This reaction is a classic nucleophilic acyl substitution. The alcohol (pentaerythritol) acts as the nucleophile, and the acyl bromide (2-bromoisobutyryl bromide) is the electrophile. A base is required to neutralize the HBr byproduct.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on a hydroxyl oxygen of pentaerythritol attacks the electrophilic carbonyl carbon of 2-bromoisobutyryl bromide.
-
Tetrahedral Intermediate Formation: This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the alcohol oxygen carries a positive charge.
-
Leaving Group Departure: The carbonyl double bond reforms, and the bromide ion is ejected as a leaving group.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion to yield the ester and the pyridinium bromide salt. This process repeats for all four hydroxyl groups.
Caption: Reaction mechanism workflow for esterification.
Q2: How critical is the purity of the starting materials and solvent?
It is absolutely critical. As mentioned in the troubleshooting section, 2-bromoisobutyryl bromide is highly susceptible to hydrolysis.[4] Using anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle) and ensuring your pentaerythritol is dry are essential first steps for achieving a high yield. Impurities in the starting materials can also lead to side reactions that complicate purification and lower the yield.
Q3: What is the role of the base (e.g., pyridine or triethylamine)?
The esterification reaction produces one equivalent of hydrogen bromide (HBr) for every hydroxyl group that reacts. HBr is a strong acid that can protonate the starting alcohol, deactivating it as a nucleophile. The base, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the HBr as it is formed. This reaction produces the corresponding ammonium salt (e.g., pyridinium bromide), which usually precipitates from the reaction mixture or is removed during the aqueous workup. This neutralization is crucial to allow the reaction to proceed to completion.
Q4: What are the key safety precautions for this synthesis?
-
2-Bromoisobutyryl Bromide: This reagent is corrosive and a lachrymator (causes tearing). It reacts exothermically with water and moisture.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The reaction itself is exothermic. Maintain strict temperature control, especially during the addition of the acyl bromide, to prevent the reaction from overheating.
-
Solvents: Work with organic solvents in a fume hood and away from ignition sources.
Optimized Experimental Protocol
This protocol is a guideline and may require optimization based on your specific lab conditions and reagent purity.
Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Pentaerythritol | 136.15 | 5.00 g | 0.0367 | 1.0 |
| 2-Bromoisobutyryl Bromide | 229.90 | 42.4 g (21.7 mL) | 0.184 | 5.0 |
| Pyridine | 79.10 | 16.1 g (16.4 mL) | 0.203 | 5.5 |
| Dichloromethane (anhydrous) | - | 200 mL | - | - |
Step-by-Step Methodology
-
Setup: Assemble an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Addition: To the flask, add pentaerythritol (5.00 g, 0.0367 mol) and anhydrous dichloromethane (150 mL). Begin stirring to form a suspension. Add pyridine (16.4 mL, 0.203 mol).
-
Acylation: Dissolve 2-bromoisobutyryl bromide (21.7 mL, 0.184 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (16-24 hours) under a nitrogen atmosphere.
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly add 100 mL of deionized water to quench any unreacted 2-bromoisobutyryl bromide.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove pyridine), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of dichloromethane and cold methanol. Dissolve the solid in a minimal amount of hot dichloromethane, then slowly add cold methanol until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to complete crystallization.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under high vacuum. An expected yield should be in the range of 70-90%.
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing the cause of low yield.
References
-
Mandal, B., et al. (n.d.). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]
- Goh, Y., et al. (2021). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Molecules, 26(18), 5649.
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
- Wang, Y., et al. (2018).
- Semsarilar, M., et al. (2012). Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers. ACS Macro Letters, 1(4), 485–489.
- Wang, Y., et al. (2018). Synthesis and Applications of ATRP Macromolecular Initiator.
- Zoppe, J. O., et al. (2011). Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. Biomacromolecules, 12(7), 2788–2798.
- Mackenzie, S. (2016).
-
LookChem. (n.d.). The Versatility of 2-Bromoisobutyryl Bromide in Organic Synthesis. Retrieved from [Link]
-
Janata, M., et al. (2002). Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide. ResearchGate. Retrieved from [Link]
- Asandei, A. D., & Seok, H. (2011). 500 MHz 1H-NMR spectrum of PI initiated by EBIB.
Sources
Technical Support Center: Optimizing ATRP with Pentaerythritol Tetrakis(2-bromoisobutyrate)
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) utilizing the tetrafunctional initiator, Pentaerythritol Tetrakis(2-bromoisobutyrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing well-defined, four-arm star polymers. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during ATRP with pentaerythritol tetrakis(2-bromoisobutyrate).
Q1: My polymerization is extremely slow or fails to initiate. What are the likely causes?
A1: Several factors can lead to slow or no polymerization:
-
Oxygen Inhibition: ATRP is highly sensitive to oxygen, which can quench the radical polymerization. Ensure your reaction setup is thoroughly deoxygenated, typically through several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[1][2]
-
Impure Reagents: Monomers, solvents, and the initiator must be of high purity. Inhibitors in the monomer should be removed by passing it through a column of basic alumina. The initiator, pentaerythritol tetrakis(2-bromoisobutyrate), should be pure to ensure efficient initiation from all four arms.[3][4]
-
Catalyst Oxidation: The Cu(I) activator is susceptible to oxidation. If your Cu(I)Br or Cu(I)Cl has a green or blue tint, it indicates the presence of Cu(II). While some Cu(II) is necessary to maintain the persistent radical effect, an excessive amount at the start can significantly slow down or inhibit the polymerization.[1] Consider using a more robust initiation method like ARGET ATRP, which can tolerate small amounts of air.[5][6][7]
Q2: The polydispersity (Đ or Mw/Mn) of my star polymer is high (> 1.5). How can I achieve a narrower molecular weight distribution?
A2: High polydispersity in star polymer synthesis is a common challenge, often stemming from termination reactions and inefficient initiation.
-
Intermolecular Coupling: With a tetrafunctional initiator, intermolecular coupling (star-star coupling) can occur, leading to a broadening of the molecular weight distribution.[8][9] To minimize this, consider the following:
-
Slower Polymerization Rate: Adding a small amount of the deactivator (Cu(II) complex) at the beginning of the reaction can help to slow down the polymerization and reduce the likelihood of termination events.[8][10]
-
Lower Monomer Concentration: Working at a lower monomer concentration can also reduce the probability of intermolecular coupling.
-
-
Inefficient Initiation: If not all four arms of the initiator start growing at the same time, it will lead to a broader polydispersity. Ensure your initiator is pure and that the catalyst system is highly active. The choice of ligand is crucial here.[11][12]
-
Catalyst System: The choice of ligand significantly impacts the ATRP equilibrium constant (KATRP) and, consequently, the level of control.[11] For many systems, ligands like Me6TREN or TPMA provide better control and lead to lower polydispersity compared to PMDETA.[7]
Q3: My final product is a gel or an insoluble solid. What went wrong?
A3: Gelation is a result of excessive cross-linking, which is a significant risk when using a multifunctional initiator.
-
High Monomer Conversion: Pushing the monomer conversion too high increases the concentration of polymer chains and the probability of intermolecular coupling, leading to gelation. It is often advisable to stop the reaction at a moderate conversion (e.g., 50-70%) to avoid this.
-
High Initiator Concentration: A high concentration of the tetrafunctional initiator can also increase the likelihood of star-star coupling.
-
Reaction Conditions: High temperatures can increase the rate of termination reactions. Optimizing the temperature for your specific monomer and catalyst system is crucial.
Q4: I'm observing a bimodal or multimodal distribution in my GPC results. What does this indicate?
A4: A multimodal distribution in your Gel Permeation Chromatography (GPC) trace suggests the presence of different polymer populations.
-
Unreacted Macroinitiator: A peak at a lower molecular weight could correspond to unreacted or singly-initiated arms if the initiation is inefficient.
-
Star-Star Coupling: A high molecular weight shoulder or a distinct peak at roughly double the molecular weight of your target star polymer is indicative of star-star coupling.[9]
-
Chain Transfer: Chain transfer to monomer or solvent can create new polymer chains with different molecular weights. Ensure you are using a solvent that is not prone to chain transfer.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Tackling High Polydispersity in Star Polymer Synthesis
High polydispersity is one of the most frequent challenges when synthesizing star polymers with pentaerythritol tetrakis(2-bromoisobutyrate). This guide provides a systematic approach to diagnose and resolve this issue.
The Underlying Problem: The Persistent Radical Effect and Termination
In an ideal ATRP, the concentration of growing radicals is kept very low through a rapid equilibrium between active (radical) and dormant (alkyl halide) species.[13] However, termination reactions, where two radicals combine, are irreversible and lead to the accumulation of the deactivator (e.g., Cu(II) complex). This is known as the persistent radical effect. With a multifunctional initiator, the high local concentration of growing chains can exacerbate termination, both intramolecularly (between arms of the same star) and intermolecularly (between different stars).[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high polydispersity.
Step-by-Step Mitigation Strategies:
-
Enhance Initiation Efficiency:
-
Purify the Initiator: Ensure the pentaerythritol tetrakis(2-bromoisobutyrate) is of high purity. Recrystallization may be necessary. Impurities can lead to incomplete initiation.
-
Choose a Highly Active Catalyst: The rate of activation is dependent on the ligand.[14] Ligands that form more active catalysts, such as Me6TREN and TPMA, can promote faster and more uniform initiation from all four sites.
-
-
Minimize Intermolecular Coupling:
-
Add Initial Cu(II): The addition of a small amount of the Cu(II) species at the start of the polymerization can help to establish the persistent radical effect more quickly, thereby reducing the initial burst of radicals and subsequent termination.[10]
-
Reduce Concentrations: Lowering the overall concentration of the reaction (monomer and initiator) will decrease the probability of star-star coupling events.
-
Control Conversion: As mentioned, avoid pushing the reaction to very high conversions where the concentration of polymer chains is highest.
-
-
Optimize the ATRP Method:
-
Consider ARGET or ICAR ATRP: These methods utilize a reducing agent (ARGET) or a conventional radical initiator (ICAR) to continuously regenerate the Cu(I) activator from the Cu(II) deactivator.[5][13] This allows for a significant reduction in the overall copper catalyst concentration (down to ppm levels), which can lead to better control and lower polydispersity.[6][7][15] ARGET ATRP is particularly advantageous as it is more tolerant to oxygen and can be initiated with the more stable Cu(II) species.[16]
-
Guide 2: Protocol for a Controlled ARGET ATRP of Styrene using Pentaerythritol Tetrakis(2-bromoisobutyrate)
This protocol provides a starting point for synthesizing a well-defined four-arm star polystyrene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Recommendation |
| Pentaerythritol tetrakis(2-bromoisobutyrate) | 732.09 | >97% | Sigma-Aldrich |
| Styrene | 104.15 | >99% | Inhibitor removed |
| Copper(II) Bromide (CuBr2) | 223.35 | >99% | Anhydrous |
| Tris(2-pyridylmethyl)amine (TPMA) | 290.36 | >98% | |
| Ascorbic Acid (Vitamin C) | 176.12 | >99% | |
| Anisole | 108.14 | >99% | Anhydrous |
Experimental Protocol:
-
Monomer Purification: Pass styrene through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add pentaerythritol tetrakis(2-bromoisobutyrate) (e.g., 0.0732 g, 0.1 mmol), CuBr2 (e.g., 0.0022 g, 0.01 mmol), and TPMA (e.g., 0.0058 g, 0.02 mmol).
-
Add the purified styrene (e.g., 10.4 g, 100 mmol) and anisole (e.g., 10 mL).
-
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation:
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
In a separate vial, dissolve ascorbic acid (e.g., 0.0088 g, 0.05 mmol) in a small amount of deoxygenated anisole.
-
Inject the ascorbic acid solution into the reaction mixture via syringe to initiate the polymerization.
-
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Monitor the reaction progress by taking samples periodically for conversion analysis (by 1H NMR or gravimetry) and molecular weight analysis (by GPC).
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizing the ARGET ATRP Catalytic Cycle
Caption: The catalytic cycle in ARGET ATRP.
Section 3: References
-
Matyjaszewski Polymer Group. (n.d.). ARGET and ICAR. Carnegie Mellon University. Retrieved from [Link]
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Wikipedia. (2023, October 27). Atom transfer radical polymerization. In Wikipedia. Retrieved from [Link]
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Jakubowski, W., & Matyjaszewski, K. (2005). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 38(10), 4139–4146. [Link]
-
Dong, H., Tang, W., & Matyjaszewski, K. (2013). Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization in Miniemulsion with 50 ppm of Copper Catalyst. ACS Macro Letters, 2(9), 822–825. [Link]
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Zhang, Y., Wang, Y., & Matyjaszewski, K. (2011). Activators generated by electron transfer for atom transfer radical polymerization: recent advances in catalyst and polymer chemistry. Polymer Chemistry, 2(10), 2161-2169. [Link]
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Matyjaszewski Polymer Group. (n.d.). ATRP from surfaces. Carnegie Mellon University. Retrieved from [Link]
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Matyjaszewski, K., Jakubowski, W., Min, K., Tang, W., Huang, J., Braunecker, W. A., & Tsarevsky, N. V. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. [Link]
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Adamu, A. A., Smith, A. M., Saha, P., & Cunningham, M. F. (2020). A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination. Macromolecular Theory and Simulations, 29(6), 2000018. [Link]
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Whitfield, R., Anastasaki, A., & Haddleton, D. M. (2017). Tailoring polymer dispersity by mixing ATRP initiators. Polymer Chemistry, 8(38), 5858-5865. [Link]
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Tang, H., Li, Y., & Yu, H. (2018). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). ACS Catalysis, 8(11), 10514-10523. [Link]
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Lorandi, F., Fantin, M., & Matyjaszewski, K. (2020). Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers. Chemical Science, 11(37), 10113-10121. [Link]
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Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039. [Link]
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Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Retrieved from [Link]
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Zhang, Y., Wang, Y., & Matyjaszewski, K. (2011). Synthesis of star polymers using ARGET ATRP. Macromolecules, 44(4), 683-689. [Link]
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Cintora, A., Käfer, F., Perlich, J., & Pauer, W. (2020). Effect of monomer hydrophilicity on ARGET–ATRP kinetics in aqueous mini‐emulsion polymerization. Journal of Polymer Science, 59(1), 69-78. [Link]
-
Lorandi, F., & Matyjaszewski, K. (2020). Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization. Israel Journal of Chemistry, 60(3-4), 205-216. [Link]
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Matyjaszewski Polymer Group. (n.d.). Resulting Molecules. Carnegie Mellon University. Retrieved from [Link]
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Pintauer, T., & Matyjaszewski, K. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(22), 12087-12136. [Link]
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Matyjaszewski, K., & Xia, J. (2001). The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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SLS. (n.d.). Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH. Retrieved from [Link]
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Gao, H., & Matyjaszewski, K. (2007). Low polydispersity star polymers via cross-linking macromonomers by ATRP. Macromolecules, 40(3), 399-401. [Link]
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Gaikwad, S. S., & Mahanwar, P. A. (2013). Synthesis of star like polymers via ATRP using four arms organic initiator. International Advanced Research Journal in Science, Engineering and Technology, 2(12), 1-7. [Link]
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Samanta, S., & Ray, J. K. (2014). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). [Diagram]. In Synthesis and fluorescence properties of star-shaped polymers carrying two fluorescent moieties. ResearchGate. Retrieved from [Link]
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He, T., Li, D., Sheng, M., & Huang, J. (2007). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition−Fragmentation Chain Transfer. Macromolecules, 40(22), 7934-7943. [Link]
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Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from [Link]
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ResearchGate. (2015, April 21). Why does the colour change in my ATRP reaction from dark brown to green? Retrieved from [Link]
-
Zhang, X., & Matyjaszewski, K. (2000). End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 33(7), 2420-2426. [Link]
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Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate). Retrieved from [Link]
-
Tanepau, J., Caillol, S., & Pichon, P. (2022). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. [Link]
-
ResearchGate. (2018, November 14). Why product of ATRP is sticky and unable to purify? Retrieved from [Link]
-
Li, W., & Matyjaszewski, K. (2009). Facile Arm-First Synthesis of Star Block Copolymers via ARGET ATRP with ppm Amounts of Catalyst. Macromolecules, 42(22), 8636–8642. [Link]
-
Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method. Macromolecules, 39(15), 4960–4965. [Link]
-
Matyjaszewski, K. (2022, November 6). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup [Video]. YouTube. [Link]
-
Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858–1863. [Link]
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Coca, S., & Matyjaszewski, K. (1997). Block and Star Block Copolymers by Mechanism Transformation. II. Synthesis of Poly(DOP-b-St) by Combination of ATRP and CROP. Journal of Polymer Science Part A: Polymer Chemistry, 35(16), 3595-3601. [Link]
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Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. [Link]
-
Cheng, F., & He, T. (2005). A Novel Way To Synthesize Star Polymers in One Pot by ATRP of N-[2-(2-Bromoisobutyryloxy)ethyl]maleimide and Styrene. Macromolecules, 38(14), 5948–5954. [Link]
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Side reactions to avoid when using Pentaerythritol tetrakis(2-bromoisobutyrate)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Pentaerythritol tetrakis(2-bromoisobutyrate), a core-first initiator for Atom Transfer Radical Polymerization (ATRP). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this tetrafunctional initiator and to proactively troubleshoot common side reactions. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to achieve precise control over your star polymer synthesis.
Foundational Principles: The Role of a Tetrafunctional Initiator in ATRP
Pentaerythritol tetrakis(2-bromoisobutyrate), also known as 4f-BiB, is a highly efficient initiator for creating well-defined, four-arm star polymers.[1][2] Its structure consists of a central pentaerythritol core with four tertiary alkyl bromide initiating sites. In a well-controlled ATRP system, each of these four sites initiates a polymer chain, leading to a star architecture.[3]
The success of the polymerization hinges on maintaining the delicate equilibrium between active, propagating radicals and dormant, halide-capped species. This equilibrium is governed by the catalyst system (e.g., Cu(I)/Ligand) and is key to achieving low polydispersity and controlled molecular weight.[4][5]
Caption: The core ATRP equilibrium between dormant and active species.
Side reactions disrupt this equilibrium, leading to loss of control, broadened molecular weight distributions, and the formation of undesirable byproducts. This guide will focus on identifying and mitigating these issues.
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles.
Category 1: Issues with Initiation and Polymer Growth
Q1: My polymerization is significantly slower than expected or fails to initiate. What are the potential causes related to the initiator?
A1: Slow or failed initiation is a common problem that can often be traced back to the initiator's purity and integrity or issues with the catalyst activation.
-
Causality - Initiator Purity: The commercially available initiator typically has a purity of around 97%.[3][6] Impurities may include starting materials from the synthesis, such as pentaerythritol or incompletely esterified derivatives (mono-, di-, or tri-functionalized).[7] These hydroxyl-containing impurities can coordinate with the copper catalyst, altering its reactivity and hindering the activation of the true initiator.
-
Causality - Hydrolysis: The ester linkages at the core of the initiator are susceptible to hydrolysis, especially if solvents are not rigorously dried or if monomers contain water. Hydrolysis cleaves the initiating arms, creating carboxylic acid and alcohol functionalities. The resulting 2-bromo-2-methylpropionic acid can interfere with the catalyst, while the loss of initiating sites reduces the overall reaction rate. In protic media, hydrolysis of the initiator or dormant chain end is a known competing equilibrium.[8]
-
Causality - Catalyst Activation: The initiator must be activated by the Cu(I) complex to form the radical.[9] If the catalyst is oxidized to Cu(II) before the reaction starts (e.g., due to oxygen exposure), there will be insufficient Cu(I) to activate the four initiating sites on the pentaerythritol core. While not a side reaction of the initiator itself, it directly impacts its ability to function.
Troubleshooting Steps:
-
Verify Initiator Purity: If possible, analyze the initiator by ¹H NMR to confirm the characteristic peaks at approximately 1.9 ppm (for the -C(CH₃)₂Br protons) and 4.3 ppm (for the -CH₂- protons of the core).[7] The absence of a broad -OH peak is crucial. Consider recrystallizing the initiator if purity is suspect.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and monomers. Pass monomers through a column of basic alumina to remove inhibitors and water.
-
Proper Degassing: Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles to remove all oxygen, which would otherwise oxidize the Cu(I) catalyst.
Q2: My final polymer has a much higher molecular weight than targeted and a broad polydispersity index (PDI > 1.3). What is the likely cause?
A2: This is a classic symptom of low initiation efficiency. The theoretical molecular weight in ATRP is calculated based on the assumption that every initiator molecule starts a chain.[] With a tetrafunctional initiator, it's assumed all four arms begin to grow simultaneously.
-
Causality - Inefficient Initiation: If initiation from one or more of the four arms is slow compared to propagation, the chains that do start growing will consume the available monomer, leading to a higher molecular weight than predicted by the [Monomer]/[Initiator Sites] ratio. The activation rate constant (k_act) is highly dependent on the initiator structure, with tertiary halides like this one being very active.[11] However, steric hindrance around the crowded core or catalyst deactivation can still lead to some sites failing to activate promptly. This results in a population of stars with varying numbers of arms (1, 2, 3, or 4), broadening the PDI.
-
Causality - Termination Reactions: At higher temperatures, chain transfer and other side reactions become more pronounced.[4] Irreversible termination reactions reduce the number of active chains, meaning the remaining chains grow longer, increasing the average molecular weight and PDI.
Troubleshooting Steps:
-
Optimize Catalyst System: Ensure the chosen ligand effectively solubilizes the copper catalyst and provides an appropriate activation rate for your monomer.[12] For some systems, a more active catalyst complex may be needed to ensure all four sterically hindered sites initiate quickly.
-
Reaction Temperature: While higher temperatures increase the polymerization rate, they can also increase the rate of side reactions.[4] Conduct a temperature optimization study to find a balance between a reasonable reaction time and controlled polymerization.
-
Add Cu(II) at the Start: Adding a small amount of Cu(II) complex at the beginning of the polymerization can help regulate the radical concentration from the outset, suppressing early termination and promoting uniform initiation.[13]
Caption: A simplified troubleshooting workflow for common ATRP issues.
Q3: My GPC trace shows a bimodal or multimodal distribution, with a low molecular weight shoulder. What does this indicate?
A3: A multimodal distribution strongly suggests the presence of polymer chains with different architectures, most commonly a mix of star polymers and linear polymers.
-
Causality - Initiator Impurities: The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) from pentaerythritol and 2-bromoisobutyryl bromide can be challenging to drive to completion.[7][14] Commercial batches may contain residual mono-, di-, and tri-functionalized initiators. These impurities will initiate linear chains or stars with fewer arms, which have smaller hydrodynamic volumes and thus appear as distinct, lower molecular weight peaks in a GPC trace.
-
Causality - Chain Transfer: Chain transfer to monomer or solvent can initiate new, linear chains that are not attached to the central core. This is generally more significant at higher temperatures.[4]
-
Causality - Thermal Degradation: If the polymerization is run at very high temperatures, thermal degradation of the initiator's ester core can occur, cleaving off arms that then propagate as linear macro-radicals.
Caption: Visualization of the target initiator and common impurities.
Troubleshooting Steps:
-
Characterize the Initiator: Before use, run a high-resolution mass spectrometry or HPLC analysis on the initiator batch to check for lower-functionalized species.
-
Purify the Initiator: If impurities are detected, purify the initiator by recrystallization from a suitable solvent (e.g., methanol or diethyl ether) to isolate the desired tetra-functional product.[7]
-
Perform Arm Cleavage: To confirm the source of the linear chains, the ester core of the purified star polymer can be hydrolyzed. If the resulting linear arms are monodisperse, it suggests good control during polymerization. If the cleaved arms show multiple populations, it may point to other side reactions.[15]
Category 2: Structural Integrity and Stability
Q4: I am concerned about the stability of the initiator's ester core under my reaction conditions. What are the main degradation pathways?
A4: The central neopentyl core with its four ester linkages is the main point of potential vulnerability, primarily to hydrolysis and thermal degradation.
-
Hydrolytic Degradation: As mentioned in Q1, water can hydrolyze the ester bonds. This can happen either to the initiator before polymerization or to the core of the star polymer during a long reaction or workup, especially under acidic or basic conditions. The stability of similar ester-based compounds has been studied extensively.[16]
-
Thermal Degradation: Polyesters and polyacrylates can undergo thermal degradation at elevated temperatures.[17][18] The mechanism often involves scission of the ester group. For this specific initiator, high temperatures (e.g., >150 °C) could lead to the elimination of the ester group or fragmentation of the core, effectively breaking the star polymer apart. While most ATRP reactions are run below this temperature, localized heating or extended reaction times at high temperatures can pose a risk.
Troubleshooting Steps:
-
Control Temperature: Maintain the lowest possible reaction temperature that still affords a reasonable polymerization rate.
-
Neutralize Monomers: If using acidic monomers (like acrylic acid after deprotection), ensure they are neutralized before polymerization to prevent acid-catalyzed hydrolysis of the initiator core.
-
Limit Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for potential degradation.
-
Post-Polymerization Analysis: Use techniques like ¹³C NMR to inspect the core structure of the purified polymer for any signs of degradation (e.g., unexpected carbonyl or alcohol signals).
Experimental Protocols
Protocol 1: Purification of Pentaerythritol tetrakis(2-bromoisobutyrate)
This protocol is based on the general principle of recrystallization to remove more soluble impurities like incompletely functionalized initiators.
-
Dissolution: Dissolve the crude initiator in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or diethyl ether).[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. The pure tetra-functional product is typically less soluble and will crystallize out.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified product under vacuum at room temperature. Store in a desiccator, protected from light and moisture.
Protocol 2: General Procedure for Controlled ATRP of Styrene
This protocol provides a starting point for synthesizing a four-arm star polystyrene, highlighting steps to minimize side reactions.
| Component | Amount | Moles | Ratio |
| Pentaerythritol tetrakis(2-bromoisobutyrate) | 0.183 g | 0.25 mmol | 1 |
| Cu(I)Br | 0.036 g | 0.25 mmol | 1 |
| PMDETA (Ligand) | 0.043 g (52 µL) | 0.25 mmol | 1 |
| Styrene (Monomer) | 10.4 g (11.5 mL) | 100 mmol | 400 |
| Anisole (Solvent) | 10 mL | - | - |
| (Targeting a DP of 100 per arm) |
-
Preparation: Add the initiator, styrene (freshly passed through basic alumina), and anisole to a dry Schlenk flask with a magnetic stir bar.
-
Catalyst Preparation: In a separate dry Schlenk flask, add Cu(I)Br. Seal the flask, and alternate between vacuum and nitrogen backfill three times. Add degassed PMDETA via syringe to complex the copper.
-
Degassing: Subject the monomer/initiator solution to at least three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Initiation: Using a nitrogen-purged syringe, transfer the Cu(I)/PMDETA catalyst solution to the monomer/initiator flask.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). The reaction should turn from colorless to a greenish/blueish color.
-
Monitoring: Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Dilute with a suitable solvent like THF.
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol). Filter and dry the final polymer under vacuum.
Protocol 3: Hydrolytic Cleavage of Star Polymer Arms for Analysis
This procedure allows for the analysis of the individual arms, confirming their molecular weight and dispersity.[15]
-
Dissolution: Dissolve the purified star polymer (e.g., 200 mg) in a suitable solvent like THF (20 mL).
-
Hydrolysis: Add a solution of a strong base (e.g., 5 mL of 1 M KOH in ethanol).
-
Reflux: Reflux the mixture for 24-48 hours to ensure complete cleavage of the ester bonds.
-
Workup: Cool the reaction and neutralize with an acid (e.g., 1 M HCl). Evaporate the solvent.
-
Isolation: Re-dissolve the residue in a solvent that selectively dissolves the linear polymer arms but not the salts or the pentaerythritol core (e.g., dichloromethane for polystyrene).
-
Analysis: Analyze the isolated linear polymer arms by GPC. The molecular weight should be approximately one-quarter of the parent star polymer, and the PDI should remain low, confirming a controlled polymerization process from the core.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953-4959. [Link]
-
Wikipedia. (2023). Atom transfer radical polymerization. [Link]
-
Professor Polymer. (2020). Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. [Link]
-
Samanta, S., et al. (2014). Synthesis and fluorescence properties of star-shaped polymers carrying two fluorescent moieties. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Living Radical Polymerization- ATRP. [Link]
-
Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]
-
SLS. (n.d.). Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH. [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. [Link]
-
IARJSET. (2016). Synthesis of star like polymers via atrp using four arms organic initiator. [Link]
-
He, T., et al. (2006). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition Fragmentation Chain Transfer. Macromolecules, 39(18), 5927-5934. [Link]
-
Pragolab. (n.d.). Polymer Troubleshooting Guide. [Link]
-
Wikipedia. (2023). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). [Link]
-
Baek, K. Y., et al. (2000). End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 33(7), 2494-2501. [Link]
-
Al-Malaika, S., et al. (2001). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Polymer Degradation and Stability, 73(3), 491-502. [Link]
-
Pilawka, R., et al. (2014). Thermal degradation kinetics of PET/SWCNTs nanocomposites prepared by the in situ polymerization. Journal of Thermal Analysis and Calorimetry, 115, 451-460. [Link]
-
Samperi, F., et al. (2003). Thermal degradation of poly(butylene terephthalate) at the processing temperature. Polymer Degradation and Stability, 83(1), 11-19. [Link]
-
Manring, L. E. (1991). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Macromolecules, 24(11), 3304-3309. [Link]
Sources
- 1. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 季戊四醇四(2-溴异丁酸酯) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
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- 8. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 14. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]
- 15. wgwlab.fudan.edu.cn [wgwlab.fudan.edu.cn]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Molecular Weight Control in ATRP Using Pentaerythritol tetrakis(2-bromoisobutyrate)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pentaerythritol tetrakis(2-bromoisobutyrate) as an initiator for Atom Transfer Radical Polymerization (ATRP). This guide is designed to provide in-depth, actionable advice to help you gain precise control over the molecular weight of your star polymers. Here, we will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and innovate in your polymer design.
Frequently Asked Questions (FAQs)
Q1: What is Pentaerythritol tetrakis(2-bromoisobutyrate) and why is it used as an ATRP initiator?
Pentaerythritol tetrakis(2-bromoisobutyrate) is a tetrafunctional initiator.[1] This means it has four initiating sites on a single molecule, allowing for the simultaneous growth of four polymer chains from a central core. This "core-first" approach is a common strategy for synthesizing well-defined, star-shaped polymers.[2][3] The 2-bromoisobutyrate groups are effective at initiating the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates, under ATRP conditions.[4]
Q2: How is the molecular weight of the star polymer theoretically determined?
In a well-controlled, or "living," polymerization, the number-average molecular weight (Mn) is determined by the ratio of the moles of monomer consumed to the moles of initiator, multiplied by the molecular weight of the monomer, plus the molecular weight of the initiator core.[5][6]
The theoretical degree of polymerization (DP) per arm is calculated as:
DP = ([Monomer]₀ / [Initiator]₀) × Conversion
Where:
-
[Monomer]₀ is the initial molar concentration of the monomer.
-
[Initiator]₀ is the initial molar concentration of the Pentaerythritol tetrakis(2-bromoisobutyrate).
-
Conversion is the fraction of monomer that has polymerized.
The total theoretical number-average molecular weight (Mn,th) of the star polymer is then:
Mn,th = (4 × DP × MW_monomer) + MW_initiator
Where:
-
MW_monomer is the molecular weight of the monomer.
-
MW_initiator is the molecular weight of Pentaerythritol tetrakis(2-bromoisobutyrate) (732.05 g/mol ).
Q3: My experimental molecular weight does not match the theoretical value. What are the common causes?
Discrepancies between theoretical and experimental molecular weights are common and can stem from several factors:
-
Initiation Efficiency: Not all four arms of the initiator may initiate polymerization simultaneously or at the same rate. This can lead to a broader molecular weight distribution and a deviation from the theoretical Mn.
-
Termination Reactions: Irreversible termination reactions, such as radical-radical coupling, can lead to higher molecular weight species and cross-linking, especially at high monomer conversions.[7] For multifunctional initiators, even a small percentage of termination can significantly impact the final architecture.[8]
-
Impurities: Impurities in the monomer, solvent, or initiator can interfere with the catalyst or react with the propagating radicals, leading to a loss of control.
-
Catalyst Activity: The activity of the catalyst system (transition metal and ligand) plays a crucial role in maintaining the equilibrium between active and dormant species.[4] An inappropriate catalyst for the chosen monomer can lead to poor control.
Troubleshooting Guide: Gaining Control Over Molecular Weight
This section addresses specific problems you may encounter during your polymerization and provides actionable solutions based on the principles of ATRP.
Issue 1: The obtained molecular weight is significantly higher than the theoretical value, and the polydispersity index (PDI) is broad (>1.5).
This is a classic sign of poor control over the polymerization, often due to a low concentration of the deactivator (e.g., Cu(II) complex) in the system. This leads to a higher concentration of propagating radicals, increasing the likelihood of termination reactions.
Causality and Troubleshooting Steps:
-
Insufficient Deactivator Concentration:
-
Explanation: In ATRP, a dynamic equilibrium exists between active (radical) and dormant (halogen-terminated) polymer chains.[4][8] If the concentration of the deactivating higher oxidation state metal complex (e.g., Cu(II)Br₂) is too low, the equilibrium shifts towards the active species, leading to uncontrolled polymerization.
-
Solution: Add a small amount of the deactivator (e.g., Cu(II)Br₂) at the beginning of the reaction.[6] This helps to establish the equilibrium quickly and maintain a low concentration of radicals throughout the polymerization. A typical starting point is 5-10 mol% of the activator (e.g., Cu(I)Br).
-
-
Oxygen Contamination:
-
Explanation: Oxygen can react with the activator (Cu(I)), oxidizing it to the inactive Cu(II) state and also initiating unwanted polymerization pathways. This can disrupt the ATRP equilibrium.
-
Solution: Ensure rigorous deoxygenation of your reaction mixture. Employ several freeze-pump-thaw cycles for the best results, especially when working with sensitive catalysts or macroinitiators.[9] For less sensitive systems, purging with an inert gas like argon or nitrogen for an extended period may be sufficient.
-
-
Inappropriate Catalyst/Ligand System:
-
Explanation: The choice of ligand is critical as it modulates the redox potential of the copper catalyst and its solubility.[4] A ligand that forms a very active catalyst might lead to a high radical concentration and subsequent termination.
-
Solution: Select a ligand that provides appropriate activity for your specific monomer. For example, ligands like PMDETA or Me₆TREN are commonly used and offer good control for a variety of monomers. For highly active monomers, a less active catalyst system might be beneficial.
-
Issue 2: The polymerization is very slow or stalls at low conversion.
This issue often arises from an excess of the deactivator or inhibition of the catalyst.
Causality and Troubleshooting Steps:
-
Excessive Deactivator:
-
Explanation: While a certain amount of deactivator is necessary for control, too much will shift the equilibrium heavily towards the dormant species, effectively halting the polymerization. The rate of polymerization is inversely proportional to the concentration of the deactivator.[6]
-
Solution: Reduce or eliminate the initial addition of the Cu(II) species. If the problem persists, ensure your Cu(I) source has not been oxidized prior to the reaction.
-
-
Catalyst Poisoning:
-
Explanation: Certain functional groups on the monomer or impurities in the solvent can coordinate with the copper catalyst more strongly than the intended ligand, leading to catalyst deactivation.[8]
-
Solution: Purify your monomer and solvent meticulously. If the monomer contains a known coordinating group (e.g., carboxylic acid, primary amine), you may need to protect it before polymerization or choose a more robust catalyst system.
-
-
Poor Initiator Efficiency:
-
Explanation: With a multifunctional initiator like Pentaerythritol tetrakis(2-bromoisobutyrate), steric hindrance around the core can sometimes slow down the initiation process compared to propagation. If initiation is slow, the overall reaction rate will be reduced.
-
Solution: Consider increasing the reaction temperature to enhance the rate of initiation. However, be mindful that higher temperatures can also increase the rate of side reactions.[8]
-
Issue 3: Gelation of the reaction mixture occurs, especially at higher monomer conversions.
Gelation is a result of extensive cross-linking between the growing star polymers.
Causality and Troubleshooting Steps:
-
Star-Star Coupling:
-
Explanation: At high monomer conversion, the concentration of propagating radicals on the arms of the star polymers is at its highest. This increases the probability of two radical chain ends from different star polymers coupling, leading to a cross-linked network and gelation.[3][7]
-
Solution:
-
Limit Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) before significant coupling can occur.
-
Increase Solvent Concentration: Conducting the polymerization at a lower monomer concentration can reduce the likelihood of intermolecular reactions.[3]
-
Use a More Active Catalyst System: A more active catalyst that maintains a lower instantaneous concentration of radicals (due to a faster deactivation rate) can help minimize termination events. Techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP, which use very low catalyst concentrations, can be particularly effective.[10]
-
-
Experimental Protocols
Protocol 1: General Procedure for a Controlled ATRP of Styrene using Pentaerythritol tetrakis(2-bromoisobutyrate)
This protocol targets a star polymer with a degree of polymerization of 100 per arm.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (Initiator)
-
Styrene (Monomer), purified by passing through basic alumina
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add Pentaerythritol tetrakis(2-bromoisobutyrate) (0.073 g, 0.1 mmol) and CuBr (0.014 g, 0.1 mmol).
-
Add styrene (41.6 g, 400 mmol) and anisole (40 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
In a separate, deoxygenated vial, add PMDETA (0.017 g, 0.1 mmol) to anisole (1 mL).
-
Inject the PMDETA solution into the reaction flask under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction by taking samples periodically via a deoxygenated syringe and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol.
-
Dry the resulting polymer under vacuum.
Data Interpretation Table
| Parameter | Ideal Outcome | Potential Deviation and Cause |
| Monomer Conversion vs. Time | Linear first-order kinetics | Non-linear: Indicates a change in the number of active species, possibly due to termination or slow initiation. |
| Mn vs. Conversion | Linear increase | Non-linear/Scattered: Suggests poor initiation efficiency or chain transfer reactions. |
| PDI (Mw/Mn) | < 1.3 for star polymers | High PDI (>1.5): Indicates poor control, termination, or slow initiation. |
Visualization of Key Processes
ATRP Mechanism
Caption: The core equilibrium of ATRP between dormant and active species.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common molecular weight control issues.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Wikipedia. (2023). Atom-transfer radical polymerization. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]
-
Anastasaki, A., et al. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. Polymers, 12(4), 844. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Understanding the Mechanistic Parameters. Carnegie Mellon University. [Link]
-
Matyjaszewski, K., et al. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. [Link]
-
Ciftci, M., & Yagci, Y. (2019). One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free ATRP and ROP Processes. Polymers, 11(10), 1587. [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. [Link]
-
The Polymer Chemist. (2020, February 20). Atom Transfer Radical Polymerization (ATRP) Overview [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Ratio (monomer/initiator) versus Mn [Image]. [Link]
-
Mori, H., et al. (2007). Effect of Initiator and Ligand Structures on ATRP of Styrene and Methyl Methacrylate Initiated by Alkyl Dithiocarbamate. Macromolecules, 40(15), 5461-5471. [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of ATRP Macromolecular Initiator. [Link]
-
Wang, T.-L., et al. (2005). The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(1), 148-157. [Link]
-
Ribelli, T. G., et al. (2018). Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach. Journal of Visualized Experiments, (141), 58581. [Link]
-
Fantin, M., et al. (2016). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics, 217(1), 143-152. [Link]
-
Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate) [Image]. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. [Link]
-
Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method. Macromolecules, 39(15), 4960-4965. [Link]
-
Matyjaszewski Polymer Group. (n.d.). SR&NI. Carnegie Mellon University. [Link]
-
Lu, C., et al. (2001). Atom Transfer Radical Copolymerization of N-Phenylmaleimide and Styrene Initiated with Dendritic Polyarylether 2-Bromoisobutyrate. Journal of Polymer Science Part A: Polymer Chemistry, 39(22), 3960-3966. [Link]
-
ResearchGate. (2015, April 21). Why does the colour change in my ATRP reaction from dark brown to green? [Forum post]. [Link]
-
Gaynor, S. G., et al. (1997). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth for the Self-Condensing Vinyl Polymerization of 2-((2-Bromopropionyl)oxy)ethyl Acrylate. Macromolecules, 30(23), 7034-7041. [Link]
-
ResearchGate. (n.d.). Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. youtube.com [youtube.com]
- 7. Understanding the Mechanistic Parameters - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 9. researchgate.net [researchgate.net]
- 10. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pentaerythritol Tetrakis(2-bromoisobutyrate)-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate). This four-arm initiator is a cornerstone for creating well-defined star-shaped polymers via Atom Transfer Radical Polymerization (ATRP).[1][2][3] However, the unique architecture of these polymers, combined with the inherent components of ATRP, presents specific purification challenges.[4][5]
This guide is designed to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to navigate these challenges effectively, ensuring the integrity and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of four-arm star polymers.
Q1: What are the primary impurities I should expect in my crude polymer?
Your crude product will likely contain a mixture of the desired star polymer and several process-related impurities. These include:
-
Residual Copper Catalyst: ATRP is catalyzed by a copper complex, which will remain in the reaction mixture and often imparts a characteristic blue or green color to the crude polymer.[5][6]
-
Unreacted Monomer: Polymerization reactions rarely go to 100% conversion, leaving residual monomer that must be removed.
-
Free Ligand: The ligand used to solubilize the copper catalyst will also be present.
-
Low Molecular Weight Oligomers: These can form, particularly at the beginning of the polymerization.
-
Linear Chains: Incomplete initiation from the tetrafunctional core can result in the formation of linear polymer chains (polymers with fewer than four arms).[4]
Q2: What is the most straightforward initial purification method to try?
Precipitation is the most common and direct first step for purifying polymers.[7][8] This involves dissolving the crude polymer in a minimal amount of a "good" solvent and then adding this solution dropwise into a large excess of a "non-solvent" with vigorous stirring. The polymer should precipitate out as a solid, while the impurities (monomer, catalyst, ligand) remain dissolved in the solvent/non-solvent mixture.[9]
Q3: Why is my polymer still blue/green after precipitation, and how do I remove the color?
A persistent blue or green hue indicates residual copper catalyst, which can be challenging to remove completely by precipitation alone, especially if the ligand forms a very stable complex with the copper.[10][11] For applications requiring high purity, such as in biomedical fields, more rigorous methods are necessary. Passing a solution of the polymer through a column of neutral alumina or using a specialized ion-exchange resin are highly effective methods for scavenging the remaining copper catalyst.[10][11]
Q4: My polymer "oils out" as a sticky mass instead of precipitating as a powder. What should I do?
"Oiling out" occurs when the polymer and the solvent/non-solvent mixture are not perfectly immiscible. The polymer chains aggregate into a concentrated, liquid-like phase instead of a solid. To resolve this, you can try:
-
Changing the non-solvent: Select a non-solvent that is even less compatible with your polymer.
-
Cooling the non-solvent: Performing the precipitation in a non-solvent cooled in an ice bath can often promote the formation of a solid precipitate.
-
Slowing down the addition: Add the polymer solution much more slowly (drop by drop) to the non-solvent. This prevents localized high concentrations of polymer that can lead to aggregation.[8]
-
Using a more dilute polymer solution: This can also help to prevent the formation of a concentrated, oily phase.
Q5: How can I definitively confirm the purity of my final star polymer?
No single technique is sufficient. A combination of analytical methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the absence of unreacted monomer and ligand.[12][13][14]
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume and is crucial for assessing the molecular weight distribution (polydispersity) of your polymer. A narrow, monomodal peak is indicative of a well-controlled polymerization.[2][15][16] For star polymers, multi-detector GPC (including light scattering and viscometry detectors) can provide more accurate molecular weights and insights into the polymer's architecture.[15][17][18][19]
-
UV-Vis Spectroscopy: This can be used to quantify the amount of residual copper catalyst if it has a characteristic absorbance.[11]
Q6: Are there unique challenges to purifying star polymers compared to linear polymers?
Yes, the star architecture introduces specific difficulties. A major challenge is ensuring that all four arms grow from the central pentaerythritol core. Inefficient initiation can lead to a mixture of star polymers with three, two, or even one arm, which can be very difficult to separate from the desired four-arm star polymer due to similar chemical properties.[4] This highlights the importance of using a high-purity initiator and carefully controlling the polymerization conditions.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to common and challenging purification problems.
Troubleshooting Guide 1: Effective Copper Catalyst Removal
-
Problem: The final polymer product retains a blue or green color, indicating the presence of residual copper catalyst, which is often cytotoxic and can interfere with downstream applications.
-
Probable Causes:
-
The copper-ligand complex is highly soluble in the polymer and is trapped during precipitation.
-
The interaction between the polymer's functional groups and the copper complex prevents its complete removal by simple washing.
-
High initial catalyst concentration was used in the polymerization.[5]
-
-
Suggested Solutions:
Method A: Column Chromatography with Neutral Alumina
Causality: Neutral alumina has a high affinity for polar copper complexes while having minimal interaction with the less polar polymer, allowing for effective separation. Neutral grade is chosen to prevent hydrolysis of ester linkages in the polymer backbone or initiator core.
Protocol:
-
Prepare a short, wide column packed with neutral alumina. The amount of alumina should be at least 20 times the weight of the copper catalyst used.
-
Equilibrate the column with the same solvent used to dissolve your polymer (e.g., THF or DCM).
-
Dissolve your polymer in a minimal amount of the solvent.
-
Load the polymer solution onto the column.
-
Elute the polymer using the same solvent. The blue/green copper complex should remain adsorbed at the top of the column, while the colorless polymer solution is collected.
-
Concentrate the collected polymer solution and proceed with precipitation to remove the solvent and any remaining small molecules.
Method B: Use of Ion-Exchange Resin
Causality: Acidic ion-exchange resins contain protons that can be exchanged for the cationic copper complex, effectively trapping the copper on the solid support.[10][11]
Protocol:
-
Select an appropriate acidic ion-exchange resin.
-
Dissolve the polymer in a suitable solvent.
-
Add the ion-exchange resin to the polymer solution (the amount will depend on the resin's capacity and the amount of copper).
-
Stir the mixture at room temperature for several hours or until the solution becomes colorless.
-
Filter off the resin beads.
-
Precipitate the polymer from the filtered solution.
Table 1: Comparison of Catalyst Removal Techniques
-
| Technique | Pros | Cons | Best For |
| Neutral Alumina Column | Highly effective; relatively fast for small to medium scales. | Can be difficult to scale up for large quantities of polymer; requires significant solvent usage. | Lab-scale purifications where high purity is critical. |
| Ion-Exchange Resin | Can be regenerated and reused; highly efficient.[10][11] | May require longer contact times; resin needs to be filtered off completely. | Both lab and larger scale purifications; good for catalyst recovery. |
| Repeated Precipitations | Simple and requires basic lab equipment. | Often incomplete removal of catalyst; can lead to polymer loss with each cycle. | Initial purification or for polymers where trace amounts of catalyst are acceptable. |
Troubleshooting Guide 2: Optimizing Polymer Precipitation
-
Problem: The polymer "oils out" as a sticky mass, trapping impurities, or the removal of unreacted monomer is incomplete as confirmed by NMR.
-
Probable Causes:
-
The chosen solvent/non-solvent pair has suboptimal miscibility properties.
-
The polymer solution is too concentrated.
-
The non-solvent is added too quickly, causing the polymer to crash out of solution and trap impurities.[8]
-
-
Suggested Solutions:
Protocol for Effective Precipitation:
-
Solvent Selection: Dissolve the crude polymer in a minimal amount of a good solvent (see Table 2). The solution should be viscous but still easily stirrable.
-
Non-Solvent Selection: Choose a non-solvent in which the polymer is completely insoluble, but the monomer and catalyst are soluble. You will need a large excess of the non-solvent (at least 10-20 times the volume of the polymer solution).
-
Slow Addition: Vigorously stir the non-solvent (a magnetic stir plate is ideal) and add the polymer solution drop by drop using a dropping funnel or a syringe. The slow addition is critical to allow individual polymer chains to precipitate rather than forming large aggregates that trap impurities.[8]
-
Temperature Control: Using a cold non-solvent (e.g., in an ice bath) can often lead to a finer, more easily filterable precipitate.
-
Isolation: After all the polymer solution has been added, continue stirring for another 15-30 minutes. Isolate the precipitated polymer by filtration or centrifugation.
-
Washing and Drying: Wash the isolated polymer with fresh non-solvent to remove any remaining surface impurities, then dry under vacuum to a constant weight.
-
Repeat if Necessary: For very high purity, this process (dissolution and precipitation) should be repeated 2-3 times.
Table 2: Common Solvent/Non-Solvent Pairs for Polymer Precipitation
-
| Polymer Type | Good Solvents | Non-Solvents |
| Polystyrene | THF, Toluene, Dichloromethane (DCM) | Methanol, Hexane, Diethyl Ether |
| Poly(methyl methacrylate) | Acetone, THF, Toluene | Methanol, Hexane, Water (if polymer is very hydrophobic) |
| Poly(n-butyl acrylate) | THF, Toluene, Ethyl Acetate | Cold Methanol, Hexane |
| Poly(N-isopropylacrylamide) | THF, DMF, Water (below LCST) | Diethyl Ether, Hexane, Water (above LCST) |
Visualizations
Diagram 1: General Purification Workflow
Caption: Decision tree for troubleshooting common purification issues.
References
-
ResearchGate. (n.d.). Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). Retrieved from [Link]
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Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP in Protic Media. Retrieved from [Link]
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Ren, J. M., & McKenzie, T. G., et al. (2016). Star Polymers. Chemical Reviews, 116(12), 6743–6836. [Link]
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Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]
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El-Ghayoury, A., & Vo, C.-D., et al. (2018). Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. Biomacromolecules, 19(7), 2847–2857. [Link]
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Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Catalyst Removal. Retrieved from [Link]
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Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858–1863. [Link]
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ResearchGate. (2023). Some advices for purifying a polymer? Retrieved from [Link]
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IARJSET. (2016). Synthesis of star like polymers via atrp using four arms organic initiator. Retrieved from [Link]
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Monaco, A., Drain, B., & Becer, C. R. (2021). Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture. Polymer Chemistry, 12(35), 4946–4954. [Link]
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Honigfort, M. E., & Brittain, W. J. (2002). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Macromolecules, 35(16), 6114–6118. [Link]
- Aloorkar, N. H., Kulkarni, S. D., Ingale, D. J., & Patil, R. A. (2012). Star Polymers: An Overview. International Journal of Pharmaceutical Sciences and Research, 3(1), 54-63.
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Agilent Technologies. (n.d.). Analysis of Star Polymers Using the Agilent 1260 Infinity Multi-Detector GPC/SEC System. Retrieved from [Link]
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ResearchGate. (2008). A Novel Way To Synthesize Star Polymers in One Pot by ATRP of N-[2-(2-Bromoisobutyryloxy)ethyl]maleimide and Styrene. Retrieved from [Link]
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National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved from [Link]
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ResearchGate. (2012). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? Retrieved from [Link]
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Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]
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Polymer Source. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). GPC analysis of Polymers. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). Polymer purification by reprecipitation troubleshooting. Retrieved from [Link]
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RSC Publishing. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Retrieved from [Link]
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ScienceDirect. (2002). Molecular weight determination of star polymers and star block copolymers using GPC equipped with low-angle laser light-scatter. Retrieved from [Link]
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PMC. (2021). Coarse-Graining of Slit-Confined Star Polymers in Solvents of Varying Quality. Retrieved from [Link]
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ResearchGate. (2017). Polymer purification. Retrieved from [Link]
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IJISE. (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Retrieved from [Link]
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Agilent Technologies. (2015). Analysis of Polystyrene Stars by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Retrieved from [Link]
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Reddit. (n.d.). how do I purify a polymer that I can't crash out? Retrieved from [Link]
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Wikipedia. (n.d.). Star-shaped polymer. Retrieved from [Link]
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ACS Publications. (2009). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition−Fragmentation Chain Transfer. Retrieved from [Link]
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ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]
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JoVE. (2024). An Efficient, Cost-Effective, Continuous Polymer Purification Method. Retrieved from [Link]
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ResearchGate. (2016). NMR Studies on Polymer Materials. Retrieved from [Link]
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Improving the solubility of Pentaerythritol tetrakis(2-bromoisobutyrate) in different solvents
Technical Support Center: Pentaerythritol tetrakis(2-bromoisobutyrate) Solubility Guide
Welcome to the technical support guide for Pentaerythritol tetrakis(2-bromoisobutyrate) (PTBiB). This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry who utilize PTBiB, a key tetrafunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1] Dissolving this compound can be challenging, and this guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure successful preparation of your solutions.
Core Properties of PTBiB
Understanding the fundamental properties of PTBiB is the first step in troubleshooting its solubility. It is a white to yellowish powder with a relatively high molecular weight and a brominated structure, contributing to its behavior in various solvents.[2][3]
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂Br₄O₈ | [2][] |
| Molecular Weight | 732.09 g/mol | [2][][5] |
| Appearance | White to yellowish powder | [2][3] |
| Melting Point | 130 - 134 °C | [2][5] |
| Primary Application | Tetrafunctional ATRP Initiator | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with PTBiB.
Q1: What is the general solubility profile of Pentaerythritol tetrakis(2-bromoisobutyrate) (PTBiB)?
Pentaerythritol tetrakis(2-bromoisobutyrate) is a hydrophobic, multi-functional organic molecule.[6] Its large, branched structure and multiple bromine atoms mean it is generally insoluble in water and other polar protic solvents. Its solubility is favored in polar aprotic and some non-polar organic solvents where the intermolecular forces are more compatible. The principle of "like dissolves like" is a good starting point for solvent selection.[7]
Q2: Which solvents are recommended for dissolving PTBiB, and what are their limitations?
Based on experimental evidence and the chemical structure of PTBiB, the following solvents are recommended. However, achieving high concentrations can still be challenging.
| Solvent | Classification | Solubility Performance | Notes & Causality |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Often used in synthesis protocols for PTBiB and subsequent polymerizations.[8] Its ether functionality can interact favorably with the ester groups of PTBiB. |
| Dimethylformamide (DMF) | Polar Aprotic | Good to Moderate | A strong solvent capable of dissolving many organic compounds.[9] However, some users report only partial solubility, even with heating.[10] It is often used in ATRP reactions.[11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Moderate | Similar to DMF, DMSO is a powerful solvent.[9] It can enhance the solubility of many poorly soluble organic molecules.[12] Note that solubility can vary with temperature.[13][14] |
| Dichloromethane (DCM) | Halogenated | Moderate | Used during the work-up phase of PTBiB synthesis to dissolve the product for washing, indicating good solubility.[8] |
| Acetone | Polar Aprotic | Moderate | The polarity and structure of acetone allow it to dissolve a range of organic compounds.[7] |
| Toluene | Non-polar | Poor to Moderate | May require heating to achieve useful concentrations. Better suited for non-polar compounds. |
| Methanol / Ethanol | Polar Protic | Poor | PTBiB is often precipitated from a reaction mixture into methanol, demonstrating its poor solubility in this solvent.[8] |
| Water | Polar Protic | Insoluble | The hydrophobic nature of PTBiB prevents dissolution in water.[6] |
Q3: My PTBiB is not dissolving in a recommended solvent at room temperature. What are the initial troubleshooting steps?
Difficulty in dissolving PTBiB is a common issue. Before applying more aggressive methods, follow this logical progression to identify the root cause.
Caption: Initial troubleshooting workflow for PTBiB dissolution.
Q4: Can I use heating to improve the solubility of PTBiB? What is the recommended protocol?
Yes, heating is a highly effective method. For most endothermic dissolution processes, increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.[15][16][17]
Causality: The dissolution of a solid requires energy to break the bonds within the crystal structure.[17] By supplying thermal energy, you facilitate this process, leading to higher solubility.
Protocol:
-
Add the PTBiB and selected solvent to a flask equipped with a magnetic stir bar and a reflux condenser.
-
Begin stirring at a moderate speed.
-
Gently heat the mixture using a water or oil bath. Increase the temperature in increments of 10 °C.
-
Monitor the dissolution. Allow the solution to stir for 15-20 minutes at each temperature increment.
-
Crucial: Do not exceed a temperature close to the solvent's boiling point or the PTBiB's melting point range (130-134 °C) to prevent decomposition.[5]
-
Once dissolved, the solution can often be cooled to room temperature without immediate precipitation, resulting in a supersaturated solution. However, stability may be limited.
Q5: Is sonication an effective method for dissolving PTBiB?
Absolutely. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[18] This process generates intense localized energy, which breaks apart particle agglomerates and increases the surface area of the solute exposed to the solvent, thereby accelerating dissolution.[19][20]
Protocol:
-
Prepare a suspension of PTBiB in the chosen solvent in a glass vial or flask.
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.
-
Turn on the sonicator. Most lab sonication is performed at frequencies between 20 and 100 kHz.[21]
-
Sonicate in short bursts (e.g., 5-10 minutes) followed by a brief pause to prevent excessive heating of the solvent, unless heating is also desired.
-
Visually inspect for dissolution between cycles.
Q6: I've tried heating and sonication, but my PTBiB still won't fully dissolve. What's next?
If solubility issues persist, consider the following advanced troubleshooting steps. This workflow helps diagnose if the problem is related to chemical limitations, impurities, or experimental design.
Caption: Logical flow for advanced solubility challenges.
Q7: What safety precautions are necessary when handling PTBiB?
According to its Safety Data Sheet (SDS), PTBiB is classified as a skin and eye irritant and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][22]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[22]
References
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Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
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Heating Techniques. Solubility of Things. [Link]
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Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. MDPI. [Link]
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What is the solubility of bromide products in different solvents?. Blog. [Link]
-
Is sonication essential in solubility testing of a substance?. ResearchGate. [Link]
-
Why do we heat a compound while testing its solubility in water?. Quora. [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Envirostar. [Link]
-
Water solubility and partitioning behavior of brominated phenols. Oxford Academic. [Link]
-
Why, out of the main halogens, is bromine the most soluble in water?. Chemistry Stack Exchange. [Link]
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Water solubility and partitioning behavior of brominated phenols. PubMed. [Link]
-
Material Safety Data Sheet - Pentaerythrityl tetrabromide, 98%. Cole-Parmer. [Link]
-
Intensification of bioactive compounds extraction from medicinal plants using ultrasonic irradiation. PMC - NIH. [Link]
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A facile approach for preparing multicyclic polymer through combining ATRP and photo-induced coupling reaction. The Royal Society of Chemistry. [Link]
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Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Link]
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Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
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Pentaerythritol. Wikipedia. [Link]
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DMF Work-up and Solubility Issues. Reddit. [Link]
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Solubility of Organic Compounds. University of Toronto. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. [Link]
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Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). ResearchGate. [Link]
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Solubility of Hybrid Halide Perovskites in DMF and DMSO. PMC - NIH. [Link]
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Free radical polymerization set up questions. Reddit. [Link]
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Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. ResearchGate. [Link]
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ATRP in Protic Media. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
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Solubility of Hybrid Halide Perovskites in DMF and DMSO. ResearchGate. [Link]
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Pentaerythritol. PubChem. [Link]
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Solubility of hybrid perovskites of different compositions in DMF (a).... ResearchGate. [Link]
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How can I increase the solubility of PbI2 in DMF?. ResearchGate. [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
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Pentaerythritol tetrakis(2-bro | 723193-5G. SLS. [Link]
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Solubility of drug in DMSO?. ResearchGate. [Link]
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Technical Support Center: Synthesis of Star Block Copolymers via ATRP Using a Pentaerythritol tetrakis(2-bromoisobutyrate) Core
Welcome to the technical support guide for refining the synthesis of star-shaped block copolymers using Pentaerythritol tetrakis(2-bromoisobutyrate) (PE-Br4) as a tetra-functional initiator for Atom Transfer Radical Polymerization (ATRP). This document is designed for researchers, scientists, and professionals in drug development who are leveraging the unique macromolecular architecture of star polymers for advanced applications. Here, we address common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the precision and reproducibility of your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of star block copolymers with PE-Br4. Each issue is analyzed based on the fundamental principles of ATRP to provide robust, actionable solutions.
Diagram: General ATRP Workflow for Star Block Copolymers
Validation & Comparative
A Comparative Guide to ATRP Initiators: Spotlight on Pentaerythritol Tetrakis(2-bromoisobutyrate)
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and diverse architectures.[1] Central to the success of any ATRP experiment is the choice of the initiator, a molecule that dictates the number of growing polymer chains and introduces functionality into the final polymer.[][3] This guide provides an in-depth comparison of various ATRP initiators, with a special focus on the tetrafunctional initiator, Pentaerythritol tetrakis(2-bromoisobutyrate), and its performance relative to other commonly used alternatives.
The Pivotal Role of the Initiator in ATRP
The initiator in ATRP is typically an alkyl halide that, in the presence of a transition metal catalyst, reversibly generates radicals to initiate polymerization.[1] An ideal initiator should exhibit rapid and quantitative initiation, ensuring that all polymer chains begin to grow simultaneously.[4] This synchronous growth is crucial for achieving a narrow molecular weight distribution, a hallmark of a controlled polymerization process. The structure of the initiator not only influences the initiation kinetics but also defines the architecture of the resulting polymer. Initiators can be monofunctional, bifunctional, or multifunctional, leading to the formation of linear, telechelic, or more complex structures like star and brush polymers, respectively.[5]
In Focus: Pentaerythritol Tetrakis(2-bromoisobutyrate)
Pentaerythritol tetrakis(2-bromoisobutyrate) is a tetrafunctional initiator widely employed for the synthesis of four-arm star polymers via the "core-first" approach.[6] Its central pentaerythritol core provides a scaffold from which four polymer arms can grow simultaneously. This unique structure offers several advantages in material design, particularly for applications requiring high functional group density and unique rheological properties.
Chemical Structure:
Caption: Structure of Pentaerythritol tetrakis(2-bromoisobutyrate).
The four 2-bromoisobutyrate groups are highly efficient initiating sites for the ATRP of a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile.
Performance Comparison: Pentaerythritol Tetrakis(2-bromoisobutyrate) vs. Other ATRP Initiators
The choice of initiator significantly impacts the outcome of an ATRP reaction. Here, we compare the performance of Pentaerythritol tetrakis(2-bromoisobutyrate) with commonly used monofunctional and bifunctional initiators, such as ethyl α-bromoisobutyrate and ethylene bis(2-bromoisobutyrate).
Initiator Structure and Resulting Polymer Architecture
The most apparent difference lies in the architecture of the polymers they produce.
-
Monofunctional Initiators (e.g., ethyl α-bromoisobutyrate): These initiators possess a single initiating site, leading to the formation of linear polymer chains.
-
Bifunctional Initiators (e.g., ethylene bis(2-bromoisobutyrate)): With two initiating sites, these initiators produce polymers that can be either linear (if initiated from both ends of a monomer chain) or telechelic (polymers with functional groups at both ends). Experimental and modeling results have shown that bifunctional initiators can produce polymers with higher molecular weights and narrower molecular weight distributions compared to monofunctional initiators under similar conditions.[7]
-
Pentaerythritol tetrakis(2-bromoisobutyrate): This tetrafunctional initiator generates star-shaped polymers with four arms emanating from a central core. Star polymers exhibit unique properties compared to their linear counterparts of the same molecular weight, such as lower solution viscosity and a smaller hydrodynamic volume.[8]
Caption: Impact of initiator functionality on polymer architecture.
Initiation Efficiency and Kinetics
For a well-controlled ATRP, the rate of initiation should be comparable to or faster than the rate of propagation. The 2-bromoisobutyrate moiety, present in all three initiators discussed, is known to be a highly efficient initiating group for a variety of monomers.
While direct comparative kinetic studies under identical conditions are scarce in the literature, some general principles can be applied. The local concentration of initiating sites in multifunctional initiators like Pentaerythritol tetrakis(2-bromoisobutyrate) can be high, which may influence the initial stages of polymerization. However, for the "core-first" synthesis of star polymers, the simultaneous growth of multiple arms generally proceeds in a controlled manner, leading to polymers with low polydispersity.
In the case of star polymers, the viscosity of the polymerization medium can increase significantly as the high molecular weight, multi-arm structures form, which can affect the diffusion of reactants and potentially slow down the polymerization rate at higher conversions compared to the synthesis of linear polymers of similar arm length.
Control over Molecular Weight and Polydispersity (PDI)
A key indicator of a controlled polymerization is the linear increase of molecular weight with monomer conversion and a low polydispersity index (PDI), typically below 1.5.
Comparative Performance Data (Illustrative)
The following table provides an illustrative comparison of the expected performance of these initiators in the ATRP of a common monomer like methyl methacrylate (MMA). The values are representative and can vary depending on the specific reaction conditions.
| Initiator | Functionality | Expected Polymer Architecture | Typical PDI | Molecular Weight Control |
| Ethyl α-bromoisobutyrate | 1 | Linear | 1.1 - 1.3 | Excellent |
| Ethylene bis(2-bromoisobutyrate) | 2 | Linear/Telechelic | 1.1 - 1.3 | Excellent |
| Pentaerythritol tetrakis(2-bromoisobutyrate) | 4 | Four-Arm Star | 1.2 - 1.5 | Good to Excellent |
Note: The slightly higher PDI often observed for star polymers can be attributed to factors such as the increased likelihood of termination reactions due to the higher radical concentration around the core and potential differences in the initiation efficiency of the four arms.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding, here are detailed, side-by-side protocols for the ATRP of methyl methacrylate (MMA) using a monofunctional initiator (ethyl α-bromoisobutyrate) and a tetrafunctional initiator (Pentaerythritol tetrakis(2-bromoisobutyrate)).
Protocol 1: Synthesis of Linear Poly(methyl methacrylate) via ATRP
Initiator: Ethyl α-bromoisobutyrate (EBiB)
Caption: Workflow for linear PMMA synthesis via ATRP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Reaction Setup: Seal the flask with a rubber septum and purge with inert gas for 15-20 minutes.
-
Ligand and Monomer Addition: Using a degassed syringe, add PMDETA (e.g., 0.1 mmol) to the flask. Then, add the desired amount of MMA (e.g., 10 mmol) and anisole (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Injection: After the final thaw and backfilling with inert gas, inject the initiator, EBiB (e.g., 0.1 mmol), into the reaction mixture using a syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir. Monitor the reaction by taking samples periodically for conversion and molecular weight analysis (GC and GPC).
-
Termination and Purification: After the desired time or conversion, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.[9]
Protocol 2: Synthesis of Four-Arm Star Poly(methyl methacrylate) via ATRP
Initiator: Pentaerythritol tetrakis(2-bromoisobutyrate)
Sources
- 1. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Star Structure Versus Linear Polymers on Structure and Shear Rheology [ouci.dntb.gov.ua]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to Polymer Architecture: Star vs. Linear Polymers Initiated by Different Compounds
For researchers, scientists, and drug development professionals navigating the complex world of polymer science, the choice of polymer architecture can profoundly impact material properties and application performance. This guide provides an in-depth, objective comparison of star-shaped and linear polymers, focusing on how the choice of initiating compounds and synthetic strategies dictates their unique characteristics. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for their synthesis and characterization, empowering you to make informed decisions for your research and development endeavors.
Introduction: The Architectural Paradigm in Polymer Science
Polymers, long-chain molecules composed of repeating monomer units, form the backbone of countless advanced materials. While the chemical composition of the monomer is a primary determinant of a polymer's properties, its three-dimensional architecture plays an equally critical role. The most fundamental architectural distinction is between linear and branched structures, with star polymers representing a simple yet versatile class of branched macromolecules.
A linear polymer consists of a single, unbranched chain of monomers. In contrast, a star polymer features multiple linear polymer chains, or "arms," radiating from a central core.[1] This seemingly simple topological difference leads to significant variations in their physicochemical properties, including viscosity, hydrodynamic volume, and self-assembly behavior, which in turn govern their suitability for various applications, from rheology modifiers to sophisticated drug delivery systems.
This guide will explore the synthesis, characterization, and comparative performance of star and linear polymers, with a particular emphasis on how the initiation strategy dictates the final architecture and resulting properties.
The Genesis of Architecture: Initiators and Polymerization Techniques
The architecture of a polymer is not an accidental outcome but a deliberately engineered feature controlled by the chosen polymerization technique and, most critically, the nature of the initiator.[1] Controlled/"living" polymerization techniques are paramount for creating well-defined polymer architectures, as they allow for precise control over molecular weight and low polydispersity.[1]
Crafting Star Polymers: The "Core-First" and "Arm-First" Strategies
Two primary strategies are employed for the synthesis of star polymers: the "core-first" and "arm-first" approaches.[1]
-
Core-First Approach: In this method, a multifunctional initiator serves as the central core from which multiple polymer arms grow simultaneously.[1] The number of arms is predetermined by the functionality of the initiator. For this strategy to yield a well-defined star polymer, the initiation from all sites must be efficient and occur at a similar rate.[1]
-
Arm-First Approach: This strategy involves the synthesis of linear polymer "arms" with a reactive chain end. These pre-formed arms are then "grafted onto" a multifunctional linking agent, which acts as the core.
The choice between these methods depends on the desired polymer characteristics and the available chemistry. The "core-first" approach often leads to higher yields of the final star polymer.[1]
The Role of Initiators in Defining Architecture
The initiator is the cornerstone of polymer synthesis, dictating not only the initiation of the polymerization but also the final architecture.
-
Monofunctional Initiators: These initiators have a single active site and are used to produce linear polymers . Examples include simple organolithium compounds like sec-butyllithium in anionic polymerization or alkyl halides in Atom Transfer Radical Polymerization (ATRP).
-
Multifunctional Initiators: Possessing multiple initiating sites, these compounds are the foundation of the "core-first" synthesis of star polymers . The number of initiating sites directly corresponds to the number of arms in the resulting star polymer.[1] Examples include compounds with multiple chlorosulfonyl groups for ATRP or polyfunctional organolithium compounds for anionic polymerization.[2] The structure of the multifunctional initiator, including the spacing and steric hindrance around the initiating sites, can influence the efficiency of initiation and the uniformity of the arm lengths.[1]
Comparative Physicochemical Properties: A Tale of Two Architectures
The distinct architectures of star and linear polymers give rise to markedly different behaviors in solution and in the melt.
Hydrodynamic Volume and Viscosity
One of the most significant differences between star and linear polymers of the same molecular weight is their size in solution. Star polymers adopt a more compact, globular conformation, resulting in a smaller hydrodynamic radius (Rh) and radius of gyration (Rg) compared to their linear counterparts.[3] This compactness has a profound effect on their rheological properties.
| Property | Linear Polymer | Star Polymer | Rationale |
| Hydrodynamic Radius (Rh) | Larger | Smaller | The branched structure of star polymers leads to a more compact, spherical shape in solution compared to the more extended random coil of a linear polymer of the same molecular weight. |
| Intrinsic Viscosity [η] | Higher | Lower | Due to their smaller hydrodynamic volume and reduced chain entanglement, star polymers exhibit lower solution viscosity.[3] |
Experimental Data: Studies comparing polystyrene (PS) solutions have shown that the viscosity of linear polystyrene is consistently higher than that of star polystyrene of the same molecular weight.[4] For example, at a given shear rate, a linear PS solution can exhibit a significantly higher viscosity than a 3-arm star PS solution of the same total molecular weight.[4]
Application Focus: Drug Delivery Systems
The unique properties of star polymers make them particularly attractive for biomedical applications, especially in the field of drug delivery.[5] Their compact structure, high arm functionality, and tunable core-shell architecture offer several advantages over traditional linear polymer-based drug carriers.[6]
Drug Loading and Encapsulation Efficiency
The architecture of the polymer carrier can significantly influence its ability to encapsulate therapeutic agents.
| Parameter | Linear Polymer Micelles | Star Polymer Micelles/Unimolecular Micelles | Rationale |
| Drug Loading Capacity (DLC) | Generally Lower | Often Higher | The three-dimensional structure of star polymers can create more space for drug encapsulation, and the higher number of chain ends can be functionalized for drug conjugation.[7] |
| Encapsulation Efficiency (EE) | Variable | Often Higher | The well-defined core-shell structure of star polymer micelles can lead to more efficient entrapment of hydrophobic drugs. |
Experimental Data: A comparative study on doxorubicin (DOX) delivery using linear and star-shaped PEG-PCL copolymers showed that star-shaped polymer micelles exhibited a higher drug loading capacity.[7] Another study comparing linear and star-shaped PLA-PEG nanoparticles for methotrexate (MTX) delivery found that the star-shaped PLGA nanoparticles had a significantly higher encapsulation efficiency (86.41%) compared to their linear counterparts (54.99%).
Drug Release Kinetics
The release of the encapsulated drug from the polymer carrier is a critical factor in determining its therapeutic efficacy. The architecture of the polymer can influence the release profile.
Experimental Data: In a study comparing the release of doxorubicin from star-shaped and linear PEG-PCL micelles, the star-shaped micelles exhibited a pH-dependent release, with faster release at the acidic pH characteristic of tumor microenvironments.[7] This suggests that the architecture can be leveraged to achieve targeted drug release. A study on PLA-PEG-PLA and PEG-PLA-PEG block copolymers for curcumin delivery found that the PLA-PEG-PLA architecture showed an initial burst release followed by a slow, constant release, which can be advantageous for certain therapeutic applications.[8]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
Synthesis of a 4-Arm Star Polystyrene via Anionic Polymerization ("Arm-First" Approach)
This protocol describes the synthesis of a 4-arm star polystyrene by reacting living polystyryl lithium arms with a silicon tetrachloride linking agent.
Materials:
-
Styrene (purified by distillation over CaH2)
-
Cyclohexane (purified by passing through activated alumina columns)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Silicon tetrachloride (SiCl4) (distilled)
-
Methanol (degassed)
Procedure:
-
Reactor Setup: A glass reactor equipped with magnetic stirring is baked and purged with argon to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Purified cyclohexane and styrene are added to the reactor via cannula.
-
Initiation: The calculated amount of s-BuLi is added to initiate the polymerization of styrene. The reaction is allowed to proceed at a controlled temperature (e.g., 40 °C) until the desired molecular weight of the arms is achieved. The solution will turn a characteristic orange-red color, indicating the presence of living polystyryl anions.
-
Linking Reaction: A stoichiometric amount of SiCl4 (1/4 molar equivalent to the initiator) is rapidly added to the living polymer solution. The color of the solution will disappear, indicating the coupling reaction. The reaction is allowed to proceed for several hours to ensure complete coupling.
-
Termination: The reaction is terminated by the addition of a small amount of degassed methanol.
-
Purification: The star polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.
Causality: The use of high-purity reagents and an inert atmosphere is crucial in anionic polymerization to prevent premature termination of the living polymer chains. The stoichiometry of the linking agent to the living polymer ends determines the efficiency of star polymer formation.
Characterization by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molecular weight, size, and branching of polymers.[9]
Procedure:
-
Sample Preparation: The synthesized polymer is dissolved in a suitable solvent (e.g., THF for polystyrene) at a known concentration. The solution is filtered through a sub-micron filter to remove any dust or particulates.[10]
-
Instrumentation: An SEC system equipped with a series of columns, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector is used.[11]
-
Analysis: The polymer solution is injected into the SEC system. The SEC columns separate the polymer molecules based on their hydrodynamic volume. As the separated molecules elute from the column, they pass through the MALS and RI detectors.
-
Data Processing: The MALS detector measures the intensity of light scattered at multiple angles, which is used to determine the molar mass and radius of gyration (Rg) of the polymer at each elution volume. The RI detector measures the concentration of the polymer. Software is used to process the data and generate the molecular weight distribution, average molecular weights (Mn, Mw), and information about the polymer's conformation and branching.[9]
Causality: MALS provides an absolute measurement of molecular weight, independent of column calibration with linear standards, which is crucial for accurately characterizing branched polymers like stars. The relationship between the radius of gyration and molecular weight can be used to determine the degree of branching.[9]
Conclusion: Tailoring Architecture for Function
The choice between a star and a linear polymer architecture is a critical design parameter that significantly influences the material's properties and performance. Star polymers, with their compact structure, lower viscosity, and versatile functionality, offer distinct advantages in applications such as drug delivery, where high loading capacities and controlled release are desired. The ability to precisely control the synthesis of these complex architectures through techniques like living polymerization, initiated by carefully chosen compounds, has opened up a vast design space for the creation of advanced functional materials. By understanding the fundamental principles that link initiator, architecture, and properties, researchers can rationally design and synthesize polymers tailored to meet the specific demands of their applications.
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Karimi, M., Gheybi, F., Zamani, M., & Rabiee, N. (2021). Design, synthesis, and comparison of PLA-PEG-PLA and PEG-PLA-PEG copolymers for curcumin delivery to cancer cells. Polymers, 13(21), 3811. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Four-Arm Polymers from Pentaerythritol Tetrakis(2-Bromoisobutyrate) via NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced polymer chemistry, particularly in applications such as drug delivery and nanotechnology, the precise architecture of a polymer is paramount to its function. Star-shaped polymers, with their unique rheological and physical properties, offer significant advantages over their linear counterparts. Among these, four-arm polymers synthesized from a pentaerythritol core have gained considerable attention. However, the successful synthesis of a well-defined four-arm structure necessitates rigorous validation.
This guide provides an in-depth, technical comparison of methodologies for validating the structure of four-arm polymers initiated from pentaerythritol tetrakis(2-bromoisobutyrate), with a primary focus on the power and nuances of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative characterization techniques, grounding all claims in authoritative sources.
The Imperative of Structural Validation
The "core-first" approach to synthesizing four-arm polymers using an initiator like pentaerythritol tetrakis(2-bromoisobutyrate) in a controlled polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), is designed to produce a highly defined macromolecule. The central hypothesis is that each of the four bromo-ester groups on the initiator will initiate the growth of a polymer chain, resulting in a star polymer with four arms of similar length.
Failure to achieve this precise architecture can lead to a mixture of species, including uninitiated initiator, star polymers with fewer than four arms, and free linear polymer chains. Such structural heterogeneity can dramatically alter the material's bulk properties and, in biomedical applications, could affect drug loading, release kinetics, and biocompatibility. Therefore, robust analytical confirmation of the four-arm structure is not merely a characterization step but a critical component of quality control and mechanistic understanding.
¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for confirming the successful synthesis and validating the four-arm structure of polymers derived from pentaerythritol tetrakis(2-bromoisobutyrate). The power of ¹H NMR lies in its ability to provide detailed information about the chemical environment of protons within the molecule, allowing for both qualitative identification of structural motifs and quantitative analysis of their relative abundance.
Causality of the NMR Approach: Initiator vs. Polymer Signals
The fundamental principle behind using ¹H NMR for validation is the comparison of signals originating from the initiator core with those from the repeating monomer units in the polymer arms. By carefully integrating the areas of these distinct peaks, we can determine the degree of polymerization (DP) of the arms and, crucially, confirm that polymerization has initiated from all four sites.
A successful polymerization will result in a ¹H NMR spectrum that displays characteristic signals for both the pentaerythritol core and the polymer arms. The key is to identify unique, well-resolved peaks for each component.
For a four-arm poly(methyl methacrylate) (PMMA) polymer synthesized from pentaerythritol tetrakis(2-bromoisobutyrate), the key ¹H NMR signals are:
| Structural Unit | Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pentaerythritol Core | Methylene protons (-CH ₂-O-) | ~4.1-4.3 | Singlet |
| Initiator Fragment | Methyl protons (-C(CH ₃)₂-Br) | ~1.94 (at the chain end) | Singlet |
| PMMA Arms | Methoxy protons (-OCH ₃) | ~3.6 | Singlet |
| PMMA Arms | Backbone methylene protons (-CH ₂-) | ~1.8-2.1 | Multiplet |
| PMMA Arms | Backbone methyl protons (α-CH ₃) | ~0.8-1.2 | Multiplet |
Experimental Protocol: A Self-Validating System for ¹H NMR Analysis
This protocol outlines the steps for acquiring and analyzing a ¹H NMR spectrum to validate the structure of a four-arm polymer.
Step 1: Sample Preparation
-
Dry the Polymer: Ensure the purified polymer sample is thoroughly dried under vacuum to remove any residual solvents, which could interfere with the NMR spectrum.
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of the dried polymer into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the polymer is fully dissolved and that the solvent peak does not overlap with key analyte signals.
-
Internal Standard (Optional but Recommended): For highly accurate quantitative analysis (qNMR), add a known amount of an internal standard with a well-resolved signal that does not overlap with the polymer signals.
Step 2: NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal resolution.
-
Temperature: Maintain a constant temperature during acquisition to ensure chemical shifts are stable.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. This ensures complete relaxation of all protons between scans, leading to accurate integration. A d1 of 10-30 seconds is often a good starting point for polymers.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the small signals from the initiator core.
Step 3: Data Processing and Analysis
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Peak Assignment: Identify and assign the key proton signals corresponding to the pentaerythritol core and the repeating monomer units of the polymer arms, as detailed in the table above.
-
Integration: Integrate the assigned peaks. It is crucial to set the integral of a well-resolved peak from the initiator core as a reference. For the pentaerythritol core, the singlet corresponding to the eight methylene protons (-CH ₂-O-) around 4.1-4.3 ppm is an excellent choice.
Quantitative Validation of the Four-Arm Structure
The number of repeating monomer units per arm, and thus the total molecular weight, can be calculated by comparing the integral of a proton signal from the repeating monomer unit to the integral of a proton signal from the initiator core.
Example Calculation for a Four-Arm PMMA:
-
Reference Integral: Set the integral of the methylene protons of the pentaerythritol core (8 protons) at ~4.2 ppm to a value of 8.00.
-
Monomer Integral: Measure the integral of the methoxy protons (-OCH₃) of the PMMA arms at ~3.6 ppm. Let's say this integral value is 'X'.
-
Calculate Total Monomer Units: The number of methoxy protons is directly proportional to the number of methyl methacrylate monomer units. Since each monomer unit has 3 methoxy protons, the total number of monomer units in the polymer is (X / 3).
-
Calculate Degree of Polymerization (DP) per Arm: Since there are four arms, the average DP per arm is (X / 3) / 4.
-
Confirm Initiation Efficiency: The presence of the pentaerythritol core signal in the polymer's ¹H NMR spectrum confirms that the initiator has been incorporated. A well-defined star polymer with high initiation efficiency will show a clear, quantifiable signal for the core protons relative to the polymer arm protons. The disappearance of the characteristic signal of the methyl protons adjacent to the bromine in the initiator (~1.94 ppm) and the appearance of new signals corresponding to the polymer backbone provide further evidence of successful polymerization.[1]
Visualizing the NMR Validation Workflow
Caption: Workflow for the synthesis and NMR validation of four-arm star polymers.
Comparison with Alternative Characterization Techniques
While ¹H NMR is a powerful tool, a multi-faceted approach to characterization provides the most robust validation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Confirms initiator incorporation- Determines degree of polymerization per arm- Provides information on chain-end fidelity | - Quantitative- Provides detailed structural information- Relatively fast and accessible | - Can be difficult to resolve initiator signals in high molecular weight polymers- Requires soluble polymers |
| Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) | - Determines molecular weight distribution (polydispersity index, PDI)- Provides information on hydrodynamic volume | - Excellent for assessing polydispersity- Can detect the presence of unreacted linear polymer chains | - Molecular weight is relative to standards unless coupled with light scattering- Hydrodynamic volume of star polymers differs from linear polymers of the same molecular weight, leading to inaccurate M_w determination with conventional calibration |
| GPC/SEC with Multi-Angle Light Scattering (MALLS) | - Determines absolute molecular weight (M_w)- Can be used to calculate the number of arms | - Provides absolute molecular weight without the need for standards- Highly accurate for star polymers | - More complex instrumentation and data analysis- Requires accurate dn/dc values |
| ¹³C NMR | - Confirms the presence of the quaternary carbon of the pentaerythritol core- Provides information on polymer tacticity | - Can provide complementary structural information to ¹H NMR | - Lower sensitivity than ¹H NMR, requiring longer acquisition times |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | - Provides absolute molecular weight of individual polymer chains | - Can resolve individual polymer chains and end groups | - Can be challenging for high molecular weight or polydisperse samples- Fragmentation can occur |
Synergistic Power: NMR and GPC/SEC-MALLS
The combination of ¹H NMR and GPC/SEC-MALLS offers a particularly powerful and self-validating system.
-
¹H NMR provides the number-average molecular weight (M_n) through end-group analysis.
-
GPC/SEC-MALLS provides the weight-average molecular weight (M_w).
For a well-defined, monodisperse polymer, M_n and M_w should be very similar, resulting in a low polydispersity index (PDI ≈ 1). A significant discrepancy between the M_n determined by NMR and the M_w from GPC/SEC-MALLS could indicate structural impurities or issues with the polymerization.
Conclusion: A Rigorous Approach to Polymer Validation
The validation of the four-arm structure of polymers synthesized from pentaerythritol tetrakis(2-bromoisobutyrate) is a critical step in ensuring the desired material properties and performance. ¹H NMR spectroscopy stands out as the primary and most informative technique for this purpose, offering both qualitative and quantitative insights into the polymer's architecture. By following a rigorous, self-validating experimental protocol and complementing the NMR data with insights from techniques like GPC/SEC-MALLS, researchers can have high confidence in the structure of their synthesized star polymers. This meticulous approach to characterization is essential for advancing the fields of materials science and drug development, where precision at the molecular level translates to macroscopic functionality.
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Performance comparison of coatings crosslinked with Pentaerythritol tetrakis(2-bromoisobutyrate)
An In-Depth Guide to the Performance of Coatings Crosslinked with Pentaerythritol Tetrakis(2-bromoisobutyrate)
Abstract
The pursuit of advanced coating materials with superior durability, chemical resistance, and tailored functionalities is a cornerstone of materials science. The crosslinking chemistry employed during formulation is a critical determinant of the final film properties. This guide provides a comprehensive analysis of coatings crosslinked using Pentaerythritol tetrakis(2-bromoisobutyrate) (PTBIB), a tetrafunctional initiator for Atom Transfer Radical Polymerization (ATRP). We will delve into the mechanistic advantages of this approach, present a framework for rigorous performance evaluation based on industry-standard methodologies, and offer a comparative analysis against conventional crosslinking systems. This document is intended for researchers and scientists in polymer chemistry and materials science, providing both the theoretical underpinnings and practical protocols for leveraging PTBIB in the development of high-performance coatings.
The Central Role of Crosslinking in High-Performance Coatings
Coatings are not merely passive layers; they are engineered materials designed to protect, functionalize, and enhance substrates. While many simple coatings form films through the physical evaporation of a solvent, high-performance systems rely on chemical reactions to create a robust, three-dimensional polymer network.[1] This process, known as crosslinking or curing, transforms liquid resins into a durable, solid film.[2] The choice of crosslinking agent is paramount, as it directly influences critical performance metrics such as hardness, adhesion, chemical resistance, and thermal stability.[3][4] Traditional crosslinkers like isocyanates and epoxies have been industry mainstays, but emerging technologies offer greater control over the polymer architecture, paving the way for next-generation "smart" and functional coatings.[5][6]
Pentaerythritol Tetrakis(2-bromoisobutyrate) (PTBIB): A Modern Approach to Networked Polymers
Pentaerythritol tetrakis(2-bromoisobutyrate), also known as 4f-BiB, is a star-shaped molecule with four bromine-containing initiator sites.[7][8] This unique structure makes it an exceptionally effective initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization (CRP).[8][9]
Mechanism of Action: ATRP-Mediated Crosslinking
Unlike conventional free-radical polymerization which is difficult to control, ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[9] When PTBIB is used as an initiator, polymer chains grow outward from each of the four initiation sites on the central pentaerythritol core.
The process can be visualized as follows:
-
Initiation: A transition metal complex (e.g., a copper-ligand complex) reversibly abstracts the bromine atom from a PTBIB molecule. This creates a radical on the PTBIB and oxidizes the metal complex.
-
Propagation: The radical on the initiator reacts with monomer units (e.g., acrylates, styrenes), causing the polymer chain to grow.
-
Deactivation: The oxidized metal complex can donate the halogen back to the growing polymer chain end, temporarily terminating its growth and returning the chain to a dormant state.
This rapid activation-deactivation equilibrium allows all four chains to grow simultaneously and at a similar rate, resulting in a well-defined, star-shaped polymer. These star polymers can then be crosslinked to form a highly uniform and robust network, which is the key to the enhanced performance of these coatings.
Caption: ATRP mechanism using PTBIB initiator.
Framework for Performance Evaluation: Standardized Testing
To objectively compare coatings, it is crucial to employ standardized, reproducible testing methods. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for evaluating the physical and chemical properties of paints and coatings.[10][11] Adhering to these standards ensures that data is reliable and comparable across different studies and formulations.
The general workflow for evaluating a new coating formulation involves preparation, application, curing, and a battery of performance tests.
Caption: Decision logic for selecting a crosslinking system.
Detailed Experimental Protocols
Protocol for Formulation of a PTBIB-Crosslinked Acrylic Coating
-
To a 100 mL flask equipped with a magnetic stirrer, add:
-
30g Acrylic Polyol Resin (e.g., Joncryl® 920)
-
20g Methyl Methacrylate (MMA) monomer
-
10g Butyl Acrylate (BA) monomer
-
-
Add the PTBIB initiator. For a target 10% crosslinker concentration by solids weight, add 6g of PTBIB.
-
Add the ligand. Add 0.15g of N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA).
-
Saturate with Nitrogen. Bubble dry nitrogen through the mixture for 30 minutes to remove oxygen, which can terminate the polymerization.
-
Add the Catalyst. Under a nitrogen blanket, add 0.1g of Copper(I) Bromide (CuBr). The solution should turn colored, indicating the formation of the catalyst complex.
-
Stir until homogeneous. The formulation is now ready for application.
Protocol for Cross-Hatch Adhesion Testing (ASTM D3359)
-
Apply the coating to a prepared substrate panel and cure according to the specified schedule (e.g., 90°C for 60 minutes).
-
Condition the panel at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.
-
Make a grid. Using a sharp utility knife or a specialized cross-hatch cutter, make a series of 6 parallel cuts through the coating down to the substrate. Make a second series of 6 cuts at a 90-degree angle to the first set to form a grid.
-
Apply tape. Firmly apply a standardized pressure-sensitive tape (e.g., Permacel P-99) over the grid.
-
Remove tape. After 90 seconds, remove the tape rapidly by pulling it back upon itself at a 180-degree angle.
-
Evaluate. Inspect the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no detachment) to 0B (severe detachment). [12]
Conclusion
Pentaerythritol tetrakis(2-bromoisobutyrate) stands out as a powerful tool for creating advanced, high-performance coatings. Through the controlled mechanism of Atom Transfer Radical Polymerization, it enables the formation of uniform polymer networks that deliver performance comparable, and in some aspects superior, to traditional crosslinking technologies. While considerations such as cost and curing conditions are important, the unparalleled control over polymer architecture offers researchers and formulators a pathway to develop next-generation coatings with precisely tailored properties for demanding applications.
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High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]
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Fitz Coatings. (2021, July 29). ASTM standards for professional coating testing. Retrieved from [Link]
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ASTM International. (2024, July 30). D6577 Standard Guide for Testing Industrial Protective Coatings. Retrieved from [Link]
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Induron. (n.d.). The Science Behind High Performance Coatings. Retrieved from [Link]
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European Coatings. (2019, February 7). Polyurethanes: Alternative crosslinking mechanisms. Retrieved from [Link]
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PubMed. (2021, July 16). Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Effect of Crosslinker Reaction Rate on Film Properties for Thermoset Coatings. Retrieved from [Link]
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A Comparative Guide to Multifunctional Initiators in Polymer Synthesis: Pentaerythritol tetrakis(2-bromoisobutyrate) vs. Trifunctional Counterparts
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. The synthesis of complex macromolecules, such as star polymers, offers unique advantages in fields ranging from advanced drug delivery systems to rheology modifiers and nanomedicine. The choice of initiator in a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), is a critical determinant of the final polymer's structure and properties. This guide provides an in-depth comparison of a widely used tetrafunctional initiator, pentaerythritol tetrakis(2-bromoisobutyrate), and its trifunctional counterparts, supported by experimental data and field-proven insights.
The "Core-First" Approach: A Foundation for Star Polymer Synthesis
The synthesis of star polymers is predominantly achieved through the "core-first" method.[1][2] This technique utilizes a multifunctional initiator as a central core from which polymer chains, or "arms," are grown.[1][3] The number of initiating sites on the core dictates the number of arms in the resulting star polymer.[2] This approach allows for precise control over the number of arms and, through the living nature of ATRP, the length of each arm.[4]
The Initiators: Structure and Functionality
Pentaerythritol tetrakis(2-bromoisobutyrate) (4-arm Initiator)
Pentaerythritol tetrakis(2-bromoisobutyrate) is a highly effective and commercially available initiator for creating four-arm star polymers.[5] Its symmetrical structure, with four tertiary bromide initiating sites, allows for the simultaneous growth of four polymer chains from a central pentaerythritol core.[6][7] This initiator is particularly favored for its high initiation efficiency and ability to produce well-defined star polymers.[6]
Trifunctional Initiators (3-arm Initiators)
A common example of a trifunctional initiator is 1,1,1-Tris(4-(2-bromoisobutyryloxy)phenyl)ethane. These initiators possess three initiating sites, leading to the formation of three-arm star polymers. The choice between a trifunctional and a tetrafunctional initiator can have significant implications for the polymerization kinetics and the properties of the final star polymer.
Performance Comparison: Experimental Evidence
A study by Buss et al. (2018) provides a direct comparison of the performance of multifunctional initiators with varying numbers of arms in the organocatalyzed atom transfer radical polymerization (O-ATRP) of methyl methacrylate (MMA).[3] The data from this study offers valuable insights into the practical differences between using trifunctional and tetrafunctional initiators.
Table 1: Comparative Performance of 3-Arm and 4-Arm Initiators in O-ATRP of MMA [3]
| Initiator Functionality | Monomer Conversion (%) | Mn (GPC, kDa) | Polydispersity (Đ) | Initiator Efficiency (I*) (%) |
| 3-Arm | 66 | 14.2 | 1.13 | 74 |
| 4-Arm | 60 | 11.1 | 1.45 | 115 |
Data adapted from Buss et al. (2018) for polymerizations targeting a degree of polymerization of 50 for each arm.[3]
Analysis of Performance Data:
-
Control over Polymerization: The trifunctional initiator yielded a star polymer with a significantly lower polydispersity (Đ = 1.13) compared to the tetrafunctional initiator (Đ = 1.45).[3] A lower polydispersity indicates a more uniform population of polymer chains and, therefore, better control over the polymerization process.
-
Initiator Efficiency: The initiator efficiency (I*) provides a measure of how many of the initiating sites successfully start a polymer chain. The trifunctional initiator showed a lower initiator efficiency (74%) in this specific study, while the tetrafunctional initiator had a higher efficiency (115%).[3] An efficiency greater than 100% can suggest the presence of impurities or side reactions.
-
Molecular Weight: The number-average molecular weight (Mn) is influenced by both the monomer conversion and the initiator efficiency.
Causality Behind Experimental Observations:
The increased polydispersity observed with the tetrafunctional initiator can be attributed to several factors. The higher density of growing polymer chains around the core of the four-arm star increases the likelihood of intermolecular termination reactions, also known as star-star coupling.[8] This side reaction, where two growing star polymers combine, leads to a broadening of the molecular weight distribution.
Furthermore, as the number of arms increases, steric hindrance around the initiator core can become more pronounced.[9] This can potentially affect the rate of initiation and propagation, leading to less uniform arm lengths and a higher polydispersity. The choice of monomer also plays a crucial role, with some monomers being more susceptible to side reactions than others.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a four-arm and a three-arm star polymer via ATRP.
Protocol 1: Synthesis of a Four-Arm Star Polymer using Pentaerythritol tetrakis(2-bromoisobutyrate)
This protocol is adapted from a general procedure for the synthesis of star-shaped poly(lauryl methacrylate).[6]
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N-(n-octyl)-2-pyridinemethanimine (OPMI) (ligand)
-
Lauryl methacrylate (LMA) (monomer)
-
Toluene (solvent)
-
Nitrogen gas (for purging)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add CuBr (0.0390 g, 0.272 mmol) and OPMI (0.1484 g, 0.68 mmol).
-
Add the monomer, LMA (9.9 ml, 0.034 mol), and the initiator, pentaerythritol tetrakis(2-bromoisobutyrate) (0.199 g, 0.272 mmol).
-
Add toluene (2.0 ml) to the reaction mixture.
-
Purge the reaction mixture with nitrogen for 15 minutes to remove any dissolved oxygen.
-
Place the Schlenk tube in a preheated oil bath at 95°C and stir.
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Once the desired monomer conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Dilute the mixture with tetrahydrofuran (THF), and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
Protocol 2: Synthesis of a Three-Arm Star Polymer using a Trifunctional Initiator
This protocol is a generalized procedure based on the principles of ATRP for star polymer synthesis.
Materials:
-
1,1,1-Tris(4-(2-bromoisobutyryloxy)phenyl)ethane (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Methyl methacrylate (MMA) (monomer)
-
Anisole (solvent)
-
Nitrogen gas (for purging)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add CuBr (0.0390 g, 0.272 mmol).
-
Add the monomer, MMA (10.0 ml, 93.6 mmol), the initiator (0.272 mmol), and anisole (10.0 ml).
-
Add the ligand, PMDETA (0.057 ml, 0.272 mmol).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Place the Schlenk tube in a preheated oil bath at 70°C and stir.
-
Follow the progress of the polymerization using GC and GPC as described in Protocol 1.
-
Terminate the polymerization by cooling and exposing the reaction to air.
-
Purify the polymer using the same procedure as in Protocol 1.
Visualization of Concepts
Molecular Structures of Initiators
Caption: Schematic representation of 4-arm and 3-arm star polymer architectures.
Concluding Remarks for the Practicing Scientist
The choice between pentaerythritol tetrakis(2-bromoisobutyrate) and a trifunctional initiator is not merely a matter of the desired number of polymer arms. It is a strategic decision that influences the control over the polymerization and the ultimate purity and properties of the star polymer.
-
For applications requiring the highest degree of structural precision and narrow molecular weight distributions, a trifunctional initiator may be the more prudent choice. The lower density of growing chains can mitigate the risk of side reactions, leading to a more well-defined final product.
-
Pentaerythritol tetrakis(2-bromoisobutyrate) remains an excellent and highly efficient initiator for creating four-arm star polymers, particularly when reaction conditions are carefully optimized to minimize termination events. Its commercial availability and proven track record make it a go-to choice for many applications.
Ultimately, the optimal initiator will depend on the specific monomer being used, the targeted molecular weight, and the tolerance for structural imperfections in the final application. It is always recommended to perform preliminary kinetic studies to establish the ideal polymerization conditions for any new system. By understanding the interplay between initiator functionality, reaction kinetics, and polymer architecture, researchers can confidently select the appropriate tool to synthesize advanced polymeric materials tailored to their specific needs.
References
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- McEwan, K., et al. (2015). Analysis of Star Polymers Using the Agilent 1260 Infinity Multi-Detector GPC/SEC System. Agilent Technologies Application Note. [Link]
- Ciekańska, M., & Pietrasik, J. (2016). The Influence of Monomer Type on the Initiation Efficiency in ATRP Polymerization Initiated from Silica Nanoparticles. Avestia Publishing. [Link]
- Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
- Gao, H., & Matyjaszewski, K. (2009). Facile Arm-First Synthesis of Star Block Copolymers via ARGET ATRP with ppm Amounts of Catalyst. Macromolecules, 42(15), 5533-5539. [Link]
- Monaco, A., et al. (2021). Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture. Polymer Chemistry, 12(35), 4976-4985. [Link]
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- Kalina, M., et al. (2024). The evolution of ABC star polymers: from trial-and-error to rational design. RSC Publishing. [Link]
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A Researcher's Guide to Assessing the Purity of Star Polymers Initiated by Pentaerythritol Tetrakis(2-bromoisobutyrate)
Introduction: Beyond Linearity
In the realm of polymer science, architectural diversity is paramount. Star polymers, with multiple polymer chains radiating from a central core, represent a significant departure from their linear counterparts. Their unique three-dimensional, globular structure imparts valuable properties such as lower solution viscosity, a higher density of chain-end functionalities, and distinct rheological behaviors compared to linear polymers of the same molecular weight[1][2]. These attributes make them highly sought-after for advanced applications in drug delivery, nanomedicine, and materials science[3][4].
The "core-first" approach is a robust method for synthesizing star polymers with a controlled number of arms.[3][4][5] Among the various initiators available, pentaerythritol tetrakis(2-bromoisobutyrate) is a commercially available and widely used tetrafunctional initiator for creating well-defined four-arm star polymers via Atom Transfer Radical Polymerization (ATRP)[6][7]. However, the elegance of the synthesis belies the complexity of the product. The polymerization process can yield a mixture of desired star polymers alongside a variety of impurities that can significantly impact the material's final properties.[8]
This guide provides an in-depth comparison of analytical and purification methodologies for the characterization of star polymer purity. Moving beyond simple protocols, we will explore the causality behind experimental choices and establish a self-validating workflow to ensure the scientific integrity of your findings.
The Genesis of Impurities: Understanding the ATRP "Core-First" Synthesis
In the "core-first" synthesis using pentaerythritol tetrakis(2-bromoisobutyrate), four polymer arms grow simultaneously from the initiator core. The process is a controlled/"living" radical polymerization, which, in an ideal scenario, would result in a perfectly uniform population of four-arm stars.
Caption: ATRP "core-first" synthesis of a four-arm star polymer.
However, the reality of the reaction environment leads to the formation of several structural impurities. A thorough characterization must be able to detect and quantify these species.
Caption: Composition of a typical crude star polymer product.
Causality of Impurity Formation:
-
Linear Chains: These often arise from chain transfer reactions or the presence of monofunctional impurities in the initiator. In ATRP, radical-radical termination reactions can also lead to "dead" linear chains.
-
Star-Star Coupling: Termination by combination between two growing star polymer radicals results in a species with approximately double the molecular weight. This is more prevalent at high monomer conversion when the concentration of radicals is still significant but monomer is depleted.
-
Incomplete Initiation: If the rate of initiation from the core is not significantly faster than the rate of propagation, or if some initiating sites are sterically hindered, stars with fewer than the theoretical four arms can form.[9]
-
Residual Reactants: Incomplete polymerization leaves unreacted monomer, while inefficient purification leaves residual initiator and the copper catalyst.
Comparative Guide to Purification Techniques
The first step in characterization is purification. The choice of method depends on the primary impurities to be removed and the required scale and purity level.
| Purification Method | Principle | Impurities Removed | Efficiency & Limitations |
| Precipitation | Difference in solubility between polymer and small molecules. | Unreacted monomer, initiator, some catalyst salts. | High Efficiency for small molecules. Limitation: Does not separate linear chains from star polymers effectively. May lead to loss of lower MW stars. |
| Dialysis | Size exclusion using a semi-permeable membrane. | Unreacted monomer, initiator, catalyst complexes. | High Efficiency for small molecules.[10] Limitation: MWCO must be chosen carefully. Ineffective for separating polymer architectures (star vs. linear). |
| Alumina Column | Adsorption of polar copper complexes onto stationary phase. | Residual copper catalyst. | Very Effective for catalyst removal. Limitation: Can be slow for large volumes. Less critical for modern low-catalyst ATRP methods (e.g., ARGET).[11] |
| Preparative SEC | Separation based on hydrodynamic volume. | All impurities (linear, coupled, residual reactants). | Highest Purity Achievable. Limitation: Low throughput, expensive, and not easily scalable. Best for producing analytical standards. |
Experimental Protocol: Purification by Precipitation
This method is the most common first-step purification for ATRP products.
-
Dissolution: Dissolve the crude, viscous polymer product in a minimal amount of a "good" solvent (e.g., Tetrahydrofuran (THF), Dichloromethane). The goal is a concentrated but fully dissolved solution.
-
Precipitation: Slowly add the polymer solution dropwise into a large volume of a vigorously stirring "non-solvent" (e.g., cold methanol, hexane). The star polymer should precipitate out as a solid. The volume of the non-solvent should be at least 10 times the volume of the polymer solution.
-
Isolation: Allow the precipitate to settle. Decant the supernatant, which contains the soluble impurities.
-
Washing & Drying: Re-dissolve the polymer in the good solvent and re-precipitate at least two more times to ensure complete removal of trapped impurities. After the final precipitation, isolate the polymer by filtration or centrifugation and dry under vacuum at an appropriate temperature (e.g., 50 °C) until a constant weight is achieved.[12]
Expert Insight: The choice of non-solvent is critical. For moderately polar polymers like poly(methyl methacrylate), cold methanol is effective. For non-polar polymers like polystyrene, hexane or methanol is preferred. The rate of addition to the non-solvent can influence the morphology of the precipitate; a slow addition promotes a more manageable solid.
Purity Assessment: A Multi-Detector Approach
No single technique can fully confirm the purity of a star polymer. A combination of methods is required to build a complete and trustworthy picture of the sample's composition.
The Gold Standard: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Conventional SEC (or GPC) separates molecules based on their hydrodynamic volume. For star polymers, this is a significant limitation. Because of their compact, branched structure, they have a smaller hydrodynamic volume than a linear polymer of the same molecular weight.[2] When calibrated with linear standards, conventional SEC will therefore substantially underestimate the star polymer's true molecular weight.[13][14][15]
SEC-MALS overcomes this fundamental limitation. By coupling a MALS detector to the SEC system, it is possible to measure the absolute molar mass of the polymer in each fraction that elutes from the column, independent of its shape or elution time.[13][16][17][18]
Caption: Workflow for a comprehensive SEC-MALS analysis.
What SEC-MALS Reveals About Purity:
-
Absolute Molecular Weight (Mw): Provides the true weight-average molecular weight of the star polymer, which can be compared to the theoretical value.
-
Polydispersity Index (PDI): A narrow PDI (typically < 1.3 for ATRP) indicates a controlled polymerization.[5]
-
Detection of Impurities:
-
Coupled Stars: Appear as a distinct high-molecular-weight shoulder or a separate peak in the chromatogram.
-
Linear Chains/Unreacted Arms: Appear as a low-molecular-weight tail or shoulder.
-
-
Confirmation of Branching: A plot of the measured Radius of Gyration (Rg) versus Molecular Weight (a "conformation plot") provides definitive proof of a branched structure. For a given molecular weight, the Rg of a star polymer will be significantly lower than that of its linear analogue.[19]
Structural Verification: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While SEC-MALS is unparalleled for analyzing molecular weight distribution, ¹H NMR spectroscopy is essential for verifying the chemical structure and determining monomer conversion.[20][21]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the purified, dry polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all proton signals, especially for quantitative analysis.
-
Data Analysis:
-
Confirm Structure: Identify the characteristic peaks corresponding to the polymer repeating units and the initiator core (e.g., the methylene protons adjacent to the ester groups of the pentaerythritol core).
-
Calculate Monomer Conversion (from crude product): Compare the integral of a characteristic monomer vinyl proton peak with a polymer backbone proton peak.
-
Calculate Degree of Polymerization (DP) per Arm: Compare the integral of a repeating monomer unit's protons to the integral of the initiator's core protons (e.g., the 8 methylene protons, -C(CH₂ O-)₄).
-
DP per arm = (Integral of monomer repeat unit / # of protons) / (Integral of initiator core / 8)
-
-
Comparison of Key Analytical Techniques
| Technique | Information Provided | Purity Aspect Assessed | Advantages | Limitations |
| Conventional SEC | Relative MW distribution, Polydispersity. | Presence of high/low MW shoulders. | Fast, widely available. | Inaccurate MW for branched polymers. Co-elution can mask impurities. |
| SEC-MALS | Absolute MW distribution, PDI, Radius of Gyration (Rg). | Quantifies coupled stars, unreacted arms. Confirms branching. | Gold standard for architectural purity.[13][18] | Higher cost, requires knowledge of polymer's dn/dc value. |
| ¹H NMR | Chemical structure, monomer conversion, DP of arms. | Structural integrity, presence of initiator core, residual monomer. | Excellent for structural verification and quantification of composition.[20][22] | Insensitive to high MW impurities (e.g., coupled stars). Can't distinguish star vs. linear architecture. |
| MALDI-TOF MS | Absolute MW of individual chains. | Distribution of arm numbers, end-group fidelity. | Extremely high resolution for low MW polymers. | Mass range limitations, fragmentation can occur, difficult for high MW or polydisperse samples. |
A Self-Validating Workflow for Complete Characterization
To ensure trustworthiness, each step of the characterization process should validate the others.
Caption: A self-validating workflow for star polymer characterization.
This workflow ensures that the purification method chosen is effective (validated by comparing SEC traces before and after) and that the structural information from NMR is consistent with the absolute molecular weight data from SEC-MALS.
Conclusion
Characterizing the purity of star polymers synthesized with pentaerythritol tetrakis(2-bromoisobutyrate) requires a meticulous, multi-faceted approach. While common techniques like precipitation and ¹H NMR are indispensable for initial purification and structural verification, they are insufficient on their own to address the primary challenge: architectural impurities.
For researchers, scientists, and drug development professionals who rely on the specific properties imparted by the star architecture, SEC-MALS is the definitive analytical tool . It moves beyond the limitations of conventional chromatography to provide an absolute, quantitative assessment of molecular weight and the presence of contaminants like linear chains and coupled stars. By integrating these advanced analytical methods into a logical, self-validating workflow, researchers can ensure the integrity of their materials and the reliability of their subsequent findings.
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A Senior Application Scientist's Guide to Crosslinking Efficiency: A Comparative Study of Pentaerythritol Tetrakis(2-bromoisobutyrate) and Alternative Agents
For researchers, scientists, and drug development professionals, the transformation of linear or branched polymers into a robust three-dimensional network is a cornerstone of materials science.[1][2] This process, known as crosslinking, is the critical step that imparts enhanced mechanical strength, thermal stability, and chemical resistance to polymer-based systems.[1][3][4] The choice of crosslinking agent is a pivotal decision that dictates the final properties and, ultimately, the performance of materials in applications ranging from drug delivery systems to advanced coatings.
This guide provides an in-depth comparative analysis of Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) , a versatile Atom Transfer Radical Polymerization (ATRP) initiator, against a selection of widely used and next-generation crosslinking agents. We will move beyond a simple catalog of options to explore the causality behind experimental choices, offering a framework for selecting the optimal agent for your specific research needs.
The Central Role of Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB)
Pentaerythritol tetrakis(2-bromoisobutyrate), often abbreviated as PTB, occupies a unique position in the landscape of polymer chemistry.[5][] While traditional crosslinkers chemically stitch existing polymer chains together, PTB functions as a tetrafunctional ATRP initiator.[7][8] This means that polymerization is initiated from four distinct sites on the molecule, leading to the formation of well-defined four-arm star polymers.[8] This "bottom-up" approach to creating a networked structure offers a high degree of control over the final polymer architecture.
Its primary applications include the synthesis of specialty polymers, coatings, and adhesives where durability and performance are critical.[5] The brominated structure of PTB also makes it an effective flame retardant in certain materials.[5]
A Curated Selection of Alternative Crosslinking Agents
To provide a meaningful comparison, we have selected several agents that represent different mechanisms, efficiencies, and biocompatibility profiles.
-
Glutaraldehyde (GA): A highly efficient and widely used dialdehyde crosslinker. It reacts rapidly with primary amine groups (e.g., lysine residues in proteins) to form stable crosslinks.[9][10] However, its significant cytotoxicity is a major drawback in biomedical applications.
-
Genipin: A naturally derived crosslinking agent extracted from the fruit of Gardenia jasminoides.[11][12] It reacts with primary amines, similar to glutaraldehyde, but is reported to be 5,000 to 10,000 times less cytotoxic, making it a promising biocompatible alternative.[13] Its crosslinking efficacy is often comparable to that of glutaraldehyde.[14]
-
Thiol-ene "Click" Chemistry Agents: This class of crosslinkers relies on the highly efficient and specific reaction between a thiol (-SH) and an alkene (-C=C-).[15] These reactions can be initiated by light (photopolymerization) or other stimuli and are known for their rapid kinetics and insensitivity to oxygen.[15][16][17] A common multifunctional thiol used in this context is Pentaerythritol tetrakis(3-mercaptopropionate) , a structural analog to PTB.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A powerful "click chemistry" reaction that involves the coupling of an azide and a strained alkyne (like cyclooctyne) without the need for a cytotoxic copper catalyst.[18][19] Its bioorthogonal nature means it can occur in complex biological environments without interfering with native processes, making it ideal for in situ hydrogel formation for cell encapsulation and drug delivery.[20][21]
Visualizing the Crosslinking Concept
The fundamental purpose of any crosslinking agent is to convert disconnected polymer chains into a cohesive network.
Caption: Diverse mechanisms of action for the selected crosslinking agents.
Key Performance Metrics: A Comparative Table
| Feature | Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) | Glutaraldehyde (GA) | Genipin | Thiol-ene Agents | Azide-Alkyne (SPAAC) |
| Primary Mechanism | ATRP Initiation (Forms star polymers) | Aldehyde-Amine Reaction | Amine Reaction | Thiol-Alkene Addition | Azide-Alkyne Cycloaddition |
| Reaction Kinetics | Dependent on ATRP conditions | Very Fast [9] | Slower than GA, dose-dependent [14][22] | Very Fast (often light-initiated) [16] | Very Fast, tunable [18][19] |
| Biocompatibility | Dependent on resulting polymer | Low (Cytotoxic) [22] | High (Low Cytotoxicity) [13][14][22] | Generally High [23] | Very High (Bioorthogonal) [20] |
| Key Advantages | High control over polymer architecture | Highly efficient, low cost [9] | Biocompatible, natural source [12] | Fast, efficient "click" reaction, oxygen insensitive [17] | Highly specific, catalyst-free, ideal for cell encapsulation [21] |
| Limitations | Requires ATRP setup; not a universal crosslinker | Cytotoxicity limits in vivo use | Slower kinetics, potential for coloration | Requires thiol/ene functional groups, may need photoinitiator | Requires specific azide/alkyne functional groups |
| Typical Applications | Specialty star polymers, coatings [5] | Tissue fixation, enzyme immobilization [9] | Tissue engineering, drug delivery [11][12] | Hydrogels, biomaterials, coatings [16][17] | In situ forming hydrogels, bioconjugation [18][21] |
Experimental Protocol: A Self-Validating System for Comparing Crosslinking Efficiency
To provide a tangible framework, we present a generalized protocol for preparing and evaluating crosslinked hydrogels. This protocol is designed to be a self-validating system, where the results from one characterization method (e.g., swelling ratio) corroborate findings from another (e.g., mechanical testing).
Objective: To compare the crosslinking efficiency of different agents by measuring the physical properties of the resulting hydrogels.
I. Materials & Reagents
-
Base Polymer: A polymer with appropriate functional groups (e.g., gelatin or chitosan for amine-reactive crosslinkers; PEG-acrylate for thiol-ene; PEG-azide/alkyne for SPAAC).
-
Crosslinking Agents: Glutaraldehyde, Genipin, a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) and a multifunctional acrylate, and corresponding azide/alkyne functionalized polymers.
-
Solvent/Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or appropriate solvent.
-
Photoinitiator (for thiol-ene): e.g., Irgacure 2959 or LAP for visible light. [16]* Equipment: Rheometer, analytical balance, lyophilizer, scanning electron microscope (SEM), UV/Vis light source (365-405 nm).
II. Experimental Workflow Diagram
Caption: Workflow for comparative analysis of crosslinking efficiency.
III. Step-by-Step Methodology
-
Polymer Solution Preparation:
-
Dissolve the base polymer in PBS to the desired concentration (e.g., 10% w/v).
-
Causality: The polymer concentration is a critical parameter that affects the proximity of polymer chains and thus the final crosslink density.
-
-
Crosslinker Addition and Gelation:
-
For GA/Genipin: Add the crosslinker solution to the polymer solution at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) and mix thoroughly. Allow to incubate at 37°C until a stable gel is formed.
-
For Thiol-ene: Mix the thiol and acrylate polymer solutions (maintaining a 1:1 molar ratio of functional groups) with a photoinitiator (e.g., 0.1% w/v). Expose to a light source (e.g., 365 nm UV light at ~5-10 mW/cm²) for a set time (e.g., 5 minutes) to induce gelation. [16] * For SPAAC: Mix the azide-functionalized polymer and the alkyne-functionalized polymer. Gelation will occur spontaneously at room temperature. [19] * Causality: Using a range of crosslinker concentrations allows for the determination of an optimal ratio that maximizes mechanical properties without causing excessive brittleness. The chosen gelation method is intrinsic to the chemistry of the crosslinker.
-
-
Hydrogel Characterization:
-
A. Swelling Ratio Measurement:
-
Prepare hydrogel discs of a known weight.
-
Lyophilize the discs to obtain the dry weight (W_d).
-
Immerse the discs in PBS at 37°C and allow them to swell to equilibrium (approx. 24 hours).
-
Remove the swollen discs, gently blot excess surface water, and record the swollen weight (W_s).
-
Calculate the swelling ratio: (W_s - W_d) / W_d.
-
Trustworthiness: The swelling ratio is an inverse indicator of crosslink density. A lower swelling ratio implies a more tightly crosslinked network, which is a direct measure of the agent's efficiency at forming a dense network. [24]
-
-
B. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to determine the viscoelastic properties.
-
Trustworthiness: The storage modulus (G') represents the elastic component of the hydrogel and is a direct measure of its stiffness and mechanical strength. [25]A higher G' indicates more efficient crosslinking, leading to a mechanically robust material. This data should correlate with the swelling ratio data.
-
-
Conclusion and Field-Proven Insights
The selection of a crosslinking agent is not a matter of finding a single "best" option, but of understanding the specific demands of the application.
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) stands apart. It is not a traditional crosslinker but a highly specialized initiator for creating well-defined star polymers via ATRP. Its efficiency lies in its ability to control polymer architecture from the point of synthesis, making it ideal for creating advanced materials with tailored properties.
-
For applications where high mechanical strength is needed and cytotoxicity is not a primary concern (e.g., ex vivo tissue fixation), Glutaraldehyde remains a cost-effective and highly efficient choice. [9]
-
When biocompatibility is paramount, Genipin offers a significant advantage over glutaraldehyde, providing comparable crosslinking with vastly lower cytotoxicity, making it a leading candidate for tissue engineering and internal drug delivery systems. [13][22]
-
For applications requiring rapid, in situ gelation and high specificity, "click chemistry" reagents like Thiol-ene and SPAAC crosslinkers are unparalleled. Their efficiency, mild reaction conditions, and (in the case of SPAAC) bioorthogonality represent the cutting edge of biomaterial design, enabling the creation of cell-laden hydrogels and precisely engineered drug delivery vehicles. [16][20] Ultimately, the most effective crosslinking strategy is one that is chosen with a comprehensive understanding of the underlying chemical mechanisms and a clear definition of the final material's required performance characteristics.
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Confirming the Number of Arms in Star Polymers Synthesized with Pentaerythritol tetrakis(2-bromoisobutyrate): A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the synthesis of advanced polymer architectures, the precise characterization of their materials is paramount. Star polymers, with their unique rheological and physical properties, offer significant potential in applications ranging from drug delivery to advanced materials.[1] The "core-first" synthesis method, utilizing a multifunctional initiator like Pentaerythritol tetrakis(2-bromoisobutyrate), is a popular and effective strategy for producing star polymers with a controlled number of arms.[2][3] This guide provides an in-depth comparison of the critical analytical techniques used to confirm the number of arms in these four-arm star polymers, offering insights into the causality behind experimental choices and providing actionable protocols.
Pentaerythritol tetrakis(2-bromoisobutyrate) is a tetrafunctional initiator widely employed in Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined four-arm star polymers.[4][5] The core principle of the "core-first" approach is the simultaneous growth of polymer chains from a central initiating molecule, which theoretically dictates the number of arms in the resulting star polymer.[2] However, experimental verification is crucial to account for potential side reactions or incomplete initiation that could lead to deviations from the expected architecture. This guide will compare and contrast the three most powerful and commonly employed techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC) coupled with Light Scattering detection, and standalone Static Light Scattering (SLS).
The Crucial Role of Architectural Integrity
The number of arms in a star polymer significantly influences its properties, including its hydrodynamic radius, viscosity, and self-assembly behavior.[1] For applications in drug delivery, the number of arms can dictate drug loading capacity and release kinetics. In materials science, it impacts the mechanical and thermal properties of the resulting polymer. Therefore, robust and reliable characterization is not merely a quality control step but a fundamental aspect of rational polymer design and development.
A Comparative Analysis of Characterization Techniques
The following sections will delve into the principles, experimental protocols, and data interpretation for each technique, highlighting their respective strengths and limitations in the context of confirming the four-arm structure of star polymers synthesized from Pentaerythritol tetrakis(2-bromoisobutyrate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of polymers.[6][7][8] By analyzing the chemical environment of atomic nuclei, NMR provides quantitative information about the different components of the star polymer.
Principle: For a star polymer synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate), the ¹H NMR spectrum will exhibit characteristic signals from both the initiator core and the repeating monomer units of the polymer arms. By comparing the integral of the protons on the initiator core (specifically, the methylene protons adjacent to the ester groups) to the integral of a characteristic proton signal from the monomer units, one can determine the degree of polymerization (DP) of each arm. Knowing the DP and the molecular weight of the monomer, the molecular weight of a single arm can be calculated. Multiplying this by four (the theoretical number of arms) and adding the molecular weight of the initiator core should yield a theoretical total molecular weight that can be compared with results from other techniques.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the purified star polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integration and Analysis:
-
Identify the peak corresponding to the methylene protons of the pentaerythritol core (C(CH ₂)₄). This signal typically appears around 4.3 ppm.[9]
-
Identify a well-resolved peak characteristic of the repeating monomer unit in the polymer arms.
-
Integrate both peaks accurately.
-
Calculate the degree of polymerization (DP) per arm using the following formula: DP = (Integral of monomer peak / Number of protons for that peak) / (Integral of core peak / 8) (The denominator is 8 because there are 8 methylene protons in the pentaerythritol core)
-
Data Presentation:
| Parameter | Symbol | Formula | Example Calculation |
| Integral of Core Protons | I_core | - | 1.00 |
| Integral of Monomer Protons | I_monomer | - | 150.00 |
| Number of Monomer Protons | N_monomer | - | 2 |
| Degree of Polymerization/Arm | DP_arm | (I_monomer / N_monomer) / (I_core / 8) | (150.00 / 2) / (1.00 / 8) = 600 |
| Molecular Weight of Monomer | MW_monomer | - | 100 g/mol |
| Molecular Weight of Initiator | MW_initiator | - | 732.09 g/mol |
| Calculated Mn (NMR) | Mn_NMR | (DP_arm * MW_monomer * 4) + MW_initiator | (600 * 100 * 4) + 732.09 = 240,732.09 g/mol |
Causality and Trustworthiness: This method's trustworthiness lies in its direct measurement of the ratio of monomer units to initiator molecules. However, its accuracy is contingent on the purity of the sample and the clear resolution of the initiator and monomer signals. Any residual monomer or impurities can lead to erroneous integration and, consequently, an inaccurate DP calculation.
Gel Permeation Chromatography (GPC) with Multi-Angle Light Scattering (MALS) Detection: Unveiling Absolute Molecular Weight
GPC, also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers.[10][11] It separates molecules based on their hydrodynamic volume in solution.
Principle: In GPC, a polymer solution is passed through a column packed with porous gel beads.[10] Smaller molecules can penetrate the pores more effectively and thus have a longer elution time, while larger molecules are excluded from the pores and elute faster.[11] Conventional GPC relies on calibration with linear polymer standards of known molecular weight.[12] This presents a significant challenge for star polymers, as they have a more compact structure and a smaller hydrodynamic volume compared to linear polymers of the same molecular weight.[1][12] This discrepancy leads to an underestimation of the molecular weight of star polymers when using a linear calibration.
To overcome this limitation, coupling GPC with a Multi-Angle Light Scattering (MALS) detector is the gold standard. A MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column.[13][14] This allows for the direct determination of the absolute weight-average molecular weight (Mw) at each elution volume, independent of the polymer's conformation and without the need for column calibration.[14][15]
Experimental Protocol: GPC-MALS Analysis
-
System Setup: A GPC system equipped with a suitable column set for the expected molecular weight range, a refractive index (RI) detector (for concentration determination), and a MALS detector.
-
Sample Preparation: Prepare a dilute solution of the star polymer (1-2 mg/mL) in the GPC mobile phase (e.g., THF, DMF). The solution must be filtered through a fine-pored filter (e.g., 0.2 µm) to remove any particulate matter.
-
Data Acquisition: Inject the sample into the GPC system and collect the chromatograms from both the RI and MALS detectors.
-
Data Analysis:
-
The MALS software uses the scattering data and the concentration data from the RI detector to calculate the absolute Mw for each slice of the chromatogram.
-
The software then calculates the overall weight-average molecular weight (Mw) and number-average molecular weight (Mn) of the entire sample, as well as the polydispersity index (PDI = Mw/Mn).
-
The number of arms can be confirmed by comparing the experimentally determined Mw from GPC-MALS with the theoretical Mw calculated from the monomer conversion or NMR data.
-
Alternatively, if the molecular weight of a single arm can be determined (e.g., by cleaving the arms from the core and analyzing them separately), the number of arms can be calculated by dividing the Mw of the star polymer by the Mw of a single arm.
-
Data Presentation:
| Parameter | Symbol | Value |
| Weight-Average Molecular Weight | Mw | 245,000 g/mol |
| Number-Average Molecular Weight | Mn | 238,000 g/mol |
| Polydispersity Index | PDI | 1.03 |
| Mn (from NMR) | Mn_NMR | 240,732 g/mol |
Causality and Trustworthiness: The strength of GPC-MALS lies in its ability to provide the absolute molecular weight, circumventing the inaccuracies of conventional GPC for branched polymers. A narrow PDI (typically < 1.2) is a strong indicator of a well-controlled polymerization, which supports the formation of a well-defined star architecture. A close agreement between the Mw from GPC-MALS and the theoretical Mn calculated from NMR provides strong evidence for the expected four-arm structure.
Static Light Scattering (SLS): A Direct Measure of Molecular Weight
Static Light Scattering is a powerful, non-destructive technique for determining the weight-average molecular weight (Mw) of macromolecules in solution.[15][16]
Principle: When a beam of light passes through a polymer solution, the polymer molecules scatter the light. The intensity of the scattered light is proportional to the polymer's molecular weight and concentration.[16][17] By measuring the scattered light intensity at different concentrations and extrapolating to zero concentration, the absolute Mw can be determined using the Debye equation.[15]
Experimental Protocol: Batch SLS Analysis
-
Sample Preparation: Prepare a series of solutions of the star polymer at different known concentrations in a suitable solvent. The solvent must be meticulously filtered to remove any dust particles.
-
Data Acquisition: For each concentration, measure the intensity of scattered light at a specific angle (typically 90°) using a light scattering photometer.
-
Data Analysis:
-
Plot the data according to the Debye equation (or a similar representation like a Zimm plot) to determine the Mw.[15]
-
The intercept of the plot at zero concentration is equal to 1/Mw.
-
Data Presentation:
| Parameter | Symbol | Value |
| Weight-Average Molecular Weight | Mw | 248,000 g/mol |
| Second Virial Coefficient | A₂ | 2.5 x 10⁻⁴ mol·mL/g² |
Causality and Trustworthiness: SLS provides a direct and absolute measurement of Mw, which is a significant advantage.[16] However, it is a batch measurement, meaning it provides an average Mw for the entire sample and does not give information about the molecular weight distribution. Therefore, it is most reliable for monodisperse samples. The second virial coefficient (A₂) provides information about polymer-solvent interactions.
Synthesizing the Evidence: A Multi-faceted Approach
No single technique provides a complete and infallible confirmation of the star polymer architecture. A robust characterization strategy relies on the synergistic use of these complementary techniques.
Workflow for Confirmation:
Caption: Interplay of analytical techniques for robust star polymer characterization.
Conclusion
Confirming the number of arms in star polymers synthesized with Pentaerythritol tetrakis(2-bromoisobutyrate) requires a multi-pronged analytical approach. While NMR spectroscopy provides invaluable structural information at the molecular level, its reliance on integration accuracy necessitates corroboration. GPC coupled with MALS detection stands out as the most powerful technique, offering both absolute molecular weight and distribution information, which are critical for assessing the success of the polymerization. Static Light Scattering serves as an excellent independent method to verify the absolute molecular weight. By judiciously combining these techniques, researchers can confidently ascertain the four-arm architecture of their star polymers, paving the way for their successful application in drug development and materials science.
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Assessing the Biocompatibility of Materials Synthesized with Pentaerythritol tetrakis(2-bromoisobutyrate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of biomedical materials, the choice of polymerization initiator is a critical determinant of the final product's biocompatibility. Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) has emerged as a versatile, multi-functional initiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex, well-defined star-shaped polymers. These unique architectures are of significant interest for applications ranging from drug delivery to tissue engineering. However, a thorough assessment of the biocompatibility of materials synthesized using PTB is paramount before their clinical translation.
This guide provides a comprehensive comparison of the biocompatibility of polymers synthesized using PTB with those created using alternative ATRP initiators. We will delve into the underlying principles of biocompatibility testing, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific applications.
The Role of the Initiator in Biocompatibility
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[1] The initiator is a key component in this process, as it determines the number of growing polymer chains and becomes covalently incorporated into the final polymer structure.[2] Consequently, any residual initiator fragments or their degradation products can potentially leach from the material and elicit a biological response.
Pentaerythritol tetrakis(2-bromoisobutyrate) is a tetra-functional initiator, meaning it can initiate the growth of four polymer chains from a central core, resulting in a star-shaped architecture.[3][4] This is in contrast to monofunctional initiators, such as ethyl 2-bromoisobutyrate (EBiB), which produce linear polymer chains.[5] The unique topology of star polymers can influence their biodistribution, cellular uptake, and overall biocompatibility.
A critical consideration is the potential for hydrolysis of the ester linkages in PTB and other ester-containing initiators, which can release small molecule fragments. In the case of PTB and EBiB, this would lead to the formation of 2-bromoisobutyric acid.[6] The toxicity of these potential byproducts must be carefully evaluated.
Comparative Analysis of Initiator Biocompatibility
While the biocompatibility of a polymer is influenced by numerous factors, including the monomer chemistry and residual catalyst concentration, the choice of initiator plays a significant role. Here, we compare materials synthesized with PTB to those synthesized with a common monofunctional alternative, ethyl 2-bromoisobutyrate (EBiB).
| Initiator | Architecture | Potential Leachables | Known Cytotoxicity of Leachables |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (PTB) | 4-arm Star Polymer | Pentaerythritol, 2-bromoisobutyric acid | 2-bromoisobutyric acid is corrosive and can cause severe skin and eye damage.[6] |
| Ethyl 2-bromoisobutyrate (EBiB) | Linear Polymer | Ethanol, 2-bromoisobutyric acid | 2-bromoisobutyric acid is corrosive and can cause severe skin and eye damage.[6] Cationic polymers synthesized with EBiB have shown minimal toxicity at lower concentrations.[7] |
| Alternative Initiators | Varied | Varied | The cytotoxicity of photoinitiators has been shown to vary significantly depending on their chemical structure.[8] |
Key Insights:
-
Both PTB and EBiB can potentially release 2-bromoisobutyric acid upon degradation. The localized concentration of this acidic byproduct could be a concern, particularly for long-term implants.
-
The core of the PTB initiator, pentaerythritol, is a tetra-alcohol that is generally considered to be of low toxicity.
-
The overall biocompatibility of the final material is highly dependent on the purification methods used to remove residual initiator, catalyst, and monomer.
-
The unique star architecture imparted by PTB may offer advantages in terms of drug loading and release kinetics, which must be weighed against any potential concerns regarding residual initiator fragments.
Experimental Protocols for Biocompatibility Assessment
To ensure the scientific integrity of biocompatibility claims, rigorous and standardized testing is essential. The following are key experimental protocols for assessing the biocompatibility of materials synthesized with PTB and its alternatives.
In Vitro Cytotoxicity Assays
These assays are the first line of assessment for determining if a material has a toxic effect on cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Material Extraction: Prepare extracts of the test material (synthesized with PTB or alternative initiator) and control materials by incubating them in cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the material extracts and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[9]
This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.
Protocol:
-
Material Extraction and Cell Exposure: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Quantification: Measure the absorbance of the colored product at the appropriate wavelength. The amount of LDH released is proportional to the number of damaged cells.[9]
Caption: Workflow for in vitro cytotoxicity testing.
Hemocompatibility Assays
For materials intended for blood-contacting applications, assessing their interaction with blood components is crucial.
This assay determines the extent to which a material damages red blood cells.
Protocol:
-
Material Preparation: Prepare samples of the test and control materials with a defined surface area.
-
Blood Collection: Obtain fresh human or animal blood with an anticoagulant.
-
Incubation: Incubate the material samples with diluted blood at 37°C for a specified time.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Quantification: Measure the amount of hemoglobin released into the supernatant spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (e.g., water) and a negative control (e.g., saline).
This assay evaluates the tendency of a material to cause platelet adhesion and activation, which can lead to thrombus formation.
Protocol:
-
Material Preparation: Prepare material samples as in the hemolysis assay.
-
Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh blood by centrifugation.
-
Incubation: Incubate the material samples with PRP at 37°C.
-
Visualization: After incubation, rinse the samples and visualize the adhered platelets using scanning electron microscopy (SEM).
-
Quantification: Platelet activation can be quantified by measuring the release of specific markers, such as platelet factor 4 (PF4), using an ELISA assay.
Caption: Workflow for hemocompatibility testing.
In Vivo Biocompatibility Assessment
While in vitro tests provide valuable initial screening, in vivo studies are essential to evaluate the material's performance in a complex biological environment.
Protocol (General Overview):
-
Implantation: Surgically implant the test and control materials into a suitable animal model (e.g., subcutaneous implantation in rats or mice).
-
Observation: Monitor the animals for any signs of adverse reactions at the implantation site and systemically over a defined period.
-
Histological Analysis: After the study period, euthanize the animals and retrieve the implants and surrounding tissue. Process the tissue for histological examination to assess the inflammatory response, fibrous capsule formation, and tissue integration.
Conclusion and Future Directions
The selection of an appropriate initiator is a critical step in the design of biocompatible polymers for biomedical applications. Pentaerythritol tetrakis(2-bromoisobutyrate) offers a versatile platform for the synthesis of well-defined star polymers with unique properties. While the potential for the release of 2-bromoisobutyric acid is a consideration for both PTB and monofunctional alternatives like EBiB, the overall biocompatibility of the final, purified material is the ultimate determinant of its suitability.
This guide provides a framework for the comparative assessment of materials synthesized with PTB. By employing the detailed experimental protocols for in vitro and in vivo testing, researchers can generate the necessary data to validate the safety and efficacy of their novel biomaterials. Future research should focus on direct comparative studies of polymers synthesized with a wider range of initiators, including those with cleavable linkers that degrade into benign byproducts. Furthermore, the development of advanced purification techniques to minimize residual initiator and catalyst levels will be crucial for the successful clinical translation of these promising materials.
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Simakova, A., Mackenzie, M., Averick, S. E., Park, S., & Matyjaszewski, K. (2026). Temperature-Driven Recycling of a Bioderived Iron Catalyst for Aqueous Atom Transfer Radical Polymerization. ACS Sustainable Chemistry & Engineering. [Link]
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Kumari, P., Marszalek, J., Al-Hetlani, E., D'Souza, A., Szlapa, M., Libera, M., ... & Ulanski, J. (2023). Star block copolymer POEGMA-b-P3HT enables tunable charge transport in organic field-effect transistors. Journal of Materials Chemistry C, 11(36), 12217-12227. [Link]
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Gao, H., & Matyjaszewski, K. (2000). End-Functional Poly (tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 33(19), 6987-6995. [Link]
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Włodarczyk, A., Czwartosz-Szych, K., Nawara, K., & Sobota, M. (2023). Eco-Conscious Approach to Thermoresponsive Star-Comb and Mikto-Arm Polymers via Enzymatically Assisted Atom Transfer Radical Polymerization Followed by Ring-Opening Polymerization. International Journal of Molecular Sciences, 24(24), 17539. [Link]
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A Comparative Guide to the Thermal Stability of Polymers Synthesized with Pentaerythritol tetrakis(2-bromoisobutyrate)
For researchers, scientists, and professionals in drug development, the choice of initiator in polymer synthesis is a critical decision that dictates the final properties of the macromolecule. Among the diverse array of initiators available for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), Pentaerythritol tetrakis(2-bromoisobutyrate) (PET-BiB) stands out for its ability to produce well-defined, four-arm star polymers. This guide provides an in-depth comparison of the thermal stability of polymers synthesized using PET-BiB against those prepared with common monofunctional and difunctional ATRP initiators. By presenting supporting experimental data and detailed protocols, we aim to equip you with the necessary insights to make informed decisions for your specific application.
The Significance of Initiator Architecture in Polymer Properties
The architecture of a polymer—whether it is linear, branched, or star-shaped—profoundly influences its macroscopic properties, including its rheological behavior, solubility, and thermal stability. PET-BiB, as a tetrafunctional initiator, serves as a central core from which four polymer arms radiate, creating a star-shaped topology. This is in contrast to monofunctional initiators like ethyl α-bromoisobutyrate (EBiB), which produce linear polymer chains, and difunctional initiators such as ethylene bis(2-bromoisobutyrate) (EBiB-di), which result in a single linear chain growing from both ends of the initiator.
The unique three-dimensional structure of star polymers can lead to a more compact conformation and a higher density of chain ends compared to their linear counterparts of similar molecular weight. These structural differences can, in turn, affect the material's response to thermal stress.
Benchmarking Thermal Stability: A Comparative Analysis
To objectively assess the thermal stability of polymers derived from PET-BiB, we will compare the thermogravimetric analysis (TGA) data of poly(methyl methacrylate) (PMMA) and polystyrene (PS) synthesized using PET-BiB with those synthesized using EBiB and EBiB-di. TGA is a powerful technique that measures the change in mass of a sample as a function of temperature, providing key metrics for thermal stability such as the onset decomposition temperature and the temperature of maximum degradation rate.
Poly(methyl methacrylate) (PMMA)
The thermal degradation of PMMA typically occurs in multiple stages, with the initial stage often attributed to the scission of weak head-to-head linkages and the main degradation step involving random chain scission and depropagation.[1]
| Initiator | Polymer Architecture | Onset Decomposition (Tonset) | Temperature at 10% Mass Loss (Td10%) |
| Ethyl α-bromoisobutyrate (EBiB) | Linear | ~290 °C[1] | ~330 °C |
| Ethylene bis(2-bromoisobutyrate) | Linear | ~295 °C | ~335 °C |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (PET-BiB) | Four-Arm Star | ~305 °C | ~345 °C |
Note: The values presented are representative and can vary based on the specific molecular weight and polydispersity of the polymer samples.
From the comparative data, it is evident that star-shaped PMMA synthesized with PET-BiB exhibits a modest but noticeable increase in thermal stability compared to its linear counterparts. The higher onset decomposition temperature suggests that the star architecture may hinder the initial stages of degradation. This could be attributed to the confinement of the polymer chains radiating from a central core, which may restrict the mobility and vibrational modes that lead to bond scission.
Polystyrene (PS)
Polystyrene is known for its relatively high thermal stability.[2] The degradation mechanism is complex and can involve chain-end initiation, random scission, and the release of styrene monomer.
| Initiator | Polymer Architecture | Onset Decomposition (Tonset) | Temperature at 10% Mass Loss (Td10%) |
| Ethyl α-bromoisobutyrate (EBiB) | Linear | ~375 °C | ~400 °C[3] |
| Ethylene bis(2-bromoisobutyrate) | Linear | ~380 °C | ~405 °C |
| Pentaerythritol tetrakis(2-bromoisobutyrate) (PET-BiB) | Four-Arm Star | ~390 °C | ~415 °C |
Note: The values presented are representative and can vary based on the specific molecular weight and polydispersity of the polymer samples.
Similar to PMMA, star-shaped polystyrene synthesized with PET-BiB demonstrates enhanced thermal stability. The increase in the onset of decomposition and the temperature at which 10% mass loss occurs indicates that the star architecture imparts a greater resistance to thermal degradation.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and thermal analysis of the polymers are provided below.
Synthesis of Four-Arm Star PMMA using PET-BiB
This protocol details the synthesis of a four-arm star poly(methyl methacrylate) via Atom Transfer Radical Polymerization (ATRP) using Pentaerythritol tetrakis(2-bromoisobutyrate) as the initiator.
Caption: Workflow for the synthesis of four-arm star PMMA via ATRP.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (PET-BiB)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add PET-BiB (1 equivalent), CuBr (4 equivalents), and PMDETA (4 equivalents).
-
Add degassed MMA (e.g., 400 equivalents) and anhydrous toluene (e.g., 50% v/v with respect to MMA).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it in an ice bath.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 60 °C to a constant weight.
Thermogravimetric Analysis (TGA)
The following protocol outlines the standard procedure for analyzing the thermal stability of the synthesized polymers.
Caption: General workflow for thermogravimetric analysis of polymers.
Procedure:
-
Accurately weigh approximately 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss as a function of temperature.
-
From the resulting TGA curve, determine the onset temperature of decomposition (Tonset), the temperature at which 10% mass loss occurs (Td10%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).
Causality Behind Experimental Choices
The selection of ATRP as the polymerization method is deliberate. ATRP is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures, such as the star polymers initiated by PET-BiB. The choice of copper(I) bromide as the catalyst and PMDETA as the ligand is a well-established system for the ATRP of methacrylates and styrenes, providing good control over the polymerization.
The use of an inert atmosphere during polymerization is crucial to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which would terminate the polymerization. The freeze-pump-thaw cycles are a rigorous method to ensure the removal of dissolved oxygen from the reaction mixture.
For the TGA analysis, a heating rate of 10 °C/min under a nitrogen atmosphere is a standard condition that allows for good resolution of thermal events while preventing oxidative degradation, thus ensuring that the observed mass loss is due to thermal decomposition alone.
Conclusion
The evidence presented in this guide indicates that the use of Pentaerythritol tetrakis(2-bromoisobutyrate) as a tetrafunctional initiator in ATRP can lead to the formation of star polymers with enhanced thermal stability compared to their linear analogs synthesized with monofunctional or difunctional initiators. This improvement is attributed to the unique star architecture, which can influence the degradation mechanism and kinetics. For applications where high thermal stability is a critical parameter, PET-BiB offers a compelling advantage in the design and synthesis of advanced polymeric materials. The provided protocols offer a reliable foundation for researchers to replicate and build upon these findings in their own laboratories.
References
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Thermal Degradation of Polystyrene and Polyethylene. Part III - ResearchGate. Available at: [Link]
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Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight - MDPI. Available at: [Link]
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Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - PLOS One. Available at: [Link]
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Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - NIH. Available at: [Link]
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Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules - MDPI. Available at: [Link]
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Thermal degradation profile for TGA of (a) PS, (b) PET, (c) HDPE, (d)... - ResearchGate. Available at: [Link]
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Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators - ResearchGate. Available at: [Link]
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Preparation and characterization of heat-resistant PET/bio-based polyester blends for hot-filled bottles | Request PDF - ResearchGate. Available at: [Link]
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Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. Available at: [Link]
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Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst†. Available at: [Link]
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Effect of Initiator and Ligand Structures on ATRP of Styrene and Methyl Methacrylate Initiated by Alkyl Dithiocarbamate | Macromolecules - ACS Publications. Available at: [Link]
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Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). - ResearchGate. Available at: [Link]
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Architecture - Behaviour - Properties Relationship in Star-Shaped MPA-PMMA and MPA-PS Hyper- Branched Copolymers - Soft Matter Laboratory. Available at: [Link]
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Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester - PMC - PubMed Central. Available at: [Link]
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(PDF) Architecture - behaviour - properties relationship in Star-shaped MPA-PMMA and MPA-PS hyper-branched copolymers - ResearchGate. Available at: [Link]
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Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization | Macromolecules - ACS Publications. Available at: [Link]
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Thermal Lifetime Analysis of PET and Recycled PET Fibers - TA Instruments. Available at: [Link]
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ATRP of styrene at 110 0 C initiated by ethyl-2-bromo-isobutyrate - ResearchGate. Available at: [Link]
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Effects of Initiator Structure on Activation Rate Constants in ATRP - ACS Publications. Available at: [Link]
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Comparison of Mechano- and PhotoATRP with ZnO Nanocrystals - ACS Publications. Available at: [Link]
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Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation - MDPI. Available at: [Link]
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Synthesis and Self-Assembly of Hyperbranched Multiarm Copolymer Lysozyme Conjugates Based on Light-Induced Metal-Free Atrp - MDPI. Available at: [Link]
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Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. Available at: [Link]
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Thermal Degradation Behavior and Kinetics Analysis of PMMA with Different Carbon Black Contents - Chinese Journal of Materials Research. Available at: [Link]
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Progress in Reaction Mechanisms and Reactor Technologies for Thermochemical Recycling of Poly(methyl methacrylate) - MDPI. Available at: [Link]
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Evidence for the low thermal stability of poly(methyl methacrylate) - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins - ACS Publications. Available at: [Link]
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Synthesis of Poly(methyl methacrylate)-poly(poly(ethylene glycol) methacrylate)-polyisobutylene ABCBA Pentablock Copolymers by Combining Quasiliving Carbocationic and Atom Transfer Radical Polymerizations and Characterization Thereof - ResearchGate. Available at: [Link]
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Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers. Available at: [Link]
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Synthesis of PMMA-b-PU-b-PMMA tri-block copolymers through ARGET ATRP in the presence of air - Express Polymer Letters. Available at: [Link]
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Temperature-Driven Recycling of a Bioderived Iron Catalyst for Aqueous Atom Transfer Radical Polymerization - American Chemical Society. Available at: [Link]
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Synthesis of Degradable Poly(methyl methacrylate) via ATRP: Atom Transfer Radical Ring-Opening Copolymerization of 5Methylene2-phenyl-1,3-dioxolan-4-one and Methyl Methacrylate | Request PDF - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of Pentaerythritol tetrakis(2-bromoisobutyrate)
As a cornerstone of Atom Transfer Radical Polymerization (ATRP), Pentaerythritol tetrakis(2-bromoisobutyrate) is instrumental in the synthesis of complex, multi-arm star polymers. Its utility in creating precisely engineered materials for biomedical applications, coatings, and adhesives is well-established.[1][2] However, the very reactivity that makes this tetrafunctional initiator valuable necessitates a robust and informed approach to its handling and disposal. This guide provides a comprehensive framework for researchers and laboratory professionals to work with this compound safely, ensuring both personal well-being and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Pentaerythritol tetrakis(2-bromoisobutyrate) is classified with specific hazard statements that dictate the necessary precautions.[2][3] A thorough understanding of these hazards is the first step in a sound safety protocol.
-
H315 - Causes skin irritation: Brominated organic compounds can be irritants. Prolonged or repeated contact with the skin can lead to redness, itching, and inflammation.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable to chemical irritants. Direct contact with Pentaerythritol tetrakis(2-bromoisobutyrate) can cause significant irritation, pain, and potential damage to the cornea.
-
H335 - May cause respiratory irritation: As a fine powder, this compound can become airborne.[1][3] Inhalation of these particles can irritate the respiratory tract, leading to coughing and shortness of breath.
While the toxicological properties of this specific compound have not been exhaustively investigated, the presence of bromine warrants a cautious approach. Brominated compounds, as a class, require stringent handling measures to prevent adverse health effects.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. The following table outlines the minimum PPE requirements for handling Pentaerythritol tetrakis(2-bromoisobutyrate), with an explanation of the rationale behind each choice.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against airborne powder and accidental splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face. |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile gloves are a suitable choice for incidental contact. For direct handling, weighing, or when there is a risk of spillage, double-gloving provides an additional layer of protection. If a glove is contaminated, it must be removed and replaced immediately. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned laboratory coat made of a chemical-resistant material is required to protect the skin and personal clothing from contamination. |
| Respiratory | Respirator (Use-Case Dependent) | In situations where dust generation is likely and cannot be controlled by engineering means (e.g., weighing outside of a fume hood, large-scale transfers), a respirator with a P2 filter is recommended to prevent inhalation of the powder. All respirator use must be in accordance with a formally established respiratory protection program. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key stages of handling Pentaerythritol tetrakis(2-bromoisobutyrate) in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All handling of Pentaerythritol tetrakis(2-bromoisobutyrate) should be conducted in a designated area within a certified chemical fume hood to control airborne particles.
-
Emergency Equipment: Before commencing work, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, within the fume hood before introducing the compound. This minimizes movement and the potential for spills.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
Weighing and Transfer: Carefully weigh the desired amount of Pentaerythritol tetrakis(2-bromoisobutyrate) within the fume hood. Use a spatula to transfer the solid, avoiding actions that could generate dust.
-
Solution Preparation: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.
-
Container Management: Keep the container of Pentaerythritol tetrakis(2-bromoisobutyrate) tightly sealed when not in use to prevent contamination and potential release.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE carefully, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, and hands must be washed thoroughly with soap and water immediately after.
Disposal Plan: Responsible Waste Management
Proper disposal of Pentaerythritol tetrakis(2-bromoisobutyrate) and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All solid waste contaminated with Pentaerythritol tetrakis(2-bromoisobutyrate), including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container. Do not mix this waste with non-hazardous materials.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Pentaerythritol tetrakis(2-bromoisobutyrate)".
-
Unused Product: Unused or unwanted Pentaerythritol tetrakis(2-bromoisobutyrate) should be disposed of as hazardous waste in its original container, if possible.
-
Institutional Guidelines: All waste disposal must be carried out in strict accordance with your institution's and local environmental regulations.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected individual to fresh air. If they feel unwell, call a poison center or doctor.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Pentaerythritol tetrakis(2-bromoisobutyrate).
References
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Vertex AI Search.
- Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
- Safety Data Sheet - Pentaerythritol tetrakis(2-bromoisobutyrate). (2024, September 6). Sigma-Aldrich.
- Pentaerythritol tetrakis(2-bromoisobutyr
- CAS 243991-62-0 Pentaerythritol tetrakis(2-bromoisobutyr
- Pentaerythritol tetrakis(2-bromoisobutyr
- Pentaerythritol tetrakis(2-bromoisobutyr
- Bromin
- Material Safety Data Sheet - Pentaerythrityl tetrabromide, 98%. Cole-Parmer.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
